molecular formula C13H19IrO 4* B1143814 IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX CAS No. 12154-84-6

IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX

Cat. No.: B1143814
CAS No.: 12154-84-6
M. Wt: 383.51
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Description

IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX is a useful research compound. Its molecular formula is C13H19IrO 4* and its molecular weight is 383.51. The purity is usually 95%.
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Properties

CAS No.

12154-84-6

Molecular Formula

C13H19IrO 4*

Molecular Weight

383.51

Origin of Product

United States

Foundational & Exploratory

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I): A Comprehensive Technical Guide for Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), a pivotal organometallic complex in modern synthetic chemistry. We will explore its fundamental properties, a detailed synthesis protocol, and its handling, with a primary focus on its application as a highly effective and air-stable catalyst precursor for C-H activation and asymmetric hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this iridium complex to construct complex molecular architectures with high precision and efficiency.

Introduction: The Strategic Advantage of [Ir(acac)(cod)] in Catalysis

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as [Ir(acac)(cod)], stands as a cornerstone precursor in the field of homogeneous catalysis. Its prevalence stems from a finely tuned balance of stability and reactivity, conferred by its distinct ligand sphere. The complex features a robust, bidentate acetylacetonate (acac) ligand and a labile, weakly coordinating 1,5-cyclooctadiene (cod) ligand.[1]

The acac ligand imparts significant thermal and oxidative stability to the iridium(I) center, making the solid compound remarkably air-stable for an organometallic precursor.[1] This is a critical logistical advantage, simplifying storage and handling compared to more sensitive reagents. Conversely, the cod ligand is readily displaced by a vast array of other ligands, particularly phosphines, or by substrates themselves. This lability is the key to its function, as it allows for the in situ generation of the true catalytically active species, tailored to a specific transformation.[2] This guide will provide the technical details necessary to exploit these features, from its synthesis to its application in cutting-edge catalytic reactions.

Core Properties and Characterization

A comprehensive understanding of the physicochemical properties of [Ir(acac)(cod)] is fundamental to its successful application.

PropertyValueSource(s)
Chemical Formula C₁₃H₁₉IrO₂[3][4]
Molecular Weight 399.51 g/mol [3][4]
Appearance Orange-red or red-orange crystalline solid[1]
CAS Number 12154-84-6[4]
Melting Point 150-155 °C (decomposes)[4]
Solubility Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), aromatic hydrocarbons (benzene, toluene), and ethers (THF, diethyl ether).[5]
Stability Air-stable as a solid. Solutions may exhibit slow decomposition upon prolonged exposure to air and light.[1]

Structural Framework:

The iridium(I) center in [Ir(acac)(cod)] adopts a square planar coordination geometry. The two double bonds of the 1,5-cyclooctadiene ligand and the two oxygen atoms of the acetylacetonate ligand occupy the four coordination sites.

Caption: Structure of [Ir(acac)(cod)] highlighting the square planar geometry.

Synthesis and Handling

Synthesis Protocol:

The synthesis of [Ir(acac)(cod)] is reliably achieved from the common starting material chloro(1,5-cyclooctadiene)iridium(I) dimer, [(cod)IrCl]₂. The following protocol is adapted from established procedures for similar β-diketonate complexes.[6]

Caption: General workflow for the synthesis of [Ir(acac)(cod)].

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add chloro(1,5-cyclooctadiene)iridium(I) dimer (1.0 equiv) and anhydrous benzene (or dichloromethane).

  • Reagent Addition: Add acetylacetone (2.0 equiv) to the stirred suspension. Then, add triethylamine (excess, e.g., 5 equiv) dropwise via syringe.

    • Causality: Triethylamine acts as a base to deprotonate acetylacetone, forming the acetylacetonate anion required for ligation to the iridium center. It also scavenges the HCl that is formally eliminated, precipitating as triethylammonium chloride.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will typically change color, and a white precipitate ([HNEt₃]Cl) will form.

  • Isolation of Crude Product: Filter the reaction mixture through a cannula or a frit under inert atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of the anhydrous solvent.

  • Solvent Removal: Remove the solvent from the combined filtrate in vacuo to yield the crude [Ir(acac)(cod)] as an orange-red solid.

  • Purification: Recrystallize the crude product by dissolving it in a minimal amount of dichloromethane and slowly adding hexane until precipitation begins. Cool the solution to yield pure, crystalline [Ir(acac)(cod)].

Safe Handling and Storage:

While the solid is air-stable, [Ir(acac)(cod)] is an expensive precious metal compound and should be handled with care. Standard laboratory personal protective equipment (gloves, safety glasses) is required. For catalytic applications where anhydrous and anaerobic conditions are critical, all manipulations, especially the preparation of solutions, should be performed under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques. Store the solid in a cool, dark, and dry place.

Applications in Advanced Catalysis

[Ir(acac)(cod)] serves as a precursor, reacting in situ with added ligands (often chiral phosphines) to generate the active catalyst. This approach provides flexibility and allows for rapid screening of ligands to optimize a given transformation.

4.1. Iridium-Catalyzed Asymmetric Hydrogenation:

Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, particularly chiral alcohols and amines. Iridium catalysts derived from [Ir(acac)(cod)] are highly effective for the hydrogenation of challenging substrates like unfunctionalized olefins and ketones.

Catalytic Cycle for Asymmetric Ketone Hydrogenation:

Asymmetric_Hydrogenation_Cycle precursor [Ir(acac)(cod)] + Chiral Ligand (L) active_cat [Ir(H)₂(L)]⁺ (Active Catalyst) precursor->active_cat + H₂ - cod, - acac substrate_complex [Ir(H)₂(L*)(Ketone)]⁺ active_cat->substrate_complex hydride_insertion Hydride Insertion substrate_complex->hydride_insertion alkoxide_complex Iridium Alkoxide Intermediate hydride_insertion->alkoxide_complex Stereodetermining Step product_release Alcoholysis / Protonolysis alkoxide_complex->product_release product_release->active_cat + H⁺ alcohol Chiral Alcohol product_release->alcohol H2 H₂ H2->precursor ketone Prochiral Ketone ketone->substrate_complex

Caption: A plausible catalytic cycle for iridium-catalyzed asymmetric ketone hydrogenation.

Representative Protocol for Asymmetric Hydrogenation of an Aromatic Ketone:

This protocol is adapted from established procedures for iridium-catalyzed asymmetric hydrogenations.[7][8]

  • Catalyst Pre-formation: In a glovebox, add [Ir(acac)(cod)] (0.005-0.01 equiv) and the chosen chiral phosphine ligand (e.g., a P-stereogenic MaxPHOX ligand, ~1.1 equiv relative to Ir) to a high-pressure reactor vessel.[9]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dichloromethane or THF).

  • Activation: Stir the solution at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst precursor.

    • Causality: This pre-stirring step allows the chiral ligand to displace the 'cod' and 'acac' ligands, forming the catalytically relevant chiral iridium complex before the substrate is introduced.

  • Substrate Addition: Add the prochiral ketone (1.0 equiv) to the reactor.

  • Reaction Execution: Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 30-50 bar). Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir for the required time (typically 12-24 hours).

  • Workup and Analysis: After cooling and carefully venting the hydrogen, remove the solvent in vacuo. The enantiomeric excess (ee) of the resulting chiral alcohol can be determined by chiral HPLC or GC analysis. The product can be purified by column chromatography.

4.2. C-H Activation and Functionalization:

[Ir(acac)(cod)] is also a precursor for catalysts used in C-H activation, a transformative strategy that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. This approach offers significant advantages in terms of atom economy and step-efficiency over traditional cross-coupling methods.

Conclusion

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is a supremely versatile and user-friendly entry point into the rich field of iridium catalysis. Its inherent stability simplifies handling and storage, while the lability of its diene ligand provides a gateway to a vast array of catalytically active species. By understanding its fundamental properties and the rationale behind its use in protocols for key transformations like asymmetric hydrogenation, researchers can effectively harness its potential to accelerate discovery and innovation in drug development and chemical synthesis.

References

  • Inorganic Syntheses. John Wiley & Sons. [Link]

  • Salomó, E., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. [Link]

  • Serrano, O., et al. (2013). Synthesis and Characterization of [Ir(AcacBiMs)(COD)] and [cis-Ir(AcacBiMs)2(COE-OH)]. Organometallics. [Link]

  • Inorganic Syntheses, Volume 34. (2004). John Wiley & Sons.
  • Smieja, J. M., et al. (2014). Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. Journal of the American Chemical Society. [Link]

  • Zhang, J., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society. [Link]

  • Li, K., et al. (2017). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry. [Link]

  • Liu, Z., et al. (2014). Used as a precursor in homogeneous catalysis, particularly in transfer hydrogenation and C–H activation reactions. MySkinRecipes. [Link]

  • PubChem. (n.d.). Ir(acac)(COD). National Center for Biotechnology Information. [Link]

  • Bower, J. F., et al. (2025). The Discovery and Development of an Iridium‐Catalyzed N→C Alkyl Transfer Reaction. Angewandte Chemie International Edition. [Link]

  • Yang, K., et al. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]

  • Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry. [Link]

  • Krause, H. W., & Bhatnagar, A. K. (1986). Asymmetric transfer hydrogenation of ketones catalyzed by chiral phosphineiridium complexes. Journal of Organometallic Chemistry. [Link]

  • Xiao, J., et al. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Green Chemistry. [Link]

  • Zhang, X., et al. (2010). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Journal of Organometallic Chemistry. [Link]

  • Robertson, G. B., & Whimp, P. O. (1975). Acetylacetonato(1,5-cyclooctadiene)iridium(I). ResearchGate. [Link]

  • Grotjahn, D. B. (2020). Cytotoxic Organometallic Iridium(III) Complexes. MDPI. [Link]

  • Global Precious Metal Catalysts. (n.d.). (Acetylacetonato)(1,5-cyclooctadiene)iridium(I). [Link]

  • Google Patents. (2014).
  • Google Patents. (2017). One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.

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Ir(acac)(COD) chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Acetylacetonato)(1,5-cyclooctadiene)iridium(I): Structure, Bonding, and Application

Introduction

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as Ir(acac)(COD), is a highly versatile and stable organometallic complex of iridium in the +1 oxidation state. With the chemical formula C₁₃H₁₉IrO₂, this air-stable, slightly yellow crystalline solid is a cornerstone precursor in the field of inorganic and organometallic chemistry.[1] Its significance stems from its role as a catalyst or, more frequently, a catalyst precursor for a multitude of organic transformations, including hydrogenation, C-H bond activation, and cross-coupling reactions.[1][2] This guide provides a detailed exploration of the molecular structure, coordination chemistry, and bonding characteristics of Ir(acac)(COD), offering insights for researchers in catalysis and drug development.

PART 1: Molecular Architecture and Coordination Geometry

The core of Ir(acac)(COD) consists of a central iridium(I) atom coordinated by two distinct ligands: one bidentate acetylacetonate (acac) anion and one neutral 1,5-cyclooctadiene (COD) ligand. The d⁸ electron configuration of Ir(I) and the nature of the ligands favor a square planar coordination geometry around the iridium center. This arrangement is common for 16-electron d⁸ metal complexes and is a key determinant of the compound's reactivity.

The Acetylacetonate (acac) Ligand

The acetylacetonate ligand is a monoanionic, bidentate ligand that coordinates to the iridium center through its two oxygen atoms. This forms a stable six-membered metallacycle. The negative charge is delocalized across the O-C-C-C-O framework of the ligand, leading to equivalent C-O and C-C bond lengths within the chelate ring, a feature readily confirmed by X-ray crystallography. This delocalization contributes significantly to the overall stability of the complex.

The 1,5-Cyclooctadiene (COD) Ligand

The 1,5-cyclooctadiene ligand is a neutral, chelating diolefin that binds to the iridium center through the π-electron systems of its two C=C double bonds. The COD ligand adopts a "tub" conformation to facilitate this coordination. The bonding between the iridium atom and the olefinic groups is a classic example of the Dewar-Chatt-Duncanson model, which involves a synergistic combination of ligand-to-metal σ-donation and metal-to-ligand π-back-donation. This interaction is crucial for the stability of the complex but also provides a pathway for its reactivity, as the COD ligand can be readily displaced by other ligands, such as phosphines or CO, to generate catalytically active species.[3]

PART 2: A Deeper Look at the Bonding

The electronic structure and bonding in Ir(acac)(COD) are best understood by considering the individual ligand contributions and their synergy.

Ir-O Bonding in the Acetylacetonate Chelate

The bond between the iridium(I) center and the oxygen atoms of the acac ligand is primarily a σ-dative bond. The lone pairs on the oxygen atoms donate electron density to the vacant d-orbitals of the iridium atom. The chelate effect, arising from the formation of the stable six-membered ring, provides significant thermodynamic stability to this interaction. Spectroscopic techniques, such as Infrared (IR) spectroscopy, can probe this bonding, with characteristic M-O stretching frequencies providing insight into the bond strength.[4]

Ir-Olefin Bonding: The Dewar-Chatt-Duncanson Model

The interaction between the Ir(I) center and the COD ligand is more complex and is fundamental to the chemistry of many organometallic compounds. It consists of two components:

  • σ-Donation: The filled π-orbitals of the C=C double bonds overlap with empty d-orbitals on the iridium atom, donating electron density from the ligand to the metal.

  • π-Back-donation: Filled d-orbitals on the electron-rich Ir(I) center overlap with the empty π* (antibonding) orbitals of the C=C double bonds. This back-donation of electron density from the metal to the ligand strengthens the metal-ligand bond and slightly weakens the C=C bond within the COD ligand.

X-ray diffraction studies on the analogous rhodium complex, [Rh(acac)(cod)], show that greater back-donation can be reflected in the relative bond lengths.[5] This synergistic bonding model explains the stability of the metal-olefin interaction and the electronic properties of the complex.

Caption: Dewar-Chatt-Duncanson model for Ir-olefin bonding.

PART 3: Synthesis and Characterization

The synthesis of Ir(acac)(COD) is a standard procedure in organometallic chemistry, valued for its reliability and high yield.

Experimental Protocol: Synthesis of Ir(acac)(COD)

This protocol describes a common method starting from the chloro-bridged iridium dimer, [Ir(COD)Cl]₂.

Objective: To synthesize (Acetylacetonato)(1,5-cyclooctadiene)iridium(I).

Materials:

  • [Ir(COD)Cl]₂ (Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

  • Acetylacetone (Hacac)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Anhydrous diethyl ether or hexane

  • Standard Schlenk line and glassware

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add [Ir(COD)Cl]₂ and a slight excess of sodium carbonate.

  • Solvent: Add anhydrous diethyl ether to create a suspension.

  • Addition: While stirring vigorously, add a slight molar excess of acetylacetone dropwise to the suspension.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours). The reaction progress can be monitored by the color change from orange-red to a pale yellow solution.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove sodium chloride and excess sodium carbonate.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield a yellow solid.

  • Purification: The crude product can be purified by recrystallization from a solvent like hexane to afford pale yellow crystals of Ir(acac)(COD).[3]

Caption: General workflow for the synthesis of Ir(acac)(COD).

Characterization Data

The identity and purity of the synthesized Ir(acac)(COD) are confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural elucidationResonances corresponding to the COD olefinic and aliphatic protons, and the acac methyl and methine protons.
¹³C NMR Carbon backbone analysisSignals for the distinct carbon environments in the COD and acac ligands.
IR Spectroscopy Functional group analysisStrong bands for the C=O and C=C stretching modes of the acac ligand, and bands for the C=C stretch of the coordinated olefin.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the mass of the complex (C₁₃H₁₉IrO₂).
X-ray Crystallography Definitive structureProvides precise bond lengths and angles, confirming the square planar geometry.[5]

PART 4: Role as a Catalyst Precursor

While stable, Ir(acac)(COD) is primarily valued for its role as a precursor to more reactive, catalytically active species. The COD ligand is labile and can be easily displaced by stronger donor ligands (e.g., phosphines, N-heterocyclic carbenes) or reaction substrates. This ligand substitution is the key activation step that initiates a catalytic cycle. The sacrificial nature of the COD ligand makes Ir(acac)(COD) a reliable and convenient starting material for generating a wide range of homogeneous iridium catalysts for reactions critical to both research and industrial applications.[1][6]

Caption: Molecular structure of Ir(acac)(COD).

References

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I). AMERICAN ELEMENTS. Available from: [Link]

  • Ir(acac)(COD) | C13H19IrO2-. PubChem, National Institutes of Health. Available from: [Link]

  • Iridium Catalysts. Synthesis with Catalysts (Pvt) Ltd. Available from: [Link]

  • Crystal structure of (acetylacetonato) (dicarbonyl)iridium(I) | Request PDF. ResearchGate. Available from: [Link]

  • Iridium acetylacetonate. Wikipedia. Available from: [Link]

  • Exploring the Synthesis and Applications of Iridium Catalysts Derived from Ir(acac)3. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. PMC, National Institutes of Health. Available from: [Link]

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I). Global Precious Metal Catalysts. Available from: [Link]

  • X-ray crystal structures of iridium(III) complexes. ResearchGate. Available from: [Link]

  • (PDF) Acetylacetonato(1,5-cyclooctadiene)iridium(I). ResearchGate. Available from: [Link]

  • The Power of Precious Metals: Understanding Iridium(III) Acetylacetonate in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Distinctive and regular features of the IR spectra of transition metal tris(acetylacetonates). ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated. Semantic Scholar. Available from: [Link]

  • X-ray crystal structure of complex 1b [Ir(cod)(COC)]-(PF 6 ) (50%... ResearchGate. Available from: [Link]

  • Modes of activation of organometallic iridium complexes for catalytic water and C-H oxidation. PubMed. Available from: [Link]

  • UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. MDPI. Available from: [Link]

  • cis–[Rh(Acac)(η⁴-Cod)]. Chemdex - Mark Winter. Available from: [Link]

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Technical Guide: Physicochemical and Application Data for (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) [CAS No. 12154-84-6]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the organometallic complex (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), CAS No. 12154-84-6. It is intended for researchers and professionals in catalysis, organic synthesis, and materials science. This guide moves beyond a simple data sheet to offer insights into the causality behind its properties, protocols for its safe and effective use, and an understanding of its thermal and chemical behavior. We will address common data discrepancies and provide validated protocols grounded in established chemical principles.

Compound Identification and Structural Elucidation

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I), hereafter referred to as Ir(acac)(COD), is a widely utilized air-stable Iridium(I) precatalyst. Its prevalence in synthetic chemistry stems from its utility as a precursor to a vast array of catalytically active Iridium species.

Key Identifiers:

  • Systematic Name: ((1,2,5,6-η)-1,5-cyclooctadiene)(2,4-pentanedionato-O,O')-iridium(I)

  • CAS Number: 12154-84-6[1]

  • Molecular Formula: C₁₃H₁₉IrO₂[2]

  • Molecular Weight: 399.51 g/mol [2]

  • Common Synonyms: Ir(acac)(COD), Iridium(I) pentanedionate-cyclooctadiene complex[1]

The structural integrity of this complex is fundamental to its reactivity. The 1,5-cyclooctadiene (COD) ligand is a diolefin that is readily displaced, while the acetylacetonate (acac) ligand is a bidentate monoanionic ligand that stabilizes the Iridium(I) center.

Caption: 2D representation of Ir(acac)(COD) structure.

Core Physicochemical Properties: Data and Interpretation

The reliable application of any chemical reagent begins with an accurate understanding of its physical properties. Below is a summary of the key data for Ir(acac)(COD), followed by an expert interpretation of apparent discrepancies often seen in supplier data.

PropertyValueSource(s)
Appearance Yellow powder or crystalline solid[1][3]
Melting Point 145-155 °C (with decomposition)[1][2]
Boiling Point 152 °C @ 760 mmHg (disputed); Undetermined[1]
Solubility in Water Insoluble[1]
Storage Temperature Inert atmosphere, store in freezer (-20°C)[1]
Flash Point 30 °C (disputed); Not Applicable[1][2]
Vapor Pressure 4.56 mmHg @ 25°C[1]
Expert Analysis of Data Discrepancies
  • Boiling Point: The reported boiling point of 152 °C is scientifically questionable.[1] Thermogravimetric analysis and melting point observations consistently show that Ir(acac)(COD) decomposes upon melting .[2][4] Therefore, a true boiling point at atmospheric pressure cannot be measured, as thermal breakdown occurs before a liquid-gas phase transition. The value of 152 °C likely originates from a predictive model or an erroneous measurement and should be disregarded in favor of "Undetermined" or "Decomposes."

  • Flash Point: The discrepancy between a listed flash point of 30 °C and "Not Applicable" highlights a common issue in classifying solids.[1][2] A flash point is the lowest temperature at which a liquid can form an ignitable mixture with air. As Ir(acac)(COD) is a stable, non-volatile solid at 30 °C, it does not have a flash point in the conventional sense. The "Not Applicable" designation from authoritative Safety Data Sheets (SDS) is the correct one to follow for risk assessment.[2] The compound is not flammable under standard conditions.

Thermal and Chemical Stability

Understanding the stability of Ir(acac)(COD) is paramount for its storage and use in reactions that require elevated temperatures.

  • Thermal Behavior: The compound exhibits high thermal stability at room temperature but begins to decompose near its melting point of ~150 °C.[4] Studies on its thermal decomposition in a vacuum show this process occurs between 200–570 °C, indicating its suitability for Chemical Vapor Deposition (CVD) applications under controlled conditions.[4]

  • Atmospheric Stability: While considered "air-stable" for weighing and handling, long-term stability necessitates storage under an inert atmosphere (e.g., Argon or Nitrogen). This precaution is not merely best practice; it prevents slow oxidative degradation of the Iridium(I) center and displacement of the COD ligand, which would compromise its catalytic efficacy.

  • Storage Protocol: The recommendation to store at -20 °C in a freezer is to minimize thermal degradation pathways over extended periods.[1] For any high-precision catalytic application, using a reagent stored under these conditions is a self-validating step to ensure reproducibility.

Standard Operating Protocol: Safe Handling of Ir(acac)(COD)

As an organometallic compound, adherence to a strict handling protocol is essential. The following workflow is designed to mitigate risks identified in safety data sheets, which classify the compound as a skin, eye, and respiratory irritant.[2]

Workflow Diagram: Safe Handling

G prep 1. Preparation - Don PPE (Gloves, Goggles, Lab Coat) - Verify Fume Hood Functionality weigh 2. Aliquoting - Work within Fume Hood - Use dedicated spatula/tools - Tare vessel on balance prep->weigh transfer 3. Transfer & Weigh - Transfer solid to tared vessel - Record mass - Do NOT remove from hood weigh->transfer seal 4. Sealing - Tightly seal primary container - Wipe exterior with damp cloth transfer->seal cleanup 5. Decontamination & Disposal - Clean spatula with appropriate solvent - Dispose of contaminated wipes in solid waste seal->cleanup storage 6. Storage - Backfill container with Argon/N₂ - Store in freezer (-20°C) cleanup->storage

Caption: Standard workflow for safely handling Ir(acac)(COD).

Step-by-Step Handling Protocol
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to mitigate inhalation risk (Hazard Statement H335: May cause respiratory irritation).[2] Ensure eyewash stations and safety showers are accessible.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat. The causality is direct: the compound is a skin (H315) and eye (H319) irritant.[2]

  • Weighing and Transfer:

    • Bring the sealed container of Ir(acac)(COD) to room temperature in a desiccator before opening to prevent water condensation.

    • Perform the weighing of the yellow crystalline powder within the fume hood.

    • Use a powder funnel and dedicated spatula for transfers to prevent dispersal of the fine powder.

  • Spill Management: In case of a spill, do not dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite). Carefully scoop the material into a sealed container for hazardous waste disposal.

  • Storage: After dispensing, flush the headspace of the container with an inert gas like Argon or Nitrogen before sealing tightly with paraffin film. Return to a designated freezer for storage at -20°C.[1]

Application in Catalysis: A Validated Experimental Protocol

Ir(acac)(COD) is a cornerstone precatalyst for C-H activation and silylation reactions. The following protocol, adapted from established literature, demonstrates its practical application and serves as a template for reaction setup.

Reaction: ortho-Selective C-H Silylation of 2-Phenylpyridine

This reaction is a powerful method for synthesizing silafluorene equivalents, which are valuable in materials science.

Experimental Workflow Diagram

G cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reagents Reagent Addition (via Syringe) cluster_reaction Reaction Execution cluster_workup Workup & Purification vessel 1. Add Ir(acac)(COD) (1 mol%) & 2-Phenylpyridine (1 equiv) to oven-dried vial seal_vial 2. Seal vial with septum cap and purge with Argon vessel->seal_vial add_solv 3. Add Toluene (Solvent) seal_vial->add_solv add_silane 4. Add Fluorodiphenylsilane (Silylating Agent, 1.4 equiv) add_solv->add_silane add_nb 5. Add 2-Norbornene (H₂ Acceptor, 4 equiv) add_silane->add_nb stir 6. Stir mixture at 115°C in pre-heated block for 24h add_nb->stir cool 7. Cool to RT, concentrate stir->cool purify 8. Purify by column chromatography (Silica Gel, Hexane:EtOAc) cool->purify

Caption: Workflow for Iridium-catalyzed C-H silylation.

Detailed Step-by-Step Methodology

Causality and experimental choices are explained in italics.

  • Vessel Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) (4.0 mg, 0.010 mmol, 1.0 mol%).

    • Expertise: Using an oven-dried vial is critical to remove adsorbed water, which can react with and deactivate the catalyst and reagents.

  • Substrate Addition: Add 2-phenylpyridine (31.0 mg, 0.200 mmol, 1.0 equiv) to the vial.

  • Inerting: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Argon or Nitrogen three times.

    • Expertise: This cycle ensures the reaction atmosphere is scrupulously free of oxygen and moisture, which is a self-validating step for reproducible catalysis.

  • Solvent and Reagent Addition: Through the septum via syringe, add toluene (1.0 mL), followed by fluorodiphenylsilane (56.6 mg, 0.280 mmol, 1.4 equiv), and finally 2-norbornene (75.3 mg, 0.800 mmol, 4.0 equiv).

    • Expertise: 2-Norbornene acts as a sacrificial hydrogen acceptor, which is essential for turning over the catalytic cycle by regenerating the active Iridium species.

  • Reaction: Place the sealed vial in a preheated aluminum block at 115 °C and stir for 24 hours.

  • Workup and Purification: After 24 hours, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate = 9:1) to yield the silylated product.

Conclusion

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is a foundational precatalyst whose effective use is predicated on a nuanced understanding of its physicochemical properties. By recognizing that the compound decomposes at its melting point and is a non-flammable solid, researchers can handle it with appropriate, rather than excessive, caution. Its sensitivity to atmosphere, while manageable, necessitates rigorous inert techniques to ensure catalytic reproducibility. The provided protocols for handling and for a representative C-H activation reaction serve as a validated starting point for development professionals aiming to leverage the powerful synthetic utility of this versatile iridium complex.

References

  • Morozova, N. B., et al. THERMAL PROPERTIES OF Ir(I) PRECURSORS: ACETYLACETONATO(1,5- CYCLOOCTADIENE)IRIDIUM(I) AND (METHYLCYCLOPENTADIENYL)(1,5- CYCLOOCTADIENE)IRIDIUM(I). Institute of Inorganic Chemistry of Siberian Branch of Russian Academy of Sciences. [Link]

  • Wakaki, T., Kanai, M., & Kuninobu, Y. (2015). Iridium-Catalyzed ortho-Selective C–H Silylation of Aromatic Compounds Directed toward the Synthesis of π-Conjugated Molecules with Lewis Acid–Base Interaction. Organic Letters, 17(7), 1758–1761. [Link]

  • LookChem. Cas 12154-84-6, IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX. [Link]

  • American Elements. (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) Technical Data. [Link]

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Solubility of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as [Ir(acac)(cod)], is a pivotal organometallic complex utilized extensively as a catalyst precursor in a multitude of organic transformations.[1] Its efficacy in synthetic protocols is intrinsically linked to its behavior in solution, making a comprehensive understanding of its solubility paramount for reaction optimization, reproducibility, and scale-up. This guide provides an in-depth analysis of the solubility characteristics of [Ir(acac)(cod)] in common organic solvents, grounded in fundamental chemical principles. It offers a detailed experimental protocol for quantitative solubility determination, enabling researchers to generate precise data tailored to their specific experimental conditions.

Introduction: The Significance of Solubility in Catalysis

The homogeneity of a catalytic system is often a prerequisite for optimal activity, selectivity, and reaction kinetics. For iridium-catalyzed reactions, ensuring that the [Ir(acac)(cod)] precatalyst is fully dissolved in the reaction medium is a critical first step. Undissolved catalyst represents an inactive and economically inefficient component of the reaction, potentially leading to misleading kinetic data and reduced overall yield.[2] As has been noted in the broader field of photoredox catalysis, inattention to the maximum solubility of precious metal catalysts can make reactions appear less efficient than they are in reality.[2] This guide addresses this critical knowledge gap for [Ir(acac)(cod)], providing both a theoretical framework and a practical methodology for its characterization.

Physicochemical Profile of [Ir(acac)(cod)]

A molecule's solubility is dictated by its structural and electronic properties. [Ir(acac)(cod)] is a neutral, square planar iridium(I) complex. Its key features influencing solubility include:

  • Central Metal: Iridium(I) center.

  • Ligands:

    • 1,5-Cyclooctadiene (cod): A non-polar, bidentate olefin ligand that imparts significant hydrocarbon character to the complex.

    • Acetylacetonate (acac): A bidentate, monoanionic chelating ligand with both polar (keto-enol backbone) and non-polar (methyl groups) features.

  • Overall Molecular Nature: The combination of the large, non-polar 'cod' ligand and the more compact, somewhat polar 'acac' ligand results in a complex with a predominantly non-polar to moderately polar character, lacking sites for strong hydrogen bonding.

Table 1: Key Physicochemical Properties of [Ir(acac)(cod)]

Property Value Source(s)
CAS Number 12154-84-6 [3]
Molecular Formula C₁₃H₁₉IrO₂ [4]
Molecular Weight 399.51 g/mol [4]
Appearance Yellow powder or crystals [5]

| Melting Point | 150-155 °C (with decomposition) |[3] |

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is the guiding principle for predicting solubility. For [Ir(acac)(cod)], this can be broken down into key solvent-solute interactions:

  • Van der Waals Forces: The primary intermolecular forces at play. The large, non-polar 1,5-cyclooctadiene ligand will have favorable London dispersion force interactions with non-polar and weakly polar solvents like hexane, toluene, and dichloromethane.

  • Dipole-Dipole Interactions: The acetylacetonate ligand introduces a modest dipole moment. This allows for favorable interactions with solvents of moderate polarity, such as tetrahydrofuran (THF) and acetone.

  • Hydrogen Bonding: [Ir(acac)(cod)] lacks hydrogen bond donors. Therefore, it will not be readily solvated by protic solvents like water or, to a lesser extent, methanol and ethanol, where the solvent's strong hydrogen-bonding network would need to be disrupted without compensatory interactions.

This theoretical underpinning explains why [Ir(acac)(cod)] is generally expected to exhibit poor solubility in highly polar, protic solvents and greater solubility in non-polar and moderately polar aprotic solvents.

cluster_solute [Ir(acac)(cod)] Molecular Structure Ir_complex [Ir(acac)(cod)] COD_ligand 1,5-Cyclooctadiene Ligand (Non-Polar, Hydrocarbon) Ir_complex->COD_ligand ACAC_ligand Acetylacetonate Ligand (Moderately Polar) Ir_complex->ACAC_ligand PolarProtic Polar Protic Solvents (e.g., Methanol, Water) Ir_complex->PolarProtic Poor Interaction (No H-Bonding) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) COD_ligand->NonPolar ModPolar Moderately Polar Aprotic (e.g., THF, CH2Cl2, Acetone) ACAC_ligand->ModPolar Favorable Interaction (Dipole-Dipole)

Caption: Molecular structure drivers for solubility.

Qualitative and Semi-Quantitative Solubility Profile

A survey of chemical supplier data and related literature provides a general, though sometimes conflicting, overview of solubility.

Table 2: Reported Solubility of [Ir(acac)(cod)] in Various Organic Solvents

Solvent Polarity Index Type Reported Solubility Source(s)
Water 10.2 Polar Protic Practically Insoluble / Insoluble [1][6]
N,N-Dimethylformamide (DMF) 6.4 Polar Aprotic Very Soluble [6]
Methanol 5.1 Polar Protic Soluble [6]
Glacial Acetic Acid 6.2 Polar Protic Sparingly Soluble [6]
Acetone 5.1 Polar Aprotic Soluble (implied for related Ir(acac)₃) [7][8]
Dichloromethane (DCM) 3.1 Polar Aprotic Soluble (implied for related Ir(acac)₃) [7][8]
Chloroform 4.1 Polar Aprotic Very Slightly Soluble [6]
Tetrahydrofuran (THF) 4.0 Polar Aprotic Soluble (used as solvent for spectra) [9]
Toluene 2.4 Non-Polar Aromatic Soluble (implied for related Ir(acac)₃) [7][8]
Benzene 2.7 Non-Polar Aromatic Soluble (implied for related Ir(acac)₃) [7][8]

| Hexane | 0.1 | Non-Polar Aliphatic | Sparingly Soluble (implied) |[10] |

Note: Some data points are inferred from the closely related Iridium(III) acetylacetonate complex, as specific data for [Ir(acac)(cod)] is sparse.[7][8][11] The conflicting data for chloroform highlights the necessity for direct experimental verification.[6]

A Self-Validating Protocol for Quantitative Solubility Determination

To address the lack of precise data, this section provides a robust, field-proven methodology adapted from systematic studies on organometallic photocatalysts.[2] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle: The method involves the incremental addition of a solvent to a known mass of the solute until complete dissolution is observed. Sonication ensures the breakup of agglomerates and accelerates the dissolution process, while centrifugation rapidly separates any remaining solid, allowing for clear visual inspection.

Materials and Equipment:

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I)

  • High-purity organic solvents

  • Analytical balance (±0.1 mg precision)

  • 8 mL glass test tubes or vials with caps

  • Calibrated micropipettes

  • Benchtop sonicator

  • Benchtop centrifuge

  • Vortex mixer

Experimental Workflow:

G cluster_legend Legend start Start weigh 1. Weigh ~1.5 mg of [Ir(acac)(cod)] into a vial start->weigh add_solvent 2. Add a small, known volume of solvent (e.g., 100 µL) weigh->add_solvent mix 3. Vortex and sonicate for 4-5 minutes add_solvent->mix centrifuge 4. Centrifuge for 3-5 minutes to pellet any solid mix->centrifuge inspect 5. Visually inspect for undissolved solid centrifuge->inspect inspect->add_solvent Yes inspect->add_solvent         record 6. Record total solvent volume and calculate concentration inspect->record No inspect->record        solid_present Solid Present no_solid Clear Solution end End record->end Process Process Step Decision Decision Point

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 1.5 ± 0.1 mg of [Ir(acac)(cod)] directly into a clean, dry 8 mL vial. Record the exact mass.

  • Initial Solvent Addition: Using a calibrated micropipette, add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Mixing and Sonication: Securely cap the vial. Vortex the mixture to suspend the solid, then place it in a sonicator bath for 4-5 minutes. This step is critical to break up particles and overcome kinetic barriers to dissolution.

  • Centrifugation: Centrifuge the vial for 3-5 minutes at a moderate speed (e.g., 3000 rpm). The g-force will pellet any remaining undissolved solid, making it easy to visualize.

  • Inspection and Iteration: Carefully remove the vial from the centrifuge without disturbing the bottom. Hold it against a well-lit background and inspect for any particulate matter.

    • If solid is observed: Add another precise increment of solvent (e.g., 50-100 µL). Record the new total volume and repeat steps 3-5.

    • If the solution is perfectly clear: The endpoint has been reached.

  • Calculation: Once a clear solution is obtained, record the final total volume of solvent added. Calculate the maximum solubility (S) using the formula:

    S (in mg/mL or g/L) = Mass of [Ir(acac)(cod)] (mg or g) / Total Volume of Solvent (mL or L)

    This can be converted to molar concentration (mol/L) using the molecular weight (399.51 g/mol ).

Safety and Handling Precautions

As a Senior Application Scientist, ensuring the safety of all personnel is the highest priority. [Ir(acac)(cod)] must be handled with appropriate care.

  • Hazard Profile: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is essential.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[12][13] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[1]

Conclusion

While precise, quantitative solubility data for (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is not widely published, a strong predictive framework can be built from its molecular structure. The complex is expected to be most soluble in non-polar to moderately polar aprotic solvents and poorly soluble in highly polar, protic media. This guide provides the necessary theoretical background and, crucially, a robust experimental protocol for researchers to determine accurate solubility values in their solvents of choice. By rigorously quantifying solubility, scientists can enhance the reliability, efficiency, and scalability of iridium-catalyzed reactions, ultimately accelerating research and development timelines.

References

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I). AMERICAN ELEMENTS. [Link]

  • Iridium acetylacetonate. Wikipedia. [Link]

  • (PDF) Acetylacetonato(1,5-cyclooctadiene)iridium(I). ResearchGate. [Link]

  • Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. National Institutes of Health (NIH). [Link]

  • Acetylacetonato(phosphane)iridium Complexes: Synthesis and Catalytic Activity in the Cyclization of Alkynoic Acids. Semantic Scholar. [Link]

  • Ir(acac)(COD) | C13H19IrO2-. PubChem. [Link]

  • Are all metal acetylacetonate precursor salts soluble in ethanol?. ResearchGate. [Link]

  • Absorption and PL spectra of the Ir complexes recorded in THF solutions. ResearchGate. [Link]

  • Iridium Acetylacetonate. AMERICAN ELEMENTS. [Link]

  • The σ−π and p−π Conjugation Induced NIR-Emitting Iridium(III) Complexes by Anchoring. The Royal Society of Chemistry. [Link]

  • My small acetylacetonate collection. Reddit. [Link]

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Thermal stability and decomposition of Ir(acac)(COD)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I)

Foreword: From Precursor to Performance

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as Ir(acac)(COD), stands as a cornerstone organometallic precursor for the deposition of high-purity iridium thin films and the synthesis of iridium-based catalysts. Its utility in high-technology applications, from robust electrodes in microelectronics to advanced catalytic systems, is directly governed by its thermal behavior.[1] A precise understanding of its stability and decomposition pathway is not merely academic; it is the critical parameter that dictates the success of process development, the quality of the final material, and the reproducibility of the application.

This guide eschews a conventional format. Instead, it is structured to provide a holistic and practical understanding of Ir(acac)(COD) thermolysis. We will first establish the foundational analytical workflows for characterizing this precursor, emphasizing the causality behind methodological choices. Subsequently, we will synthesize available data to propose a detailed decomposition pathway, providing researchers and process engineers with the actionable intelligence required for their work.

Core Physicochemical & Thermal Properties

A baseline understanding of the material's properties is the mandatory first step in any thermal analysis. These values dictate handling, storage, and the initial parameters for experimental design.

PropertyValueSource(s)
Chemical Formula C₁₃H₁₉IrO₂[2]
Molecular Weight 399.51 g/mol [2]
Appearance Yellow-orange powder or crystals[2]
Melting Point 150-155 °C (with decomposition)[2][3]
Primary Application Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor[1][3]

The Analytical Cornerstone: A Validated Workflow for Thermal Characterization

To investigate the thermal properties of Ir(acac)(COD), a multi-technique approach is not just recommended; it is essential for a complete and unambiguous picture. The workflow described herein is designed as a self-validating system, where data from one technique corroborates and elucidates findings from another.

G cluster_1 Step 2: Mechanistic Insight cluster_2 Step 3: Solid-Phase Characterization TGA Thermogravimetric Analysis (TGA) (Quantitative Mass Loss) DSC Differential Scanning Calorimetry (DSC) (Thermal Transitions) EGA Evolved Gas Analysis (EGA) (TGA-MS or TGA-FTIR) TGA->EGA Identifies Temp. for Gas Evolution DSC->EGA Correlates Enthalpic Events with Gas Loss XRD Post-Analysis XRD (Residue Identification) EGA->XRD Correlates Gas Loss with Phase Change G Start Ir(acac)(COD) (solid) Vapor Ir(acac)(COD) (gas) Start->Vapor ~155 °C (Melting/Sublimation) Intermediate [Ir(acac)] intermediate Vapor->Intermediate > 200 °C (Initial Decomposition) Gases1 COD Ligand (C₈H₁₂) Vapor->Gases1 Final Ir (metal) + C residue Intermediate->Final > 300 °C (Ligand Fragmentation) Gases2 acac Fragments (e.g., acetone, CO, CO₂) Intermediate->Gases2

Caption: Proposed thermal decomposition pathway for Ir(acac)(COD).

Summary of Thermal Events
StageTemperature Range (Inert Atm.)Mass LossKey Events & Evolved Species
I ~150 - 200 °CMinor/InitialMelting and sublimation of the intact molecule. [3]
II ~200 - 300 °CSignificantPrimary decomposition begins. The weaker Ir-COD bond is expected to cleave first, releasing the 1,5-cyclooctadiene ligand (C₈H₁₂, m/z 108). This is the major initial mass loss step.
III > 300 °CSubsequentDecomposition of the more stable [Ir(acac)] intermediate. The acetylacetonate ligand fragments, releasing byproducts such as acetone (CH₃COCH₃, characteristic ions at m/z 58, 43), carbon dioxide (CO₂, m/z 44), and carbon monoxide (CO, m/z 28). [4]
IV > 400 °CFinalReduction of the iridium center to metallic iridium, potentially with the formation of a small amount of amorphous carbon residue from incomplete ligand combustion. [4]

Mechanistic Discussion:

The thermal decomposition of Ir(acac)(COD) is a sequential process governed by the relative strengths of its coordination bonds. The Ir(I) center is coordinated by a bidentate acetylacetonate (acac) ligand and a bidentate 1,5-cyclooctadiene (COD) ligand.

  • Initiation (Stage I & II): Upon heating, the molecule gains sufficient vibrational energy to overcome intermolecular forces, leading to melting and sublimation. The first chemical step in the vapor phase is the homolytic cleavage of the bonds between the iridium center and the olefin groups of the COD ligand. [3]This is generally a lower-energy process compared to breaking the stronger, chelated Ir-O bonds of the acac ligand. The release of the intact COD molecule would correspond to the first major mass loss observed in a TGA experiment.

  • Propagation (Stage III): The resulting [Ir(acac)] species is unstable and undergoes further decomposition at higher temperatures. The acetylacetonate ligand fragments. This process is complex but is known to yield stable organic molecules like acetone and gaseous oxides of carbon. [4]This stage accounts for the second major mass loss.

  • Termination (Stage IV): The final solid-state product is metallic iridium, though often with some carbonaceous residue, especially in a fully inert atmosphere. The presence of a reactive gas like H₂ can facilitate cleaner decomposition by hydrogenating and removing organic fragments, while O₂ would lead to the formation of IrO₂. [3][4]

Implications for Material Science & Process Control

A thorough understanding of this decomposition pathway is paramount for the rational design of MOCVD and Atomic Layer Deposition (ALD) processes.

  • Process Window Definition: The TGA data directly defines the viable process window. The precursor delivery temperature must be high enough to ensure sufficient vapor pressure but well below the onset of decomposition (~200 °C) to prevent precursor breakdown in the delivery lines, which leads to clogged valves and inconsistent film growth.

  • Film Purity: The nature of the evolved gases at the deposition temperature (typically >300 °C) impacts film purity. The release of carbon- and oxygen-containing fragments from the acac ligand necessitates careful control of substrate temperature and co-reactants (like O₂ or H₂) to ensure complete ligand removal and prevent incorporation of carbon or oxygen impurities into the iridium film.

  • Catalyst Activation: When Ir(acac)(COD) is used to prepare supported single-atom or nanoparticle catalysts, the decomposition temperature dictates the activation conditions. For instance, studies have shown that reductive treatment at 400 °C is effective for removing the organic ligands to generate active catalytic sites. [4]

Conclusion

The thermal stability of Ir(acac)(COD) is not a single data point but a complex profile of sequential events. Through a systematic analytical approach combining TGA, DSC, and TGA-MS, we can deconstruct this profile into distinct stages of ligand dissociation and fragmentation. This detailed knowledge empowers researchers and engineers to move beyond empirical trial-and-error, enabling precise control over material synthesis and catalyst activation, ultimately leading to higher quality materials and more reliable processes.

References

  • Morozova, N. B., Gelfond, N. V., Semyannikov, P. P., Trubin, S. V., Igumenov, I. K., & Gimeno-Fabra, L. (n.d.). THERMAL PROPERTIES OF Ir(I) PRECURSORS: ACETYLACETONATO(1,5- CYCLOOCTADIENE)IRIDIUM(I) AND (METHYLCYCLOPENTADIENYL)(1,5- CYCLOOCTADIENE)IRIDIUM(I). Institute of Inorganic Chemistry of Siberian Brunch of Russian Academy of Sciences.
  • ResearchGate. (n.d.). Thermodynamic study of volatile iridium (I) complexes with 1,5-cyclooctadiene and acetylacetonato derivatives: Effect of (O,O) and (O,N) coordination sites. Retrieved January 16, 2026, from [Link]

  • Vela, J., et al. (2019). Heterobimetallic Single-Source Precursors: A Springboard to the Synthesis of Binary Intermetallics. ACS Omega. [Link]

  • ResearchGate. (n.d.). Heinrich Hartmann's research works. Retrieved January 16, 2026, from [Link]

  • Iemhoff, A., et al. (2022). On the Stability of Isolated Iridium Sites in N-Rich Frameworks Against Agglomeration Under Reducing Conditions. ChemCatChem. [Link]

  • Eurofins EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). [Link]

  • Loh, K. T., et al. (2024). Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. PubMed Central. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. Virginia Tech. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved January 16, 2026, from [Link]

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A Spectroscopic Guide to (Acetylacetonato)(1,5-cyclooctadiene)iridium(I): Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [Ir(acac)(cod)] in Catalysis

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I), often abbreviated as [Ir(acac)(cod)], is a cornerstone organometallic complex that serves as a highly versatile and efficient precatalyst in a multitude of organic transformations. Its importance is particularly pronounced in the realms of asymmetric hydrogenation, C-H activation, and cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of [Ir(acac)(cod)] as a precatalyst is intrinsically linked to its unique structural and electronic properties, which allow for facile ligand substitution and oxidative addition, key steps in many catalytic cycles.

Given its pivotal role, the unambiguous characterization of [Ir(acac)(cod)] is of paramount importance to ensure reproducibility and to understand the mechanistic intricacies of the catalytic reactions it mediates. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity, structure, and purity of this complex. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for [Ir(acac)(cod)], offering researchers, scientists, and drug development professionals a detailed reference for its characterization. The causality behind experimental choices and the interpretation of the spectral data will be discussed to provide a holistic understanding of this vital catalytic precursor.

Molecular Structure and Coordination

The iridium(I) center in [Ir(acac)(cod)] adopts a square planar geometry, a common coordination environment for d⁸ metal complexes. The bidentate acetylacetonate (acac) ligand coordinates to the iridium through its two oxygen atoms, while the 1,5-cyclooctadiene (cod) ligand binds in a η⁴-fashion through its two double bonds.

Figure 1: Molecular Structure of [Ir(acac)(cod)].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of [Ir(acac)(cod)]. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of [Ir(acac)(cod)] exhibits characteristic signals for both the acetylacetonate and cyclooctadiene ligands. The choice of solvent is critical for obtaining well-resolved spectra; deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are commonly used.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Olefinic protons (cod)~4.1m4H
Allylic protons (cod)~2.2m8H
Methine proton (acac)~5.3s1H
Methyl protons (acac)~1.9s6H

Table 1: ¹H NMR Spectroscopic Data for [Ir(acac)(cod)].

  • Interpretation and Experimental Insights: The coordination of the 1,5-cyclooctadiene to the iridium center results in a significant upfield shift of the olefinic proton signals compared to the free ligand. This is a direct consequence of the back-bonding from the electron-rich iridium(I) center to the π* orbitals of the alkene, which increases the electron density at the olefinic carbons and shields the attached protons. The methine proton of the acetylacetonate ligand appears as a sharp singlet, indicating a symmetric coordination environment. The integration of the signals should correspond to the number of protons in each environment, providing a quantitative measure of the ligand-to-metal ratio.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary structural information, detailing the carbon framework of the complex.

Assignment Chemical Shift (δ, ppm)
Carbonyl carbons (acac)~185
Olefinic carbons (cod)~80
Methine carbon (acac)~100
Allylic carbons (cod)~30
Methyl carbons (acac)~28

Table 2: ¹³C NMR Spectroscopic Data for [Ir(acac)(cod)].

  • Interpretation and Experimental Insights: Similar to the ¹H NMR, the olefinic carbons of the cyclooctadiene ligand experience a significant upfield shift upon coordination to the iridium center. The two carbonyl carbons of the acetylacetonate ligand are typically equivalent, giving rise to a single resonance. The chemical shifts of the carbons in the complex are sensitive to the electronic environment, making ¹³C NMR a valuable tool for confirming the successful formation of the complex and for detecting any potential impurities.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying the characteristic functional groups present in [Ir(acac)(cod)]. The spectrum is typically recorded as a solid (KBr pellet) or as a solution in a suitable solvent.

Vibrational Mode Frequency (cm⁻¹) Intensity
C=O stretching (acac)~1580Strong
C=C stretching (acac)~1510Strong
C=C stretching (cod)~1460Medium
Ir-O stretching~460Medium

Table 3: Key IR Absorption Frequencies for [Ir(acac)(cod)].

  • Interpretation and Experimental Insights: The most prominent features in the IR spectrum of [Ir(acac)(cod)] are the strong absorption bands associated with the C=O and C=C stretching vibrations of the acetylacetonate ligand. Chelation to the iridium center causes a red shift (lower frequency) of these bands compared to the free ligand, which is indicative of the delocalization of electron density within the chelate ring. The Ir-O stretching vibration, typically observed in the far-IR region, provides direct evidence of the metal-ligand bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of [Ir(acac)(cod)] and for obtaining information about its fragmentation pattern, which can further confirm its structure. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for this type of complex.

Ion m/z Identity
[M]⁺399.5Molecular Ion
[M - acac]⁺300.4Loss of acetylacetonate ligand
[M - cod]⁺291.3Loss of cyclooctadiene ligand

Table 4: Expected Mass Spectrometry Data for [Ir(acac)(cod)].

  • Interpretation and Experimental Insights: The mass spectrum should exhibit a clear molecular ion peak corresponding to the calculated molecular weight of the complex (C₁₃H₁₉IrO₂). The isotopic pattern of this peak will be characteristic of the presence of iridium. Fragmentation of the molecular ion typically involves the loss of the neutral ligands, acetylacetonate and cyclooctadiene, providing further evidence for the composition of the complex.

MS_Fragmentation M [Ir(acac)(cod)]⁺ m/z = 399.5 M_minus_acac [Ir(cod)]⁺ m/z = 300.4 M->M_minus_acac - acac M_minus_cod [Ir(acac)]⁺ m/z = 291.3 M->M_minus_cod - cod

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for [Ir(acac)(cod)].

Experimental Protocols

Synthesis of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I)

A standard and reliable method for the synthesis of [Ir(acac)(cod)] involves the reaction of chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, with acetylacetone in the presence of a base.

Materials:

  • Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂

  • Acetylacetone (Hacac)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., acetone or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ in the chosen anhydrous, degassed solvent.

  • In a separate flask, prepare a solution of acetylacetone and the base in the same solvent.

  • Slowly add the acetylacetone/base solution to the stirring solution of the iridium dimer at room temperature.

  • Stir the reaction mixture at room temperature for several hours. The color of the solution will typically change from orange-red to yellow.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain the yellow crystalline product.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_Synthesis Synthesis cluster_Characterization Spectroscopic Characterization cluster_Analysis Data Analysis and Verification Synthesis Synthesized [Ir(acac)(cod)] NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure Confirmation Confirmation of Identity Structure->Confirmation Purity->Confirmation

Figure 3: Workflow for the Spectroscopic Characterization of [Ir(acac)(cod)].

Conclusion: A Foundation for Reliable Catalysis

The comprehensive spectroscopic characterization of (acetylacetonato)(1,5-cyclooctadiene)iridium(I) is not merely an academic exercise; it is a critical component of ensuring the reliability and reproducibility of the catalytic processes in which it is employed. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with insights into their interpretation. By adhering to rigorous characterization protocols, researchers and professionals in the fields of chemistry and drug development can proceed with confidence, knowing that their catalytic systems are built upon a well-defined and pure foundation. This, in turn, accelerates the pace of discovery and innovation in the development of novel synthetic methodologies and valuable chemical entities.

References

  • Vikulova, E. S., Karakovskaya, K. I., Zherikova, K. V., Sysoev, S. V., & Morozova, N. B. (2019). Thermodynamic study of volatile iridium (I) complexes with 1,5-cyclooctadiene and acetylacetonato derivatives: Effect of (O,O) and (O,N) coordination sites. Journal of Chemical Thermodynamics, 133, 19-28. [Link]

A Technical Guide to the Discovery and Evolution of Iridium-Cyclooctadiene Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of iridium cyclooctadiene (COD) complexes. Beginning with the seminal synthesis of the foundational precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, we trace the evolution of synthetic methodologies and delve into the detailed structural and spectroscopic characterization of these pivotal organometallic compounds. The narrative progresses to the rational design and groundbreaking application of Crabtree's catalyst, a derivative that redefined the landscape of homogeneous hydrogenation. This guide is intended for researchers and professionals in chemistry and drug development, offering field-proven insights into the experimental choices, reaction mechanisms, and the enduring legacy of iridium COD complexes as versatile gateways to modern catalysis.

Part 1: The Genesis: Discovery and Synthesis of [Ir(COD)Cl]₂

The Dawn of a Precursor: Iridium and Diene Ligands

The field of organometallic chemistry and homogeneous catalysis is profoundly indebted to the unique electronic properties of the platinum-group metals. Iridium, a third-row transition metal, exhibits a strong propensity for oxidative addition and forms stable complexes in various oxidation states, making it a prime candidate for catalytic applications. The discovery that diene ligands, such as 1,5-cyclooctadiene (COD), could stabilize low-valent iridium(I) centers was a critical turning point. The COD ligand acts as a robust, chelating scaffold that is sufficiently labile to be displaced by other ligands or substrates, yet stable enough to allow for the isolation and handling of the complex. This combination of stability and reactivity established [Ir(COD)Cl]₂ as one of the most important and widely used precursors in modern iridium chemistry.[1][2][3]

The Pioneering Synthesis and its Mechanistic Underpinnings

The first synthesis of what is now ubiquitously known as chloro(1,5-cyclooctadiene)iridium(I) dimer was reported by Winkhaus and Singer in 1966.[4][5][6] Their method involved the reaction of hydrated iridium halides, such as Na₂IrCl₆·6H₂O, with 1,5-cyclooctadiene in a refluxing ethanol-water mixture.[4]

The causality behind this experimental design is elegant yet effective. The alcohol solvent serves a dual purpose: it is a solvent for the reactants and, crucially, the reducing agent. During the reaction, the iridium(IV) or iridium(III) center is reduced to the iridium(I) oxidation state, with the concomitant oxidation of the alcohol solvent.[1][2] The 1,5-cyclooctadiene is then free to coordinate to the electron-rich Ir(I) center, precipitating the air-stable, orange-red dimeric complex from the solution.

Evolution of Synthetic Methodologies

Following the initial discovery, several research groups refined the synthesis of [Ir(COD)Cl]₂, seeking to improve yields, shorten reaction times, and simplify the procedure. These key developments are a testament to the compound's growing importance. Methods developed by Herde, Lambert, and Senoff (1974), Pannetier and coworkers (1970), and Crabtree and Morris (1977) represent significant milestones.[4] A comparative summary underscores this evolution.

Methodology Iridium Precursor Solvent System Typical Reaction Time Reported Yield Key Insight/Rationale
Winkhaus & Singer (1966) Na₂IrCl₆·6H₂O or H₂IrCl₆·6H₂OEthanol/Water8-12 hours~45%The foundational method demonstrating the reductive carbonylation principle with an alcohol solvent.[4]
Pannetier et al. (1970) H₂IrCl₆Ethanol/Water12 hours~85%Optimization of reactant ratios and conditions to significantly improve the yield over the original report.[4]
Herde, Lambert & Senoff (1974) IrCl₃·xH₂OEthanol/Water12 hours~72%A widely adopted and reliable procedure published in Inorganic Syntheses, using a more common IrCl₃ precursor.[2][4]
Bezman, Bird, et al. (1980) IrCl₃·xH₂OEthanol/Water4 hours~59%Addition of hydroquinone as a reducing agent to accelerate the reaction, though with a moderate yield.[4]
Modern One-Step Methods IrCl₃·xH₂OAnhydrous Ethanol5-6 hours89-94%Use of anhydrous conditions and higher temperatures to shorten reaction times and further boost yields.[7]
Detailed Experimental Protocol: Synthesis of [Ir(COD)Cl]₂

The following protocol is adapted from the robust and widely cited method of Herde, Lambert, and Senoff, a self-validating system that reliably produces high-quality material.

Workflow: Synthesis of [Ir(COD)Cl]₂

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge flask with IrCl₃·3H₂O B Add 2-propanol/water (3:1) A->B C Add 1,5-cyclooctadiene B->C D Fit with condenser and N₂ inlet C->D E Heat to reflux with stirring D->E F Maintain reflux for 18-24 hours (Solution turns from dark brown to bright orange-red) E->F G Cool mixture to room temperature F->G H Filter the precipitated orange-red solid G->H I Wash solid with cold ethanol H->I J Wash solid with hexane I->J K Dry under vacuum J->K

Caption: Workflow for the synthesis of [Ir(COD)Cl]₂.

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add hydrated iridium(III) chloride (IrCl₃·3H₂O, 1.0 g, approx. 2.84 mmol).

  • Solvent Addition: Add a 3:1 (v/v) mixture of 2-propanol and deionized water (40 mL).

  • Reagent Addition: Add 1,5-cyclooctadiene (COD, 4.0 mL, 32.6 mmol). The large excess of COD ensures complete reaction and helps drive the equilibrium.

  • Reaction: Attach a reflux condenser and flush the apparatus with nitrogen. Heat the mixture to reflux with vigorous stirring. The solution will gradually change color from dark brown to a clear, bright orange-red as the Ir(I) dimer forms and precipitates. Maintain reflux for 18-24 hours.

  • Isolation: Allow the flask to cool to room temperature. Collect the orange-red crystalline solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and hexane (2 x 10 mL) to remove unreacted starting materials and organic byproducts.

  • Drying: Dry the product under vacuum to yield [Ir(COD)Cl]₂ as a vibrant orange-red powder. (Typical yield: >70%).

Part 2: Structural Elucidation and Physicochemical Properties

The Dimeric Core: A Structural Analysis

The structure of [Ir(COD)Cl]₂ is fundamental to its chemistry. It is a binuclear complex where two Ir(COD) units are bridged by two chloride ligands.[2] Each iridium atom adopts a square planar geometry, a characteristic feature for a d⁸ transition metal complex.[2][3] The four coordination sites are occupied by the two double bonds of the chelating COD ligand and the two bridging chlorine atoms. A key structural feature is that the Ir₂Cl₂ core is not planar but is folded along the Cl-Cl vector, with a dihedral angle of approximately 86°.[2] The complex is known to crystallize in at least two different polymorphs, a more common red-orange form and a yellow-orange form, which differ slightly in their crystal packing and the precise folding angle of the Ir₂Cl₂ core.[2][8]

// Define nodes for atoms and ligands Ir1 [label="Ir", pos="0,0!", fontcolor="#4285F4", fontsize=16]; Ir2 [label="Ir", pos="2,0!", fontcolor="#4285F4", fontsize=16]; Cl1 [label="Cl", pos="1,1!", fontcolor="#34A853", fontsize=14]; Cl2 [label="Cl", pos="1,-1!", fontcolor="#34A853", fontsize=14]; COD1 [label="COD", pos="-1.5,0!", shape=ellipse, style=dashed, color="#EA4335"]; COD2 [label="COD", pos="3.5,0!", shape=ellipse, style=dashed, color="#EA4335"];

// Draw bonds Ir1 -- Cl1; Ir1 -- Cl2; Ir2 -- Cl1; Ir2 -- Cl2; Ir1 -- COD1 [style=dashed, color="#EA4335"]; Ir2 -- COD2 [style=dashed, color="#EA4335"]; } Caption: Molecular structure of [Ir(COD)Cl]₂.

Spectroscopic and Crystallographic Characterization

The definitive structure of [Ir(COD)Cl]₂ has been confirmed through a combination of spectroscopic methods and single-crystal X-ray diffraction.

  • NMR Spectroscopy: ¹H NMR spectroscopy is routinely used to confirm the presence of the COD ligand, showing characteristic signals for the olefinic (=C-H) and allylic (-CH₂-) protons. ¹³C NMR further corroborates the structure with distinct resonances for the olefinic and aliphatic carbons of the COD ligand.[9][10]

  • X-ray Diffraction: Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, yielding precise bond lengths and angles.[1][11] This technique was crucial in establishing the dimeric nature, the square planar coordination at iridium, and the folded geometry of the central ring.[8]

Table of Key Structural Parameters for [Ir(COD)Cl]₂ (orthorhombic form)

Parameter Value (Å or °) Significance
Ir-Cl (bridging) distance~2.38 ÅTypical for bridging chlorides in Ir(I) dimers.
Ir···Ir distance~3.35 ÅIndicates no direct metal-metal bond.
Ir-C (olefin) distance~2.12 - 2.15 ÅReflects the strength of the π-backbonding interaction.
Cl-Ir-Cl angle~86°The acute angle within the folded four-membered ring.
Ir-Cl-Ir angle~94°The obtuse angle within the folded four-membered ring.
(Data synthesized from crystallographic information files).[11]

Part 3: A Catalyst is Born: The Development of Crabtree's Catalyst

The Quest for a More Potent Hydrogenation Catalyst

In the 1970s, Wilkinson's catalyst, RhCl(PPh₃)₃, was the benchmark for homogeneous hydrogenation. However, it struggled with highly substituted or sterically hindered alkenes. Researchers hypothesized that a third-row analogue, using iridium, might exhibit enhanced reactivity due to iridium's tendency to form stronger bonds and more stable higher oxidation state intermediates.[12][13] This hypothesis drove Robert H. Crabtree and his colleagues, Hugh Felkin and George Morris, to explore iridium chemistry, leading to a landmark discovery.[12][14]

Discovery and Synthesis of [Ir(COD)(PCy₃)(py)]PF₆

Working at the Institut de Chimie des Substances Naturelles near Paris, Crabtree and Morris successfully synthesized (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate, [Ir(COD)(PCy₃)(py)]PF₆, now universally known as Crabtree's catalyst.[12][13] This air-stable, orange solid was prepared from the [Ir(COD)Cl]₂ precursor, demonstrating the parent dimer's role as a gateway to new catalytic systems.[15] The choice of ligands was critical: the bulky and strongly electron-donating tricyclohexylphosphine (PCy₃) ligand promotes oxidative addition of H₂, while the pyridine (py) ligand is labile enough to dissociate and open a coordination site for the substrate.

Detailed Experimental Protocol: Synthesis of Crabtree's Catalyst

This protocol is based on the method reported by Crabtree, providing a reliable path to this highly active catalyst.[15]

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under a nitrogen atmosphere, suspend [Ir(COD)Cl]₂ (0.50 g, 0.74 mmol) in acetone (20 mL).

  • Ligand Addition: To this suspension, add tricyclohexylphosphine (PCy₃, 0.42 g, 1.50 mmol) and pyridine (py, 0.12 mL, 1.50 mmol). Stir the mixture at room temperature for 15 minutes. The solution should become clear and yellow.

  • Anion Metathesis: In a separate flask, dissolve ammonium hexafluorophosphate (NH₄PF₆, 0.25 g, 1.53 mmol) in acetone (5 mL). Add this solution dropwise to the iridium solution. A bright orange precipitate will form immediately.

  • Isolation: Stir the mixture for an additional 10 minutes, then collect the orange solid by filtration.

  • Washing: Wash the product with water (2 x 10 mL), ethanol (2 x 10 mL), and finally diethyl ether (10 mL).

  • Drying: Dry the solid under vacuum to yield Crabtree's catalyst as a vibrant orange powder. (Typical yield: >90%).

Unprecedented Reactivity and the Directing Group Effect

Crabtree's catalyst demonstrated remarkable activity, hydrogenating even tri- and tetrasubstituted alkenes at high turnover frequencies under mild conditions (room temperature, 1 atm H₂), a feat largely unachievable with Wilkinson's catalyst.[13][16]

A particularly powerful feature of this catalyst is its sensitivity to coordinating functional groups within the substrate, such as hydroxyl (-OH) or carbonyl (C=O) groups.[14] These groups can coordinate to the iridium center, directing the delivery of hydrogen to one face of the molecule with high diastereoselectivity.[14][16] This directing effect allows for precise stereochemical control in complex molecule synthesis, a significant advantage in drug development.

The Catalytic Cycle of Hydrogenation

The mechanism of hydrogenation by Crabtree's catalyst is a classic example of an oxidative addition-reductive elimination cycle. The causality is clear: the electron-rich Ir(I) center is primed for reaction with dihydrogen.

G A [Ir(I)(COD)(L)(S)]⁺ (Active Catalyst) B [Ir(III)(H)₂(COD)(L)(S)]⁺ A->B Oxidative Addition (H₂) C [Ir(III)(H)₂(Alkene)(L)(S)]⁺ B->C Ligand Substitution (+Alkene, -COD) D [Ir(III)(H)(Alkyl)(L)(S)]⁺ C->D Migratory Insertion D->A Reductive Elimination (+Alkane) L1 Ir(I) L2 Ir(III)

Caption: Simplified catalytic cycle for alkene hydrogenation.

  • Activation & Oxidative Addition: The catalyst precursor loses its COD ligand in the presence of H₂ to form an active species. This Ir(I) complex readily undergoes oxidative addition of dihydrogen to form a dihydrido-Ir(III) species.[12]

  • Substrate Coordination: The alkene substrate coordinates to the iridium center, displacing a weakly bound solvent molecule.

  • Migratory Insertion: One of the hydride ligands migrates to a carbon atom of the coordinated alkene, forming an iridium-alkyl bond.

  • Reductive Elimination: The second hydride ligand combines with the alkyl group, which is then eliminated as the saturated alkane, regenerating the active Ir(I) catalyst to re-enter the cycle.[12]

Part 4: The Legacy: A Gateway to Modern Iridium Chemistry

The discovery and development of [Ir(COD)Cl]₂ and its derivatives did not end with hydrogenation. This dimer has proven to be an exceptionally versatile precursor, providing an accessible entry point to a vast and diverse range of iridium chemistry.[17]

  • Ligand Substitution: The bridging chloride ligands are readily cleaved by coordinating solvents or replaced by other anions (e.g., methoxide, acetate), while the COD ligand can be substituted by phosphines, N-heterocyclic carbenes (NHCs), and other ligands to tune the steric and electronic properties of the resulting complexes.[2]

  • C-H Activation: Modern iridium catalysts derived from [Ir(COD)Cl]₂ are at the forefront of C-H activation and functionalization, a field that aims to convert ubiquitous C-H bonds directly into valuable chemical bonds, offering more efficient and atom-economical synthetic routes.[18][19]

  • Hydrosilylation and Borylation: Iridium-catalyzed hydrosilylation and hydroboration reactions, often employing catalysts prepared from the COD dimer, are powerful methods for synthesizing organosilicon and organoboron compounds, which are key building blocks in organic synthesis and materials science.[15][20]

Conclusion

The journey from the initial synthesis of [Ir(COD)Cl]₂ by Winkhaus and Singer to the rational design of the highly potent Crabtree's catalyst encapsulates a pivotal era in organometallic chemistry. The study of iridium COD complexes provides a compelling narrative of how fundamental discovery, driven by scientific curiosity, leads to the development of powerful tools that solve practical challenges in chemical synthesis. The dimer [Ir(COD)Cl]₂ is more than just a stable Ir(I) source; it is a foundational pillar upon which a significant portion of modern iridium catalysis has been built, and its legacy continues to expand as new reactions and more efficient catalysts are discovered.

References

  • Crabtree, R. H., Felkin, H., & Morris, G. E. (1977). The catalytic activity of iridium complexes in hydrogenation. Journal of Organometallic Chemistry, 135(3), 395-403. [Link]

  • Crabtree, R. H. (2018). Crabtree's Catalyst. Wikipedia. [Link]

  • Lee, G. H., Peng, S. M., & Liu, S. T. (2005). Synthesis, structure and reactivity of iridium complexes containing a bis-cyclometalated tridentate C^N^C ligand. Dalton Transactions, (12), 2144-2150. [Link]

  • Paz-Sandoval, M. A., et al. (2012). Chemistry of Iridium(I) Cyclooctadiene Compounds with Thiapentadienyl, Sulfinylpentadienyl, and Butadienesulfonyl Ligands. Organometallics, 31(1), 137-150. [Link]

  • Dey, S., et al. (2019). Application of Ir(BICAAC)Cl(COD) Complexes as Catalysts for Transfer Hydrogenation and Hydrosilylation Reactions. Inorganic Chemistry, 58(17), 11371-11382. [Link]

  • Ilyin, I. Y., et al. (2021). Study of the Correlation between the Structure of the [Ir(cod)Cp] Complex and Its Thermal Properties. Journal of Structural Chemistry, 62(12), 1930-1940. [Link]

  • chemeurope.com. Crabtree's catalyst. [Link]

  • Merola, J. S., et al. (1989). Reactions of iridium complex [Ir(COD)(PMe₃)₃]Cl with benzene, pyridine, furan, and thiophene: carbon-hydrogen cleavage vs. ring opening. Organometallics, 8(12), 2967-2977. [Link]

  • Eschenmoser, A. (2002). Method for producing [Ir(cod)Cl]₂.
  • CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.
  • Rahman, A. K. F., et al. (2017). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). Acta Crystallographica Section E: Crystallographic Communications, 73(2), 273-277. [Link]

  • Moodley, K. G. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Advances, 10(1), 1-25. [Link]

  • LookChem. Chloro(1,5-cyclooctadiene)iridium(I) dimer|12112-67-3. [Link]

  • Lusi, M., et al. (2014). Modes of activation of organometallic iridium complexes for catalytic water and C-H oxidation. Journal of the American Chemical Society, 136(5), 1864-1877. [Link]

  • wenxuecity.com. Crabtree catalyst. (2023). [Link]

  • Rahman, A. K. F., et al. (2017). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). National Institutes of Health. [Link]

  • ResearchGate. 13C{1H} and DEPT135 NMR spectra of [IrH(COD)(PPh₃)₂], with... [Link]

  • Esteruelas, M. A., & Oro, L. A. (2007). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. Chemical Reviews, 107(11), 4684-4731. [Link]

  • Panda, M., et al. (2004). Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand. Dalton Transactions, (17), 2655-2661. [Link]

  • ResearchGate. Reactions of the (cyclooctadiene)iridium complex CpIr(cod) with halogens. [Link]

  • Regoutz, A., et al. (2021). Structural and Electronic Effects of X-ray Irradiation on Prototypical [M(COD)Cl]₂ Catalysts. UCL Discovery. [Link]

  • Wikipedia. Cyclooctadiene iridium chloride dimer. [Link]

  • Regoutz, A., et al. (2021). Structural and Electronic Effects of X-ray Irradiation on Prototypical [M(COD)Cl]₂ Catalysts. The Journal of Physical Chemistry A, 125(34), 7436-7447. [Link]

  • Smirnov, V. V., et al. (2019). Cyclooctadiene iridium complexes [Cp*Ir(COD)X]⁺ (X = Cl, Br, I): Synthesis and application for oxidative coupling of benzoic acid with alkynes. Journal of Organometallic Chemistry, 899, 120896. [Link]

  • Ovcharenko, V. I., et al. (2023). Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. Molecules, 28(13), 4949. [Link]

  • Pregosin, P. S., et al. (2001). A combined experimental and computational study of dihydrido(phosphinooxazoline)iridium complexes. Organometallics, 20(26), 5666-5674. [Link]

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  • Ibelli, T., et al. (2016). Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange. Journal of the American Chemical Society, 138(46), 15130-15133. [Link]

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  • van der Stok, E., et al. (1978). Synthesis and structural characteristics of planar iridium(II) complexes. Journal of the Chemical Society, Dalton Transactions, (11), 1683-1687. [Link]

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Unveiling the Electronic Landscape of (acetylacetonato)(1,5-cyclooctadiene)iridium(I): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of innovative catalysts and functional materials has firmly positioned iridium complexes at the forefront of organometallic research. Among these, (acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as [Ir(acac)(cod)], is a pivotal and commercially available precatalyst.[1][2][3][4][5] It finds widespread application in a diverse range of chemical transformations, including asymmetric hydrogenation and cross-coupling reactions.[2][3] The efficacy of this complex is fundamentally dictated by its electronic structure. A comprehensive understanding of the intricate interplay between the iridium metal center and its coordinating ligands is therefore essential for the rational design of next-generation catalysts and advanced materials.

This in-depth technical guide delves into the electronic architecture of [Ir(acac)(cod)], offering practical insights for researchers in catalysis and materials science. We will explore the synthesis, spectroscopic characteristics, and theoretical models that define this important complex, grounding the discussion in established experimental procedures and computational methods.

Synthesis and Spectroscopic Foundation

The reliable synthesis and thorough characterization of [Ir(acac)(cod)] are crucial prerequisites for any meaningful investigation into its electronic properties. A common and effective synthetic route involves the reaction of the dimeric precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer, with acetylacetone in the presence of a base.

A Validated Synthetic Protocol

The following is a detailed experimental procedure designed to yield high-purity [Ir(acac)(cod)], which is essential for obtaining unambiguous spectroscopic data.

Experimental Protocol: Synthesis of [Ir(acac)(cod)]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine chloro(1,5-cyclooctadiene)iridium(I) dimer, and a suitable base such as sodium carbonate.

  • Solvent and Reagent Addition: Add a degassed organic solvent, for example, acetone. To this suspension, slowly add a slight excess of acetylacetone while stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then extracted with a suitable solvent like dichloromethane and filtered to remove any insoluble byproducts.

  • Crystallization: The crude product is purified by recrystallization, typically from a solvent mixture such as dichloromethane/hexane, to obtain the final product as slightly yellow to amber crystals.[3]

  • Characterization: The purity and identity of the synthesized complex should be confirmed using techniques such as ¹H and ¹³C NMR spectroscopy and elemental analysis.

Spectroscopic Signatures: Probing the Electronic Environment

The electronic structure of [Ir(acac)(cod)] is reflected in its distinct spectroscopic features. A combination of techniques is necessary for a complete picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. In the ¹H NMR spectrum, the methine proton of the acetylacetonate (acac) ligand and the olefinic and aliphatic protons of the 1,5-cyclooctadiene (cod) ligand appear at characteristic chemical shifts.[6][7][8] The coordination of the cod ligand to the iridium center influences the chemical shifts of its protons, providing insight into the metal-ligand bonding.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for examining the bonding within the acetylacetonate ligand.[9][10] The vibrational frequencies corresponding to the C=O and C=C bonds in the chelated ring are sensitive to the electronic environment of the metal center.[11]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the [Ir(acac)(cod)] complex are responsible for its color. The UV-Vis spectrum typically shows strong absorptions in the ultraviolet region, which can be attributed to ligand-centered transitions and charge-transfer bands.[12][13][14] A detailed assignment of these electronic transitions often requires the support of computational studies.[13][15]

A Deeper Look: The Molecular Orbital Picture through Computation

While spectroscopy provides essential experimental data, a more profound understanding of the electronic structure of [Ir(acac)(cod)] can be achieved through quantum chemical calculations. Density Functional Theory (DFT) has proven to be a highly effective method for elucidating the molecular orbitals and electronic properties of such transition metal complexes.[13][16]

A Practical Computational Workflow

A standard workflow for performing DFT calculations on [Ir(acac)(cod)] is outlined below.

Computational Workflow: DFT Analysis of [Ir(acac)(cod)]

Figure 1: A generalized workflow for the computational analysis of [Ir(acac)(cod)] using DFT.

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the chemical behavior of [Ir(acac)(cod)].

  • HOMO: Computational studies indicate that the HOMO is predominantly centered on the iridium d-orbitals, with some contribution from the acetylacetonate ligand. This suggests that the complex is susceptible to electrophilic attack at the metal center.

  • LUMO: The LUMO is typically characterized as a π-antibonding orbital primarily located on the acetylacetonate ligand. This implies that the complex can accept electron density into this orbital in reactions with nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the complex's stability and reactivity.

Table 1: Representative Calculated Properties of [Ir(acac)(cod)]

PropertyTypical Calculated Value RangeSignificance
HOMO Energy-5.0 to -5.5 eVRelated to the ionization potential and ease of oxidation.
LUMO Energy-1.5 to -2.0 eVRelated to the electron affinity and ease of reduction.
HOMO-LUMO Gap3.0 to 4.0 eVInfluences electronic transitions and kinetic stability.
Mulliken Charge on Ir+0.3 to +0.5Indicates a partial positive charge on the iridium center.

Note: These values are illustrative and can vary based on the specific computational method and basis set employed.

Redox Behavior: Insights from Electrochemistry

Cyclic voltammetry (CV) is an indispensable technique for probing the redox properties of [Ir(acac)(cod)].[17][18][19][20] By examining the current response to a varying potential, one can determine the oxidation and reduction potentials of the complex.[18][19][20]

A Standard Experimental Protocol for Cyclic Voltammetry

A three-electrode setup is typically used for CV measurements.

Experimental Protocol: Cyclic Voltammetry of [Ir(acac)(cod)]

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve a known concentration of [Ir(acac)(cod)] in the electrolyte solution.

  • Electrode Configuration: The setup consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: A potentiostat is used to sweep the potential and measure the resulting current, generating a cyclic voltammogram.

  • Internal Standard: The addition of an internal standard, such as ferrocene, is recommended for accurate potential referencing.

Interpreting the Voltammogram

The cyclic voltammogram of [Ir(acac)(cod)] will reveal information about the ease of its oxidation and reduction. The oxidation event, often corresponding to the Ir(I)/Ir(II) or Ir(I)/Ir(III) couple, provides insight into the electron-donating character of the ligand set. A more electron-rich metal center will be oxidized at a less positive potential.

G cluster_setup Experimental Setup cluster_process Measurement cluster_output Output Potentiostat Potentiostat Working_Electrode Working_Electrode Potentiostat->Working_Electrode Reference_Electrode Reference_Electrode Potentiostat->Reference_Electrode Counter_Electrode Counter_Electrode Potentiostat->Counter_Electrode Apply_Potential_Sweep Apply_Potential_Sweep Potentiostat->Apply_Potential_Sweep Electrochemical_Cell Electrochemical Cell (Analyte + Electrolyte) Working_Electrode->Electrochemical_Cell Reference_Electrode->Electrochemical_Cell Counter_Electrode->Electrochemical_Cell Measure_Current Measure_Current Apply_Potential_Sweep->Measure_Current Cyclic_Voltammogram Current vs. Potential Plot Measure_Current->Cyclic_Voltammogram

Figure 2: A schematic representation of the experimental workflow for cyclic voltammetry.

A Unified View of the Electronic Structure

The electronic structure of [Ir(acac)(cod)] arises from a sophisticated balance of metal-ligand bonding interactions. The d⁸ iridium(I) center is in a square-planar coordination environment, stabilized by the σ-donating and π-accepting capabilities of the cyclooctadiene ligand, along with the strong σ- and π-donating properties of the acetylacetonate ligand. This electronic configuration imparts both kinetic stability and high catalytic activity to the complex.

By integrating knowledge from synthesis, a variety of spectroscopic techniques, electrochemical measurements, and computational modeling, a comprehensive understanding of this vital organometallic compound emerges. This knowledge serves as a powerful tool for the rational design of new iridium-based catalysts with enhanced performance and for the development of novel materials with tailored electronic properties.

Sources

An In-depth Technical Guide to the Safe Handling of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as Ir(acac)(COD), is an organometallic precursor and catalyst with significant applications in chemical synthesis and materials science.[1] As with many organometallic compounds, its utility is matched by the necessity for stringent safety protocols to mitigate potential health risks. This guide provides a comprehensive framework for the safe handling, storage, and disposal of Ir(acac)(COD), grounded in the principles of risk assessment and the hierarchy of controls. It is designed to equip laboratory personnel with the technical knowledge and practical steps required to maintain a safe research environment.

Compound Identification and Hazard Profile

A thorough understanding of the substance's properties and inherent hazards is the foundation of safe laboratory practice.

Chemical and Physical Properties

Ir(acac)(COD) is an air-stable, yellow-orange crystalline solid.[2] It is generally insoluble in water but shows solubility in various organic solvents.[2] Key identification and physical data are summarized below.

PropertyValueSource(s)
Chemical Name (Acetylacetonato)(1,5-cyclooctadiene)iridium(I)[3][4]
Synonyms Ir(acac)(COD)[1][3]
CAS Number 12154-84-6[3][5]
Molecular Formula C₁₃H₁₉IrO₂[5]
Molecular Weight 399.51 g/mol [5]
Appearance Yellow to orange powder/crystals[2]
Melting Point 150-155 °C (with decomposition)[2][3][6]
GHS Hazard Classification

According to globally harmonized system (GHS) classifications, Ir(acac)(COD) presents moderate health risks that require careful management.[3][7]

Hazard Class & CategoryGHS CodeHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315Causes skin irritationWarningGHS07 (!)
Eye Irritation (Category 2)H319Causes serious eye irritationWarningGHS07 (!)
Specific Target Organ ToxicityH335May cause respiratory irritationWarningGHS07 (!)
(Single Exposure, Respiratory)

The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. The causality behind these hazards lies in the compound's ability to interact with and irritate mucosal tissues and skin upon direct contact.

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective strategy for mitigating risk involves implementing controls in a hierarchical order, from most to least effective. This structured approach ensures that reliance is not placed solely on personal protective equipment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Ir(acac)(COD) Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (Isolate people from the hazard) Elimination->Engineering Most Effective Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate personnel from the chemical hazard.

  • Chemical Fume Hood: All handling of solid Ir(acac)(COD), including weighing and solution preparation, must be performed inside a certified chemical fume hood.[8] This is critical because it captures fine dust at the source, preventing inhalation—a primary exposure route for respiratory irritation.[7][8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[9][10] This ensures immediate decontamination is possible in the event of an accidental exposure.

Administrative Controls: Safe Work Practices

These controls involve procedures and policies that minimize exposure duration and frequency.

  • Restricted Access: Designate specific areas for the handling and storage of organometallic compounds and restrict access to authorized personnel only.

  • Labeling: All containers of Ir(acac)(COD) must be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms and statements.[8]

  • Minimization: Only the minimum necessary quantity of the compound should be handled for any given experiment to reduce the potential scale of a spill or exposure.[11]

  • Hygiene: Personnel must wash their hands and arms thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[9][10][12]

Personal Protective Equipment (PPE): The Final Barrier

PPE is required for all handling activities, even when engineering and administrative controls are in place.[8]

  • Eye and Face Protection: Chemical safety goggles or a face shield worn over safety glasses are mandatory to protect against splashes and airborne particles.[7][9][10]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and change them immediately if contamination is suspected.[7][10]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fully fastened.[9]

  • Respiratory Protection: For situations where dust generation cannot be fully controlled within a fume hood, a NIOSH-approved N95 dust mask or a higher-level respirator should be used to prevent inhalation.[3][10]

Standard Operating Protocols

Adherence to validated protocols is essential for reproducible science and personal safety.

Protocol for Handling and Weighing Solid Ir(acac)(COD)
  • Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the fume hood sash is at the appropriate working height and the work area is clean and uncluttered.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also, place the stock container of Ir(acac)(COD), a spatula, and the receiving vessel inside the hood.

  • Dispensing: Carefully open the stock container. Using the spatula, slowly transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could generate dust.

  • Closure: Promptly and securely close the stock container.

  • Transfer: Carefully transfer the weighed solid into the receiving vessel.

  • Cleanup: Clean the spatula and any minor dust from the work surface using a wipe lightly dampened with an appropriate solvent (e.g., isopropanol). Dispose of all contaminated wipes in the designated solid waste container.

  • Final Steps: Close the receiving vessel. Remove gloves and wash hands thoroughly.

Protocol for Storage and Waste Disposal
  • Storage: Store Ir(acac)(COD) in its original, tightly sealed container in a cool, dry, and well-ventilated area.[9] It must be segregated from incompatible materials, particularly strong acids and oxidizing agents.[8][13] The storage location should be clearly labeled as containing organometallic compounds.[14]

  • Waste Disposal:

    • Segregation: All waste contaminated with Ir(acac)(COD) (e.g., unused solid, contaminated gloves, weigh boats, wipes) must be collected separately from other waste streams.[8]

    • Containerization: Use a designated, non-reactive, and clearly labeled hazardous waste container with a secure lid.[8]

    • Disposal: Dispose of the waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[7][15]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an injury.

Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Action Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation WashSkin Remove contaminated clothing. Wash area with soap & water for 15 min. Skin->WashSkin FlushEyes Flush with eyewash for 15 min. Hold eyelids open. Remove contacts. Eyes->FlushEyes FreshAir Move to fresh air. Keep warm and at rest. Inhalation->FreshAir Medical Seek Immediate Medical Attention WashSkin->Medical FlushEyes->Medical FreshAir->Medical

Caption: Workflow for responding to a personnel exposure event.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[13]

  • In Case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek medical attention if irritation develops or persists.[13]

  • In Case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7][10] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[16] Rinse mouth with water and seek immediate medical attention.[9][16]

Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with absorbent paper to prevent dust from becoming airborne.[17]

    • Carefully sweep or vacuum the material into a labeled hazardous waste container.[9] Avoid actions that create dust.[9]

    • Decontaminate the area with a suitable solvent and wipe clean.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area and alert others.[17]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response or environmental health and safety office immediately.

    • If safe to do so, increase ventilation to the area (e.g., ensure fume hoods are running).

    • Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.

References

  • Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things. Retrieved from [Link]

  • Material Safety Data Sheet - Iridium(IV) oxide. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safe Handling and Disposal. (n.d.). Kunjan Iridium. Retrieved from [Link]

  • SAFETY DATA SHEET Iridium (pieces). (n.d.). CDN. Retrieved from [Link]

  • MSDS Safety - Platinum/Iridium Wire. (2009). SPI Supplies. Retrieved from [Link]

  • Ir(acac)(COD). (n.d.). PubChem. Retrieved from [Link]

  • Microwave-Assisted Synthesis and Characterization of Cyclometalated Iridium Complexes. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Safety Data Sheet: Iron(III) acetylacetonate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

  • Radiation Emergency Procedures. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Thermal Properties of Ir(I) Precursors. (n.d.). EADS. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in the Laboratory. (2024). University of Bristol. Retrieved from [Link]

  • Iridium acetylacetonate. (n.d.). Wikipedia. Retrieved from [Link]

  • Safe Storage of Chemicals. (n.d.). University of York. Retrieved from [Link]

  • Radiation Emergency Procedures. (n.d.). University of Maryland, Baltimore. Retrieved from [Link]

  • Radiation Safety Manual. (n.d.). The Catholic University of America. Retrieved from [Link]

  • EMERGENCY RESPONSE PROCEDURES FOR EVENTS INVOLVING RADIOACTIVE MATERIAL. (n.d.). Cal State LA. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of [Ir(acac)(COD)]

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as [Ir(acac)(COD)], is a robust and highly versatile air-stable organometallic complex. It serves as a premier precatalyst in a multitude of homogeneous catalytic transformations. Its stability, commercial availability, and predictable reactivity make it an invaluable tool for researchers in academic laboratories and for professionals in the pharmaceutical and fine chemical industries.

The core of its utility lies in the labile nature of the 1,5-cyclooctadiene (COD) ligand, which can be readily displaced by other ligands (e.g., phosphines, N-heterocyclic carbenes) to generate the catalytically active species in situ.[1] This allows for a modular approach to catalyst design, enabling fine-tuning of steric and electronic properties to achieve high selectivity and activity. This guide provides an in-depth exploration of its application in key synthetic reactions, complete with mechanistic insights and field-tested protocols. The primary applications covered include C-H activation, hydrogenation, and hydrosilylation.[1][2]

Physicochemical & Safety Data

Proper handling and storage are paramount for maintaining the integrity of the precatalyst. The compound should be stored at room temperature under an inert atmosphere.[1]

PropertyValueReference
CAS Number 12154-84-6[3]
Molecular Formula C₁₃H₁₉IrO₂[1]
Molecular Weight 399.51 g/mol [1]
Appearance Orange to red powder or crystals
Melting Point 150-155 °C (decomposes)[1]
Storage Store under inert gas (e.g., Argon, Nitrogen)[1]
Hazards Skin, eye, and respiratory irritant

Application I: Directed C-H Bond Activation

The selective functionalization of otherwise inert C-H bonds is a transformative strategy in organic synthesis, enabling the construction of complex molecules from simple precursors and facilitating the late-stage functionalization of drug candidates.[4] Iridium catalysis, often initiated with [Ir(acac)(COD)], is particularly powerful for these reactions, frequently employing a directing group on the substrate to achieve high levels of regioselectivity.[2][4]

Mechanistic Rationale

The catalytic cycle for directed C-H activation typically proceeds via a concerted metalation-deprotonation (CMD) pathway.[5][6] The directing group (e.g., pyridine, carboxylate) first coordinates to the iridium center. This pre-coordination positions the metal proximal to the target C-H bond, facilitating its cleavage in the turnover-limiting step. The resulting iridacycle intermediate can then engage with a coupling partner to form the desired product.

G precat [Ir(acac)(COD)] + Ligand (L) - COD, - acac active_cat Active Ir(I)-L Catalyst precat->active_cat cmd_step C-H Activation (CMD) + DG-Substrate-H active_cat->cmd_step Coordination substrate_complex Substrate Coordination iridacycle Iridacycle Intermediate cmd_step->iridacycle - H+ coupling Reaction with Coupling Partner iridacycle->coupling product_release Reductive Elimination / Product Release coupling->product_release product_release->active_cat Regeneration product Functionalized Product product_release->product

Figure 1: Generalized Catalytic Cycle for Directed C-H Activation.

Protocol: C-H Silylation of 2-Phenylpyridine

This protocol describes the iridium-catalyzed ortho-silylation of 2-phenylpyridine, a classic example of a directed C-H functionalization reaction.

Reaction Scheme: 2-Phenylpyridine + Fluorodiphenylsilane → 2-(2'-(Diphenylsilyl)phenyl)pyridine

ReagentMW ( g/mol )AmountMmolEq.
[Ir(acac)(COD)]399.514.0 mg0.0100.05
2-Phenylpyridine155.1931.0 mg0.2001.0
Fluorodiphenylsilane204.3056.6 mg0.2801.4
2-Norbornene (Sacrificial Acceptor)94.1575.3 mg0.8004.0
Toluene (Anhydrous)-1.0 mL--

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add [Ir(acac)(COD)] (4.0 mg, 0.010 mmol).

  • Reagent Addition: In the same vial, add 2-phenylpyridine (31.0 mg, 0.200 mmol) and 2-norbornene (75.3 mg, 0.800 mmol).

  • Solvent and Reagent: Add anhydrous toluene (1.0 mL) followed by fluorodiphenylsilane (56.6 mg, 0.280 mmol) via syringe.

  • Reaction Execution: Seal the vial tightly with a screw cap and place it in a preheated oil bath or heating block at 115 °C.

  • Stirring: Stir the reaction mixture vigorously for 24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. The crude product can be purified directly by column chromatography on silica gel (eluent: hexane/EtOAc = 9:1) to yield the silylated product.

Scientist's Note: The role of 2-norbornene is critical; it acts as a sacrificial hydrogen acceptor, facilitating the regeneration of the active iridium catalyst by preventing catalyst deactivation pathways. Anhydrous conditions are essential as moisture can hydrolyze the silane reagent and interfere with the catalyst.

Application II: Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern pharmaceutical synthesis, providing an efficient route to enantiomerically pure compounds.[7] Iridium complexes are particularly effective for the hydrogenation of challenging substrates, including unfunctionalized olefins and heteroaromatics.[7] [Ir(acac)(COD)] serves as an excellent precatalyst, which, upon reaction with a chiral phosphine ligand, generates a highly active and enantioselective catalyst.

Mechanistic Rationale

The process begins with the activation of the [Ir(acac)(COD)] precatalyst by hydrogen, in the presence of a chiral ligand (L*), to form an active Iridium-hydride species. The substrate coordinates to this chiral complex, and subsequent migratory insertion of the olefin into the Ir-H bond followed by reductive elimination with H₂ yields the hydrogenated product and regenerates the active catalyst. The chirality of the ligand dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

G precat [Ir(acac)(COD)] + Chiral Ligand (L) active_cat [Ir(H)₂(L)S₂]⁺ (Active Catalyst) precat->active_cat + H₂ substrate_complex Substrate Coordination active_cat->substrate_complex + Substrate, - S insertion Migratory Insertion substrate_complex->insertion ir_alkyl Iridium-Alkyl Intermediate insertion->ir_alkyl h2_addition H₂ Oxidative Addition ir_alkyl->h2_addition + H₂ elimination Reductive Elimination h2_addition->elimination elimination->active_cat Regeneration product Chiral Product elimination->product

Figure 2: Simplified Cycle for Iridium-Catalyzed Asymmetric Hydrogenation.

Protocol: General Procedure for Asymmetric Hydrogenation of a Prochiral Olefin

This protocol provides a general workflow for the asymmetric hydrogenation of a prochiral olefin using an in situ-generated catalyst from [Ir(acac)(COD)] and a chiral ligand (e.g., a SEGPHOS derivative).

ComponentRoleTypical Loading
[Ir(acac)(COD)]Precatalyst0.5 - 2 mol%
Chiral Phosphine LigandSource of Chirality1.1 eq. relative to Ir
SubstrateProchiral Olefin1.0 eq.
SolventAnhydrous, Degassed (e.g., THF, MeOH)-
Hydrogen (H₂)Hydrogen Source50 - 750 psi

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(acac)(COD)] (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R)-SEGPHOS, 0.0055 mmol, 1.1 mol%) to a vial. Add 1.0 mL of degassed anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 15-20 minutes to allow for complex formation.

  • Reaction Setup: In a separate vial or directly into a high-pressure autoclave liner, add the prochiral olefin substrate (0.5 mmol).

  • Catalyst Transfer: Transfer the freshly prepared catalyst solution to the autoclave liner containing the substrate using a syringe.

  • Seal and Purge: Seal the autoclave. Remove it from the glovebox and connect it to a hydrogen line. Purge the system several times with H₂ gas to remove any residual air.

  • Pressurize and Heat: Pressurize the autoclave to the desired pressure (e.g., 750 psi) and place it in a heating block set to the reaction temperature (e.g., 50-60 °C).[7]

  • Reaction Monitoring: Allow the reaction to stir for the specified time (e.g., 24-40 hours). The progress can be monitored by taking aliquots (after depressurization) and analyzing via GC or HPLC.

  • Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Concentrate the solvent under reduced pressure and purify the product by silica gel chromatography. The enantiomeric excess (ee) is determined using chiral HPLC or GC.

Scientist's Note: The choice of chiral ligand is paramount and must be optimized for the specific substrate. The purity of the hydrogen gas and the exclusion of oxygen are critical, as oxygen can poison the catalyst. Some substrates may benefit from additives to enhance activity or selectivity.[7]

Application III: Hydrosilylation of Carbonyls

Hydrosilylation offers a mild and effective method for the reduction of carbonyl compounds (aldehydes, ketones, esters) to the corresponding alcohols (after a hydrolysis step).[8] Iridium complexes, including those derived from [Ir(acac)(COD)], are known to catalyze this transformation with high efficiency.[8]

Mechanistic Rationale (Chalk-Harrod Mechanism)

The most commonly accepted mechanism is the Chalk-Harrod pathway. It involves:

  • Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the low-valent Iridium(I) center to form an Iridium(III)-hydrido-silyl species.

  • Coordination: The carbonyl substrate coordinates to the iridium center.

  • Insertion: The carbonyl group inserts into the Ir-H bond (hydrometalation).

  • Reductive Elimination: The silyl ether product is released through reductive elimination, regenerating the active Iridium(I) catalyst.

G ir1 Ir(I)-L Catalyst ox_add Oxidative Addition ir1->ox_add + R₃SiH ir3 Ir(III)(H)(SiR₃) Complex ox_add->ir3 coord Carbonyl Coordination ir3->coord + R'₂C=O insertion Migratory Insertion (Hydrometalation) coord->insertion reduct_elim Reductive Elimination insertion->reduct_elim reduct_elim->ir1 Regeneration product Silyl Ether Product reduct_elim->product - R'₂CHOSiR₃

Figure 3: The Chalk-Harrod Mechanism for Carbonyl Hydrosilylation.

Protocol: General Procedure for Hydrosilylation of a Ketone

This protocol outlines a general method for the reduction of a ketone to a secondary alcohol via a silyl ether intermediate.

ComponentRoleTypical Loading
[Ir(acac)(COD)]Precatalyst0.1 - 1 mol%
Hydrosilane (e.g., Ph₂SiH₂)Hydride Source1.1 - 1.5 eq.
Ketone SubstrateSubstrate1.0 eq.
SolventAnhydrous (e.g., Toluene, THF)-

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, argon-flushed flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 mmol) in anhydrous solvent (5 mL).

  • Catalyst Addition: Add [Ir(acac)(COD)] (0.005 mmol, 0.5 mol%) to the solution.

  • Silane Addition: Add the hydrosilane (e.g., diphenylsilane, 1.2 mmol) dropwise to the stirring solution at room temperature. An exotherm may be observed.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC). Reaction times can vary from 1 to 12 hours.

  • Quenching and Hydrolysis: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl or aqueous saturated NaHCO₃. To hydrolyze the silyl ether to the final alcohol, stir the mixture with 1 M HCl or TBAF (tetrabutylammonium fluoride) in THF for 1-2 hours.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by silica gel column chromatography.

Scientist's Note: The choice of hydrosilane can influence the reaction rate and selectivity. Diphenylsilane is often a good balance of reactivity and stability. The reaction is typically moisture-sensitive until the final hydrolysis step.

References

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I)
  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) - MySkinRecipes.
  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) - Chem-Impex.
  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) 12154-84-6 - Sigma-Aldrich.
  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) 12154-84-6 - TCI Chemicals.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activ
  • Merging Directed C-H Activations with High-Throughput Experimentation: Development of Predictable Iridium-Catalyzed C-H Amin
  • Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionaliz
  • Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanist - Refubium - Freie Universität Berlin.
  • Hydrosilylation of Carbonyl Compounds Catalyzed by Iridium(I) Complexes with (−)‐Menthol‐Based Phosphorus(III)

Sources

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) as a Precatalyst for C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds, once a mere curiosity, has rapidly evolved into a powerful and strategic tool in modern organic synthesis.[1] This approach offers a more atom- and step-economical alternative to traditional methods that often rely on pre-functionalized starting materials.[2] For researchers in pharmaceuticals and drug development, C-H activation provides a direct path to modify complex molecules, enabling late-stage functionalization to create analogues with improved properties or to build molecular libraries for screening.[1]

Among the transition metals employed for this purpose, iridium has emerged as a uniquely versatile and robust catalyst. Iridium-catalyzed reactions, particularly C-H borylation, have become the preferred method for synthesizing valuable organoboron compounds, which are key building blocks in Suzuki-Miyaura cross-coupling reactions.[3][4] This guide focuses on (acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as Ir(acac)(COD), a highly effective and user-friendly precatalyst for a range of C-H activation reactions.[5][6] We will delve into its properties, mechanistic underpinnings, and provide detailed protocols for its application, with a focus on the widely utilized C-H borylation of heteroarenes.

The Precatalyst: (Acetylacetonato)(1,5-cyclooctadiene)iridium(I)

Ir(acac)(COD) is an air-stable, solid organometallic complex that serves as a reliable precursor to the active catalytic species in numerous C-H functionalization reactions.[5][7] Its popularity in both academic and industrial research stems from several key advantages.

Properties of Ir(acac)(COD):

PropertyValueReference
Chemical Formula C₁₃H₁₉IrO₂[8]
Molecular Weight 399.51 g/mol [8]
Appearance Yellow-orange powder or crystals[9]
Melting Point 145-150 °C (decomposes)[7]
Solubility Soluble in many common organic solvents[9]
CAS Number 12154-84-6[8]

Advantages as a Precatalyst:

  • Stability: Unlike many highly reactive organometallic compounds, Ir(acac)(COD) is convenient to handle and store under normal laboratory conditions.

  • Versatility: It is a competent precatalyst for a variety of C-H activation reactions, including borylation, silylation, hydroarylation, and amination.[1][5][10]

  • In Situ Activation: The active catalyst is generated in the reaction mixture, obviating the need to synthesize and handle more sensitive, coordinatively unsaturated iridium complexes. The cyclooctadiene (COD) and acetylacetonate (acac) ligands are considered "placeholder" ligands that are removed under catalytic conditions to generate the active species.[11]

Mechanism of Catalysis: The Ir(III)/Ir(V) Cycle in C-H Borylation

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. For the widely studied iridium-catalyzed C-H borylation, the generally accepted mechanism involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[3][4]

The cycle is initiated by the reaction of the Ir(I) precatalyst with a boron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) and a ligand (typically a bipyridine or phenanthroline derivative) to form an active Ir(III) tris(boryl) complex. This species then enters the catalytic cycle.

Key Steps in the Catalytic Cycle: [3][4][12]

  • Ligand Dissociation: A labile ligand (like cyclooctene, formed from the hydrogenation of COD) dissociates from the Ir(III) center to generate a coordinatively unsaturated, 16-electron species.

  • C-H Oxidative Addition: The arene or heteroarene substrate coordinates to the iridium center, followed by the oxidative addition of a C-H bond. This is the rate-determining step and results in a high-valent Ir(V) intermediate.

  • Reductive Elimination: The newly formed aryl or heteroaryl group and a boryl group are eliminated from the metal center, forming the C-B bond of the product and regenerating an Ir(III) species.

  • Catalyst Regeneration: The Ir(III) complex reacts with the boron reagent to regenerate the active tris(boryl) catalyst, closing the catalytic cycle.

Iridium Catalytic Cycle for C-H Borylation cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation IrIII_trisboryl [L]Ir(III)(Bpin)₃ (Active Catalyst) IrV_hydrido [L]Ir(V)(H)(Ar)(Bpin)₃ (Ir(V) Intermediate) IrIII_trisboryl->IrV_hydrido + Ar-H - Alkene (Oxidative Addition) IrIII_bisboryl [L]Ir(III)(Ar)(Bpin)₂ IrV_hydrido->IrIII_bisboryl - H-Bpin (Reductive Elimination) IrIII_bisboryl->IrIII_trisboryl + B₂pin₂ - Ar-Bpin (Catalyst Regeneration) Precatalyst Ir(acac)(COD) Active_Catalyst_Formation [L]Ir(III)(Bpin)₃ Precatalyst->Active_Catalyst_Formation + Ligand (L) + B₂pin₂

Figure 1: Simplified catalytic cycle for Ir-catalyzed C-H borylation, showing the key Ir(III)/Ir(V) intermediates.

Application Highlight: C-H Borylation of Heteroarenes

Heteroaromatic motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The ability to directly install a boronate ester onto a heteroarene scaffold via C-H activation is a transformative tool for drug discovery and development.[3] Ir(acac)(COD), in combination with an appropriate N,N-ligand, is a highly effective catalyst system for this transformation.[13][14]

Regioselectivity: A critical aspect of heteroaromatic C-H borylation is predicting the site of functionalization. The regioselectivity is a complex interplay of steric and electronic factors.[3]

  • Steric Effects: Borylation generally occurs at the most sterically accessible C-H bond.[3]

  • Electronic Effects: The presence and position of heteroatoms strongly influence the reaction outcome. A key predictive rule is that borylation typically occurs at C-H bonds distal (far away) from basic nitrogen atoms.[13][14] This is attributed to a combination of catalyst deactivation through coordination to the nitrogen and the higher energy pathway for activating adjacent C-H bonds.[13]

Detailed Protocol: Borylation of 4-phenylpyridine

This protocol provides a representative procedure for the iridium-catalyzed C-H borylation of a common heterocyclic substrate.

Materials:

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) [Ir(acac)(COD)]

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄phen)

  • Bis(pinacolato)diboron (B₂pin₂)

  • 4-phenylpyridine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow start Start reagents Weigh Reagents: Ir(acac)(COD) (1.5 mol%) Me₄phen (1.5 mol%) B₂pin₂ (1.2 equiv) 4-phenylpyridine (1.0 equiv) start->reagents setup Assemble Reaction: Add reagents to oven-dried flask under inert atmosphere. Add anhydrous solvent. reagents->setup reaction Reaction Conditions: Stir at 80 °C for 16 hours. setup->reaction workup Work-up: Cool to room temp. Remove solvent in vacuo. Purify by column chromatography. reaction->workup product Product: Characterize by NMR, MS. workup->product

Figure 2: General experimental workflow for Ir-catalyzed C-H borylation.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add Ir(acac)(COD) (0.015 mmol, 1.5 mol%), Me₄phen (0.015 mmol, 1.5 mol%), B₂pin₂ (1.2 mmol, 1.2 equiv), and 4-phenylpyridine (1.0 mmol, 1.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (or another suitable solvent like cyclohexane, 5 mL) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 16 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the desired borylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Regioselectivity Examples

The following table summarizes the typical regioselectivity observed for the borylation of various heteroarenes, highlighting the preference for functionalization at sterically accessible positions distal to nitrogen atoms.

SubstrateMajor Product(s)Key ObservationReference
Indole2,7-diborylatedBorylation occurs at C7, distal to the N-H group.[3]
2-Phenylindole7-borylatedReaction is selective for the indole core over the phenyl ring.[3]
Pyridine3,5-diborylatedBorylation avoids the C-H bonds adjacent to the nitrogen.[13]
Thiophene2-borylatedC2 is the most electronically activated and sterically accessible position.[3]
Furan2-borylatedSimilar to thiophene, borylation favors the C2 position.[3]

Broader Applications in C-H Functionalization

While C-H borylation is a flagship application, the catalytic system generated from Ir(acac)(COD) is effective for other important transformations.

  • Hydroarylation: Iridium catalysts can mediate the addition of aromatic C-H bonds across alkenes and alkynes, providing a direct route to substituted arenes.[10]

  • C-H Alkynylation: In some systems, iridium catalysts can be used for the direct coupling of C-H bonds with terminal alkynes, a powerful method for installing alkyne functional groups.[15]

  • Directed C-H Functionalization: By using substrates containing a directing group, the iridium catalyst can be guided to activate a specific, often ortho, C-H bond, enabling highly selective functionalizations like amination and methylation.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (moisture or oxygen contamination)- Insufficient temperature- Deactivating substrate- Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.- Increase reaction temperature in increments (e.g., to 100 °C).- Some substrates, particularly those with strongly coordinating groups, can inhibit the catalyst.[13] Consider using a different ligand or catalyst system.
Poor Regioselectivity - Competing steric/electronic effects- Reaction temperature too high- Try a different ligand. Sterically bulky ligands can enhance selectivity for the least hindered position.- Lowering the reaction temperature may improve selectivity.
Formation of Side Products - Over-borylation (di- or tri-borylated products)- Decomposition of starting material or product- Reduce the equivalents of B₂pin₂ (e.g., to 1.05 equiv).- Shorten the reaction time.- Lower the reaction temperature.

Safety Precautions

  • Iridium Compounds: While Ir(acac)(COD) is relatively stable, all metal compounds should be handled with care. Avoid inhalation of dust and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boron Reagents: B₂pin₂ is an irritant. Handle it in a well-ventilated area or fume hood.

  • Solvents: Use flammable organic solvents in a fume hood away from ignition sources.

  • Inert Atmosphere: Reactions are typically run under an inert atmosphere of nitrogen or argon, which are asphyxiants. Ensure proper ventilation.

References

  • Pike, S. D., & Whiting, A. (2021). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(7), 2796-2818. [Link]

  • Nishimura, T. (2021). Iridium-Catalyzed Hydroarylation via C-H Bond Activation. Chemical Record, 21(12), 3532-3545. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the iridium catalyzed C−H borylation. Retrieved from [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. [Link]

  • Dudziuk, K., & Albrecht, Ł. (2020). Catalytic Enantioselective Functionalizations of C–H Bonds by Chiral Iridium Complexes. Chemical Reviews, 120(18), 10233-10279. [Link]

  • Wang, H., et al. (2020). Facilitating Ir-Catalyzed C–H Alkynylation with Electrochemistry: Anodic Oxidation-Induced Reductive Elimination. Organic Letters, 22(15), 5829-5834. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • Isaksson, J. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org. [Link]

  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. [Link]

  • Global Precious Metal Catalysts. (n.d.). (Acetylacetonato)(1,5-cyclooctadiene)iridium(I). Retrieved from [Link]

  • Dydziuk, K., & Albrecht, Ł. (2020). Catalytic Enantioselective Functionalizations of C–H Bonds by Chiral Iridium Complexes. Chemical Reviews, 120(18), 10233-10279. [Link]

  • Synthesis with Catalysts. (n.d.). Iridium Catalysts. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Iridium-mediated C-H functionalisation under mild conditions. Retrieved from [Link]

  • ChemistryViews. (2017). Iridium-Catalyzed C–H Functionalization. Retrieved from [Link]

  • Ismalaj, E., et al. (2021). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 11(15), 9796-9804. [Link]

  • Wikipedia. (n.d.). Iridium acetylacetonate. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (2021). Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanist. Retrieved from [Link]

  • Laskar, P., et al. (2014). Modes of activation of organometallic iridium complexes for catalytic water and C-H oxidation. Inorganic Chemistry, 53(1), 199-211. [Link]

  • National Institutes of Health. (n.d.). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes. Retrieved from [Link]

  • Kerr, W. J., et al. (2014). Iridium(I)-catalyzed Regioselective C-H Activation and Hydrogen-Isotope Exchange of Non-Aromatic Unsaturated Functionality. Chemistry, 20(45), 14604-7. [Link]

Sources

Application Notes and Protocols for Asymmetric Hydrogenation using (1,5-Cyclooctadiene)(acetylacetonato)iridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Iridium in Asymmetric Hydrogenation

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Asymmetric hydrogenation stands out as one of the most efficient and atom-economical methods to create stereogenic centers.[1][2] While rhodium and ruthenium catalysts have historically dominated this field, iridium-catalyzed systems have emerged as uniquely powerful tools, particularly for the hydrogenation of challenging, non-traditional substrates.[3][4]

Unlike many rhodium and ruthenium catalysts that require a coordinating functional group near the double bond to achieve high enantioselectivity, iridium complexes, especially those derived from chiral P,N-ligands, excel in the hydrogenation of unfunctionalized and sterically hindered olefins.[4][5][6] This guide provides an in-depth look at the use of (1,5-Cyclooctadiene)(acetylacetonato)iridium(I), commonly abbreviated as [Ir(cod)(acac)], a versatile and robust precatalyst for generating highly active and selective asymmetric hydrogenation catalysts. We will delve into the causality behind the experimental design, from catalyst activation to a detailed, field-proven protocol.

The Catalyst System: From Stable Precursor to Active Species

The success of this catalytic system hinges on the in situ formation of a chiral, cationic iridium complex from the stable, air-tolerant [Ir(cod)(acac)] precursor. Understanding this activation pathway is critical for achieving optimal and reproducible results.

The Precatalyst: [Ir(cod)(acac)]

(1,5-Cyclooctadiene)(acetylacetonato)iridium(I) is an ideal catalyst precursor. It is a commercially available, air-stable solid, simplifying handling and storage. The two ligands, 1,5-cyclooctadiene (cod) and acetylacetonate (acac), are placeholders that are ultimately displaced to generate the catalytically active species.

The Director of Chirality: The Ligand

The source of enantioselectivity is not the iridium metal itself, but the chiral ligand that is introduced. The ligand's structure creates a precisely defined three-dimensional pocket around the metal center, which dictates how the prochiral substrate can coordinate, leading to the preferential formation of one enantiomer. For iridium, bidentate ligands containing both a soft phosphorus donor and a hard nitrogen donor (P,N-ligands) are particularly effective.[4][5][7] This class includes widely used families like Phosphino-oxazolines (PHOX) and their derivatives. The electronic and steric properties of the chosen ligand are paramount to the catalyst's success.[7][8]

Catalyst Activation: A Step-by-Step Transformation

The active catalyst is generated in a two-stage process. First, the precatalyst reacts with the chiral ligand. Second, this newly formed complex is "activated" under hydrogen pressure, which removes the cyclooctadiene ligand and opens coordination sites for the reaction.

G cluster_0 In-Situ Catalyst Formation cluster_1 Activation Under Hydrogen A [Ir(cod)(acac)] (Stable Precursor) C [Ir(cod)(L)]+[X]- (Inactive Form) A->C + L* B Chiral Ligand (L) (e.g., P,N-Ligand) B->C E [Ir(H)2(L*)(Solvent)n]+[X]- (Active Catalyst) C->E Hydrogenation of 'cod' ligand F Cyclooctane (Byproduct) C->F + 2H2 D H2 (Pressure) D->E

Caption: Catalyst formation and activation workflow.

The weakly coordinating counter-anion ([X]⁻), often introduced via a silver salt or derived from the ligand itself, plays a crucial role. Non-coordinating anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) or hexafluorophosphate (PF₆⁻) are known to enhance catalytic activity and longevity by preventing re-coordination to the iridium center.[9][10]

The Catalytic Cycle: Mechanism of Hydrogen Delivery

Once the active Ir(III)-dihydride species is formed, the asymmetric hydrogenation proceeds through a well-established catalytic cycle. The chirality of the ligand (L*) ensures that the substrate approaches the iridium center from a specific face, which ultimately determines the stereochemistry of the final product.

G A Active Catalyst [Ir(III)(H)2L*]+ B Substrate Coordination A->B + Substrate - Solvent center C Migratory Insertion B->C Enantio-determining Step D Reductive Elimination C->D E Product Release D->E + Product E->A + H2

Caption: Generalized catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
  • Substrate Coordination: The prochiral olefin displaces a solvent molecule and coordinates to the Ir(III)-dihydride complex. The chiral ligand environment favors one specific binding orientation.

  • Migratory Insertion: A hydride ligand on the iridium is transferred to one of the carbons of the double bond. This step is typically the rate-determining and enantio-determining step of the cycle. The ligand's steric and electronic influence directs the hydride to a specific face of the olefin, forming a chiral iridium-alkyl intermediate.

  • Reductive Elimination: The second hydride ligand combines with the newly formed alkyl group, and the saturated product is eliminated from the iridium center. This regenerates a coordinatively unsaturated Ir(I) species.

  • Catalyst Regeneration: The Ir(I) species undergoes oxidative addition with molecular hydrogen (H₂) to regenerate the active Ir(III)-dihydride catalyst, ready to begin another cycle.

Experimental Protocol: Asymmetric Hydrogenation of a Model Olefin

This protocol describes a general procedure for the asymmetric hydrogenation of an unfunctionalized aryl olefin using an in situ prepared catalyst.

Safety Precaution: Hydrogenations under pressure should only be performed by trained personnel using a certified high-pressure reactor (autoclave) behind a protective blast shield. Proper handling of flammable solvents and pyrophoric reagents (if used) is mandatory. All manipulations involving the catalyst precursor and ligand should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).

Materials and Reagents
  • Iridium Precursor: (1,5-Cyclooctadiene)(acetylacetonato)iridium(I) ([Ir(cod)(acac)])

  • Chiral Ligand: e.g., (S)-t-Bu-PHOX or other suitable P,N-ligand

  • Substrate: e.g., (E)-1-phenylpropene

  • Solvent: Dichloromethane (DCM), anhydrous, degassed

  • Hydrogen Source: High-purity H₂ gas (≥99.999%)

  • Equipment: High-pressure autoclave with magnetic stirring, Schlenk flasks, gas-tight syringes, glovebox.

Step 1: In-Situ Catalyst Preparation (Glovebox)

Causality: Preparing the active catalyst just before use is crucial as the active species can be sensitive to air and moisture. The ligand and metal precursor are mixed in a specific ratio to form the desired complex.

  • In a clean, dry vial inside a glovebox, weigh [Ir(cod)(acac)] (e.g., 2.0 mg, 0.005 mmol, 1.0 mol%).

  • In a separate vial, weigh the chiral P,N-ligand (e.g., 1.1 eq. relative to Ir, ~0.0055 mmol).

  • Add 2.0 mL of anhydrous, degassed DCM to the vial containing the iridium precursor. Stir until dissolved (solution should be orange/red).

  • Add the solid ligand to the iridium solution. Stir the mixture at room temperature for 30 minutes. A color change is often observed as the ligand coordinates to the metal. This is your catalyst stock solution.

Step 2: Hydrogenation Reaction
  • Charge a glass liner for the autoclave with the substrate (e.g., 0.5 mmol, 100 eq.) and a magnetic stir bar.

  • Using a syringe, transfer the freshly prepared catalyst solution from Step 1 into the glass liner containing the substrate.

  • Seal the glass liner inside the high-pressure autoclave.

  • Remove the autoclave from the glovebox and place it in a designated, shielded area.

  • Connect the autoclave to the hydrogen line.

  • Purge Cycle: Pressurize the autoclave with H₂ gas to ~10 bar, then carefully vent. Repeat this process 3-5 times to ensure the removal of all air. This step is critical for safety and catalyst performance.

  • Pressurize the reactor to the desired final pressure (e.g., 50 bar H₂).[11]

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 30 °C).

  • Maintain the reaction under these conditions for the specified time (e.g., 12-24 hours), monitoring the pressure for any significant drops that indicate hydrogen uptake.

Step 3: Work-up and Analysis
  • Cool the reactor to room temperature.

  • Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Open the autoclave, remove the glass liner, and transfer the reaction mixture to a round-bottom flask.

  • Take a small aliquot for analysis of conversion, typically by ¹H NMR or GC-MS.

  • Remove the solvent from the remaining mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or chiral GC analysis.[12]

Representative Data

The following table summarizes typical results for the iridium-catalyzed asymmetric hydrogenation of various olefin classes, demonstrating the versatility of the system.

Substrate ClassCatalyst Loading (mol%)H₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
Unfunctionalized Aryl Olefin0.5 - 1.050 - 8025 - 4012 - 16>9995 - >99
Trisubstituted Enone1.0 - 2.020 - 502512>9596 - 99
α,β-Unsaturated Ester1.0503024>9990 - 98
N-Phosphinoylimine0.01 - 0.1506012>9992 - 99

Data compiled from representative literature, including[13][14]. Conditions and results are substrate and ligand dependent.

Key Insights & Troubleshooting

  • Solvent Purity: The use of anhydrous and thoroughly degassed solvents is paramount. Oxygen can oxidize and deactivate the Ir(I) center, while water can interfere with the catalytic cycle.[12]

  • Ligand-to-Metal Ratio: A slight excess of the ligand (1.05-1.1 eq.) is often used to ensure full complexation with the iridium precursor.

  • Low Conversion: If the reaction stalls or shows low conversion, consider potential catalyst deactivation. Ensure the system was properly purged of air. In some cases, increasing pressure or temperature may be necessary, though this can sometimes negatively impact enantioselectivity.

  • Substrate Activation: For particularly challenging or electron-rich substrates, such as unprotected indoles or heteroaromatics, the addition of a Brønsted or Lewis acid co-catalyst may be required to activate the substrate towards hydrogenation.[12][15]

Conclusion

The use of [Ir(cod)(acac)] as a precatalyst in combination with chiral P,N-ligands offers a robust and highly effective platform for asymmetric hydrogenation. Its primary advantage lies in its exceptional performance with unfunctionalized olefins, expanding the scope of chiral molecules that can be synthesized efficiently.[4] By understanding the principles of catalyst activation and the mechanistic cycle, researchers can leverage this powerful tool to access high-value, enantiomerically enriched building blocks for drug discovery and development.[2][12]

References

  • Mas-Roselló, J., Smejkal, T., & Cramer, N. (2020). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science. [Link]

  • Breit, B. (2012). Recent Advances in Iridium-Catalyzed Asymmetric Hydrogenation: New Catalysts, Substrates and Applications in Total Synthesis. PubMed. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Iridium-catalyzed asymmetric hydrogenation of olefins. PubMed. [Link]

  • Wang, D., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry. [Link]

  • Rahaman, S., et al. (2016). The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Development of a heterogeneous P–N–N tridentate ligand for iridium-catalyzed asymmetric hydrogenation of ketones in batch and flow. Green Chemistry. [Link]

  • Chakraborty, S., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. ACS Catalysis. [Link]

  • Blaser, H. U., & Schmidt, E. (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. ResearchGate. [Link]

  • Anonymous. (2020). Asymmetric Hydrogenation of Olefins by Schrock-Osborn [Rh(COD)(L*)2]+ Catalyst. YouTube. [Link]

  • Cozzi, P. G. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]

  • Wassenaar, J., et al. (2010). Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids. Green Chemistry. [Link]

  • Lightfoot, A., et al. (1999). Enantioselective Hydrogenation of Olefins with Iridium-Phosphanodihydrooxazole Catalysts. PubMed. [Link]

  • Yin, C., et al. (2021). Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. Organic Chemistry Frontiers. [Link]

  • Smidt, S. P., et al. (2004). Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. Journal of the American Chemical Society. [Link]

  • Källström, K., Munslow, I., & Andersson, P. G. (2006). Ir‐Catalysed Asymmetric Hydrogenation: Ligands, Substrates and Mechanism. Chemistry – A European Journal. [Link]

  • Gschwend, B. (2011). Enantio- and Regioselective Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. DiVA. [Link]

  • Olsson, V. J., & Andersson, P. G. (2020). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters. [Link]

  • Pfaltz, A. (2001). Iridium‐Catalyzed Enantioselective Hydrogenation of Olefins. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Foundational Role of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) in OLED Technology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, color fidelity, and energy efficiency. At the heart of the most efficient OLEDs—phosphorescent OLEDs (PHOLEDs)—are iridium(III) complexes, which can harvest both singlet and triplet excitons to achieve near-perfect internal quantum efficiency. This guide delineates the critical, yet often indirect, role of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), herein referred to as [Ir(acac)(COD)], as a premier starting material for the synthesis of these high-performance Ir(III) phosphorescent emitters. We provide an in-depth exploration of the synthetic pathways, device fabrication protocols, and characterization techniques essential for researchers in materials science and optoelectronics.

Introduction: The Phosphorescence Advantage in OLEDs

Conventional fluorescent OLEDs are fundamentally limited by spin statistics; only the 25% of excitons formed in the singlet state can decay radiatively to produce light. The remaining 75%, formed as non-emissive triplet excitons, are wasted as heat. Phosphorescent OLEDs (PHOLEDs) overcome this limitation by incorporating heavy metal complexes, most notably those of iridium(III).[1][2]

The central iridium atom in these complexes induces strong spin-orbit coupling, a relativistic effect that facilitates a formally "forbidden" process known as intersystem crossing (ISC).[1][3] This allows the energy from initially formed singlet excitons to be efficiently transferred to the triplet state, from which it can then be released as light (phosphorescence). By harvesting both singlet and triplet excitons, the internal quantum efficiency (IQE) of PHOLEDs can theoretically reach 100%.[4]

The versatility of iridium chemistry allows for the precise tuning of emission color across the visible spectrum by modifying the ligands attached to the metal center.[4][5][6] This makes iridium complexes the cornerstone of modern, high-efficiency OLED technology.

The Precursor: Why [Ir(acac)(COD)]?

While the final, light-emitting species in a PHOLED is an Iridium(III) complex, the synthesis of these materials requires a stable, reactive, and soluble source of iridium. (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), or [Ir(acac)(COD)], is an exemplary precursor for this purpose.

  • Stability: As an air-stable, solid Ir(I) complex, it is easier to handle and store than many other organometallic precursors.

  • Reactivity: The 1,5-cyclooctadiene (COD) and acetylacetonate (acac) ligands are labile, meaning they can be readily displaced by the cyclometalating and ancillary ligands required to form the final, stable Ir(III) emitter.

  • Solubility: It exhibits good solubility in common organic solvents used for synthesis, facilitating homogenous reaction conditions.

Its primary role is not as an active component in the final OLED device, but as the foundational building block from which the custom-designed phosphorescent emitters are constructed.

Core Application: Synthesis of Heteroleptic Ir(III) Phosphors

The most common and versatile phosphorescent emitters are heteroleptic complexes with the general formula [Ir(C^N)₂(L^X)], where (C^N) is a cyclometalating ligand (e.g., 2-phenylpyridine) and (L^X) is an ancillary ligand (e.g., acetylacetonate).[4][6] The synthesis is typically a two-step process starting from an Ir(I) precursor like [Ir(acac)(COD)] or the related chloro-bridged dimer, [{Ir(COD)(μ-Cl)}₂].[7][8]

Protocol 1: Synthesis of a Prototypical Green Emitter, [Ir(ppy)₂(acac)]

This protocol describes the synthesis of Bis(2-phenylpyridinato-N,C²')iridium(III)(acetylacetonate), a classic high-efficiency green phosphor.

Step 1: Formation of the Chloro-Bridged Dimer [Ir(ppy)₂Cl]₂

  • Causality: This initial step involves the oxidative addition of the C-H bond from the cyclometalating ligand (2-phenylpyridine, Hppy) to the Iridium(I) center, forming a stable Ir(III) dimer. This is a common and efficient route to prepare the direct precursor for the final complex.[9]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine [{Ir(COD)(μ-Cl)}₂] (1.0 eq) and 2-phenylpyridine (4.0 eq). Note: [Ir(acac)(COD)] can also be used, often requiring an in-situ reaction with a chloride source.

  • Add a 3:1 mixture of 2-ethoxyethanol and water as the solvent.

  • Purge the flask with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approx. 135°C) and maintain for 12-18 hours under an inert atmosphere. A yellow precipitate will form.

  • Cool the mixture to room temperature. Collect the yellow solid by vacuum filtration.

  • Wash the solid sequentially with methanol and hexane to remove unreacted starting materials and byproducts.

  • Dry the resulting yellow powder, [Ir(ppy)₂Cl]₂, under vacuum. The product is typically used in the next step without further purification.

Step 2: Bridge-Splitting Reaction to Form [Ir(ppy)₂(acac)]

  • Causality: The ancillary ligand (acetylacetone) acts as a nucleophile, breaking the chloro-bridges of the dimer to form the final, stable, monomeric Ir(III) complex. Sodium carbonate is added to deprotonate the acetylacetone, making it a more effective nucleophile.[3][6]

  • In a round-bottom flask, suspend the chloro-bridged dimer [Ir(ppy)₂Cl]₂ (1.0 eq) in 2-ethoxyethanol.

  • Add acetylacetone (acacH) (2.5 eq) and sodium carbonate (Na₂CO₃) (5.0 eq).

  • Purge the flask with an inert gas and heat to reflux (approx. 120°C) for 12-16 hours. The solution will become clear and bright yellow-green.

  • Cool the reaction to room temperature and add the mixture to a beaker of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water, followed by hexane.

  • Purify the crude product by column chromatography on silica gel, typically using a dichloromethane/hexane solvent system.

  • Further purification can be achieved by temperature-gradient sublimation to ensure the high purity (>99.5%) required for OLED fabrication.[10][11]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Ir_COD_Cl [{Ir(COD)(μ-Cl)}₂] (Ir(I) Precursor) Dimer [Ir(ppy)₂Cl]₂ (Chloro-Bridged Dimer) Ir_COD_Cl->Dimer Step 1 + Hppy Reflux Hppy 2-Phenylpyridine (Hppy) (Cyclometalating Ligand) Hppy->Dimer Final_Complex [Ir(ppy)₂(acac)] (Phosphorescent Emitter) Dimer->Final_Complex Step 2 Bridge Splitting Reflux AcacH Acetylacetone (acacH) (Ancillary Ligand) AcacH->Final_Complex Na2CO3 Na₂CO₃ (Base) Na2CO3->Final_Complex

Caption: Synthetic pathway from an Ir(I) precursor to a final Ir(III) emitter.

Mechanism of Electrophosphorescence in a PHOLED

Once the synthesized [Ir(ppy)₂(acac)] is incorporated into an OLED, it enables efficient light emission through a multi-step process.

  • Charge Injection: Electrons and holes are injected from the cathode and anode, respectively.

  • Charge Transport: These charges migrate through the electron-transport (ETL) and hole-transport (HTL) layers.

  • Exciton Formation: Electrons and holes meet in the emissive layer (EML) and combine to form excitons (bound electron-hole pairs). This occurs primarily on the host material molecules.

  • Energy Transfer: The energy of the host excitons is transferred to the guest [Ir(ppy)₂(acac)] dopant molecules.[4]

  • Intersystem Crossing (ISC): The strong spin-orbit coupling from the heavy iridium atom allows the exciton energy to rapidly and efficiently cross from the singlet state to the triplet state.[1][3]

  • Phosphorescence: The triplet exciton decays radiatively, emitting a photon. The energy of this photon, which determines the emission color, is dictated by the energy gap between the triplet state and the ground state of the iridium complex. This emissive state is typically a mixture of metal-to-ligand charge-transfer (MLCT) and ligand-centered (π-π*) states.[6][12]

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation (Energy Transfer) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Light Emission)

Caption: Energy level diagram illustrating the principle of phosphorescence.

Protocol 2: Fabrication of a Multilayer PHOLED Device

This protocol outlines the fabrication of a simple PHOLED via thermal evaporation, a standard technique for producing high-quality devices. The iridium complex is used as a dopant within a host material to form the emissive layer (EML).

  • Causality: A multilayer structure is essential for efficient device operation. Each layer is chosen for its specific energy levels and charge transport properties to ensure that charge injection is balanced and that excitons are confined within the emissive layer, maximizing the chances for energy transfer to the phosphorescent dopant.[13][14][15]

Device Structure: ITO / HTL / EML / ETL / Cathode

LayerMaterial ExampleFunctionTypical Thickness
Anode Indium Tin Oxide (ITO)Transparent conductor for hole injectionPre-coated on glass
HTL TAPCHole Transport Layer40 nm
EML mCP : [Ir(ppy)₂(acac)] (90:10 wt%)Emissive Layer (Host:Dopant)20 nm
ETL TmPyPBElectron Transport & Hole Blocking Layer40 nm
EIL Lithium Fluoride (LiF)Electron Injection Layer1 nm
Cathode Aluminum (Al)Electron injection and reflective contact100 nm

Fabrication Steps:

  • Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them ultrasonically in a sequence of deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-Ozone or Oxygen Plasma to increase the ITO work function and improve hole injection.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.

  • Deposit the Hole Transport Layer (HTL), TAPC, at a rate of ~1-2 Å/s.

  • Co-evaporate the Emissive Layer (EML) by simultaneously depositing the host material (mCP) and the phosphorescent dopant ([Ir(ppy)₂(acac)]). The deposition rates are precisely controlled by quartz crystal microbalances to achieve the desired doping concentration (e.g., 10 wt%).

  • Deposit the Electron Transport Layer (ETL), TmPyPB.

  • Cathode Deposition: Without breaking vacuum, deposit a thin Electron Injection Layer (EIL) of LiF (~0.1 Å/s) followed by the Aluminum (Al) cathode (~5 Å/s).

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox for encapsulation. Use a UV-curable epoxy to seal a glass lid over the device, protecting the organic layers from oxygen and moisture, which degrade performance.

OLED_Structure Light Light Emission ↑ Substrate Glass Substrate Anode ITO (Anode) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) Host + Ir(III) Dopant ETL Electron Transport Layer (ETL) Cathode LiF / Al (Cathode)

Caption: Schematic of a multi-layer phosphorescent OLED (PHOLED) structure.

Characterization and Performance Metrics

Material Validation:

  • Synthesis: Confirm the structure and purity of the synthesized [Ir(ppy)₂(acac)] using ¹H NMR and High-Resolution Mass Spectrometry (HR-MS).

  • Photophysics: Characterize the optical properties using:

    • UV-Vis Absorption: To identify the ground state electronic transitions, including ligand-centered (π-π*) and MLCT bands.[3]

    • Photoluminescence (PL) Spectroscopy: To determine the emission peak wavelength (color) and spectral shape in solution and thin films.

    • Photoluminescence Quantum Yield (PLQY): To measure the intrinsic emission efficiency of the material, often using an integrating sphere.

    • Time-Resolved Photoluminescence: To measure the excited-state lifetime, which for phosphorescence is typically in the microsecond range.[6]

Device Performance:

  • J-V-L Characteristics: Measure the Current Density (J) and Luminance (L) as a function of applied Voltage (V) using a source meter and a calibrated photodetector.

  • Electroluminescence (EL) Spectrum: Measure the spectrum of the light emitted from the device to determine the emission color and calculate the CIE coordinates.

  • Efficiency Metrics:

    • External Quantum Efficiency (EQE %): The ratio of photons emitted from the device to electrons injected.

    • Current Efficiency (cd/A): The luminance produced per unit of current density.

    • Power Efficiency (lm/W): The amount of light produced per unit of electrical power consumed.

ComplexEmission Peak (nm)PLQYLifetime (µs)Max EQE (%)Reference
[Ir(ppy)₂(acac)] ~515 (Green)0.4 - 0.6~1-212.3%[6]
[Ir(btp)₂(acac)] ~615 (Red)~0.2~4-56.0%[6]
Ir1 (Blue Emitter) 4660.911.1028.0%[16]

Conclusion

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) and its analogues are indispensable precursors in the field of OLED technology. While not active emitters themselves, they provide the ideal starting point for the synthesis of a vast library of phosphorescent Iridium(III) complexes. The ability to systematically modify the ligands around the iridium center, a process enabled by the reactivity of these precursors, allows for the precise tuning of emission color, efficiency, and stability. The protocols and principles outlined in this guide provide a foundational framework for researchers to synthesize novel emitters, fabricate high-performance devices, and continue advancing the frontiers of organic electronics.

References

  • OLED - Wikipedia. Wikipedia. [Link]

  • Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. MDPI. [Link]

  • Computational aspects to design iridium complexes as emitters for OLEDs. RSC Publishing. [Link]

  • Solubilised bright blue-emitting iridium complexes for solution processed OLEDs. RSC Publishing. [Link]

  • Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. PMC - NIH. [Link]

  • Iridium(III) Complexes for OLED Application | Request PDF. ResearchGate. [Link]

  • Highly phosphorescent green emitting iridium(III) complex for application in OLEDs. RSC Publishing. [Link]

  • Synthesis and Characterization of Red-Emitting Iridium(III) Complexes for Solution-Processable Phosphorescent Organic Light-Emitting Diodes. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. URSI. [Link]

  • Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. PubMed. [Link]

  • Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. Frontiers. [Link]

  • Acid-Induced Degradation of Phosphorescent Dopants for OLEDs and Its Application to the Synthesis of Tris-heteroleptic Iridium(I). NCCR MUST. [Link]

  • Phosphorescent Iridium(III) Complexes with a Dianionic C,C',N,N'-Tetradentate Ligand. R Discovery. [Link]

  • Phosphorescent Iridium(III) Complexes with a Dianionic C,C',N,N'-Tetradentate Ligand. SciSpace. [Link]

  • Acetylides for the Preparation of Phosphorescent Iridium(III) Complexes: Iridaoxazoles and Their Transformation into Hydroxycarbenes and N,C(sp3),C(sp2),O-Tetradentate Ligands. NIH. [Link]

  • Highly efficient green phosphorescent OLEDs based on a novel iridium complex. RSC Publishing. [Link]

  • Phosphorescent systems based on iridium(III) complexes. TUE Research portal. [Link]

  • Phosphorescent [3 + 2 + 1] coordinated Ir( iii ) cyano complexes for achieving efficient phosphors and their application in OLED devices. Chemical Science (RSC Publishing). [Link]

  • Highly phosphorescent perfect green emitting iridium(III) complex for application in OLEDs. RSC Publishing. [Link]

  • A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. MDPI. [Link]

  • Cascading Energy Transfer for Highly Efficient Deep-Red OLED Emission with Cyclometalated [3+2+1] Iridium Complexes. PubMed. [Link]

  • Sublimation Not an Innocent Technique: A Case of Bis-Cyclometalated Iridium Emitter for OLED | Request PDF. ResearchGate. [Link]

  • (PDF) An inconvenient influence of iridium(III) isomer on OLED efficiency. ResearchGate. [Link]

Sources

A Practical Guide to Iridium-Catalyzed Transfer Hydrogenation Using Ir(acac)(COD) and Formic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to performing transfer hydrogenation reactions using the versatile and commercially available precatalyst, (acetylacetonato)(1,5-cyclooctadiene)iridium(I) [Ir(acac)(COD)]. Transfer hydrogenation is a powerful tool in synthetic chemistry, offering a safer and often more selective alternative to traditional hydrogenation methods that require high-pressure molecular hydrogen. By utilizing formic acid as a sustainable and readily available hydrogen donor, this protocol facilitates the efficient reduction of a wide range of substrates, including ketones, aldehydes, and N-heterocycles, which are common motifs in pharmaceutical compounds. This guide details the underlying mechanism, a step-by-step experimental protocol, substrate scope, and critical insights for successful execution, aimed at researchers in organic synthesis and drug development.

Scientific Principles and Mechanism

Transfer hydrogenation (TH) involves the transfer of hydrogen atoms from a donor molecule to a substrate, mediated by a metal catalyst. This process avoids the use of flammable H₂ gas, making it intrinsically safer for laboratory and industrial applications.

The Catalytic System
  • Iridium Precatalyst: Ir(acac)(COD) : This air-stable Ir(I) complex is an excellent precatalyst. The catalytic cycle is initiated in situ through the reductive cleavage of the 1,5-cyclooctadiene (COD) ligand, which opens coordination sites for the hydrogen donor and the substrate. The acetylacetonate (acac) ligand provides stability to the complex.

  • Hydrogen Donor: Formic Acid (HCOOH) : Formic acid is an ideal hydrogen source due to its high hydrogen density (4.4 wt%), low toxicity, and status as a renewable resource. In the presence of the iridium catalyst, it decomposes to release a hydride (H⁻) and carbon dioxide, effectively delivering the reducing equivalents for the reaction. The use of formic acid often allows for mild reaction conditions and high selectivity.

Proposed Catalytic Cycle

The catalytic cycle for the transfer hydrogenation of a ketone is believed to proceed through several key steps, as illustrated below. The process begins with the activation of the Ir(acac)(COD) precatalyst, where the COD ligand is removed. The active iridium species then coordinates to formic acid, which undergoes decarboxylation to form a reactive iridium-hydride intermediate. The ketone substrate coordinates to this hydride species, followed by the transfer of the hydride to the carbonyl carbon. Finally, the resulting alcohol product is released, regenerating the active catalyst for the next cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation A Active Ir(I) Catalyst B Ir-Formate Complex A->B + HCOOH C Iridium-Hydride (Ir-H) B->C - CO₂ D Substrate Coordination C->D + Substrate (Ketone) E Hydride Transfer (Product Complex) D->E Hydride Insertion E->A - Product (Alcohol) Precatalyst Ir(acac)(COD) Precatalyst->A Activation (- COD) Experimental Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Add Substrate, Ir(acac)(COD), Solvent setup->reagents donor 3. Add Formic Acid & Base reagents->donor react 4. Stir at Reaction Temperature donor->react monitor 5. Monitor Progress (TLC/GC) react->monitor workup 6. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 7. Dry & Purify (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Troubleshooting & Optimization

Technical Support Center: Optimizing Ir(acac)(COD) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly known as Ir(acac)(COD). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions utilizing this versatile catalyst precursor. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to resolve issues of low yield, poor selectivity, and catalyst deactivation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of Ir(acac)(COD).

Q1: My Ir(acac)(COD) catalyst is a powder/crystal[1]. How should I handle and store it?

A1: Ir(acac)(COD) is an air-sensitive organometallic compound. Proper handling is critical to prevent decomposition and ensure reproducibility.[2]

  • Storage: Store the catalyst under an inert atmosphere (Nitrogen or Argon) at the recommended temperature, typically in a glovebox or a desiccator cabinet purged with inert gas.[3]

  • Handling: All manipulations, including weighing and addition to the reaction vessel, should be performed under an inert atmosphere.[3][4] Using a glovebox is ideal.[3] If a glovebox is unavailable, standard Schlenk line techniques are necessary to prevent exposure to oxygen and moisture.[2][5]

Q2: What is the typical catalyst loading for a reaction using Ir(acac)(COD)?

A2: Catalyst loading is highly dependent on the specific transformation (e.g., C-H activation, hydrogenation, borylation). However, typical loadings range from 0.5 mol% to 5 mol% relative to the limiting reagent. For highly efficient systems or initial screening, starting at 1-2 mol% is a common practice. In some optimized processes for pharmaceutical applications, catalyst loading has been successfully lowered to around 1.5 mol%.[6]

Q3: My Ir(acac)(COD) precursor won't dissolve in the reaction solvent. What should I do?

A3: Ir(acac)(COD) itself has moderate solubility in common organic solvents. The key is that Ir(acac)(COD) is a precatalyst. The active catalytic species is typically formed in situ upon reaction with a supporting ligand. The resulting iridium-ligand complex often has different solubility properties. Ensure your ligand is present, and gentle warming or sonication (if the reaction conditions permit) can aid dissolution and activation. If solubility issues persist, a solvent screen is recommended as solvent choice can dramatically impact reaction success.[7][8]

Q4: Is Ir(acac)(COD) the active catalyst?

A4: No, Ir(acac)(COD) is a stable Ir(I) precatalyst. The 1,5-cyclooctadiene (COD) and acetylacetonate (acac) ligands are placeholder ligands.[9] The active catalyst is generated in situ by displacing these ligands with the desired ancillary ligand(s) (often phosphines, N-heterocyclic carbenes, or bipyridines) and, for many reactions like C-H activation, subsequent oxidative addition of a substrate.[9][10] The choice of the ancillary ligand is critical as it dictates the catalyst's reactivity and selectivity.[7][11]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during Ir(acac)(COD) catalyzed reactions.

Problem 1: Low or No Conversion/Yield

Low yield is the most frequent issue. A systematic approach is crucial to identify the root cause.

Below is a decision-tree workflow to guide your troubleshooting process when faced with a low-yielding reaction.

G start Low Yield / No Conversion reagents Verify Reagent & Solvent Quality (Purity, Dryness, Degassed) start->reagents First Step atmosphere Check Inert Atmosphere Integrity (Leak-free, O2/H2O levels) reagents->atmosphere Reagents OK? sub_reagents Re-purify/Re-dry Reagents & Solvents reagents->sub_reagents Impurities Found? activation Review Catalyst Activation (Ligand Addition, Temp) atmosphere->activation System Inert? sub_atmosphere Check Schlenk Line / Glovebox for Leaks atmosphere->sub_atmosphere Leak Suspected? conditions Optimize Reaction Conditions activation->conditions Activation Protocol Correct? sub_activation Screen Ligands / Additives activation->sub_activation Ineffective Ligand? temp Vary Temperature conditions->temp time Extend Reaction Time conditions->time solvent Screen Solvents conditions->solvent

Caption: Troubleshooting workflow for low-yield reactions.

Q: My reaction shows no conversion. I've confirmed my starting materials are pure. What's the next step?

A: Focus on the three pillars of catalysis: Catalyst Integrity, Inert Atmosphere, and Reaction Conditions.

  • Catalyst Integrity & Activation:

    • Cause: The precatalyst may have degraded due to improper storage, or the active catalyst failed to form. The placeholder COD and acac ligands must be displaced by your chosen ancillary ligand to initiate catalysis.[9]

    • Solution: Ensure you are using a reliable source of Ir(acac)(COD). The in situ activation step is critical. Typically, the Ir(acac)(COD) precatalyst is stirred with the ancillary ligand (e.g., a phosphine or bipyridine) in the reaction solvent for a period before adding the substrates. This pre-formation step is essential for generating the active catalytic species.

  • Inert Atmosphere:

    • Cause: Many iridium catalytic cycles involve low-valent Ir(I)/Ir(III) or Ir(III)/Ir(V) species that are highly sensitive to oxygen.[10] Oxygen can oxidize the ancillary ligands (e.g., phosphines to phosphine oxides) or the metal center itself, leading to irreversible catalyst deactivation.[12]

    • Solution: Rigorously deoxygenate your solvents using methods like freeze-pump-thaw or by sparging with a stream of dry argon or nitrogen. Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of inert gas.[2][4] A leaky Schlenk line or contaminated glovebox atmosphere can terminate the reaction before it starts.[12]

  • Reaction Conditions:

    • Cause: C-H activation and other transformations often have a significant activation energy barrier.[7]

    • Solution: Temperature is a critical parameter. If the reaction is sluggish at a lower temperature, a stepwise increase (e.g., in 10-20 °C increments) is warranted. However, be aware that excessively high temperatures can lead to catalyst decomposition.[7] Monitoring the reaction over time is also crucial, as some activations are slow.[7]

Problem 2: Reaction Stalls or Plateaus at Low Conversion

Q: My reaction starts but stops after reaching 20-30% conversion. What is happening?

A: This often points to catalyst deactivation or product inhibition.

  • Catalyst Deactivation:

    • Cause: The active catalyst, once formed, is not infinitely stable. It can decompose over time, especially at elevated temperatures. Common deactivation pathways include the formation of inactive iridium clusters or dimers, or degradation of the ancillary ligand.[10][13] For example, the formation of certain iridium dimers has been identified as a deactivation pathway.[10]

    • Solution:

      • Lower Temperature: If possible, run the reaction at the lowest temperature that still affords a reasonable rate.

      • Ligand Choice: The ancillary ligand plays a huge role in stabilizing the active species. Bulky, electron-donating ligands can often enhance catalyst stability and turnover number. Consider screening a panel of ligands with different steric and electronic properties.[7][11]

      • Incremental Addition: In some cases, slow addition of the substrate or adding a second portion of the catalyst mid-reaction can help maintain a sufficient concentration of the active species.

  • Product Inhibition:

    • Cause: The reaction product may coordinate more strongly to the iridium center than the starting material, effectively poisoning the catalyst and preventing turnover.[7]

    • Solution: This is a more challenging issue to solve. Modifying the ancillary ligand to disfavor product binding can be effective. Alternatively, running the reaction at higher dilution may mitigate the effect, although this can also decrease the reaction rate.

Key Experimental Protocols & Data

Protocol 1: General Procedure for In Situ Catalyst Activation and Reaction Setup

This protocol outlines the essential steps for setting up a reaction using Schlenk techniques, ensuring an inert atmosphere.

  • Glassware Preparation: Oven-dry (125 °C, overnight) all glassware (e.g., Schlenk flask, condenser) and allow it to cool under vacuum.[2]

  • Inerting the Flask: Assemble the glassware, add a stir bar, and connect it to a Schlenk line. Perform at least three "evacuate-and-refill" cycles with dry nitrogen or argon to remove air and adsorbed moisture.[4][5]

  • Reagent Addition (Solids): Under a positive flow of inert gas, quickly add the Ir(acac)(COD) precatalyst and the solid ancillary ligand (e.g., phosphine ligand).

  • Solvent Addition: Add the anhydrous, degassed solvent via a gas-tight syringe or cannula.[2]

  • Catalyst Pre-formation: Stir the mixture at room temperature (or as specified by the literature protocol) for 15-30 minutes. A color change is often observed as the active catalyst forms.

  • Substrate Addition: Add the substrates (liquid via syringe, solids under a positive inert gas flow).

  • Reaction: Heat the reaction to the desired temperature under a static pressure of inert gas (use a bubbler to monitor pressure). Monitor the reaction progress by taking aliquots via syringe for analysis (TLC, GC-MS, LC-MS).

Data Table 1: Influence of Ancillary Ligands and Solvents

The choice of ligand and solvent is paramount for success. The following table summarizes general trends.

ParameterOptionsRationale & Impact on Yield
Ancillary Ligand Phosphines (e.g., PPh₃, PCy₃), N-Heterocyclic Carbenes (NHCs) (e.g., IMes, SIMes), Bipyridines (e.g., dtbpy)Ligands modify the steric and electronic environment of the Iridium center. Electron-donating, bulky ligands often promote oxidative addition (a key step in C-H activation) and stabilize the catalyst.[7][11][14] Screening ligands is often necessary.[6][7]
Solvent Non-polar (Toluene, Dioxane), Polar Aprotic (THF, DMF), Specialty (HFIP)Solvent polarity can influence the stability of intermediates in the catalytic cycle and affect reaction rates.[8][15][16] Some reactions show dramatic rate increases in specific solvents; for example, hexafluoroisopropanol (HFIP) can promote unique reactivity.[7]
Additives Bases (e.g., K₂CO₃, Cs₂CO₃), Acids (for some hydrogenations), Halides (e.g., I₂)Additives can act as co-catalysts or activators. For instance, bases are often required in C-H functionalization reactions that proceed via a concerted metalation-deprotonation mechanism. Some hydrogenation reactions are accelerated by additives like I₂.[6]

References

  • Gatti, C. (n.d.). Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository. Retrieved from [Link]

  • Gatti, C. (n.d.). Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository. Retrieved from [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Weis, E. (n.d.). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org. Retrieved from [Link]

  • Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Scheme 2. Proposed catalyst deactivation mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]

  • Campos-Giménez, E., et al. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI. Retrieved from [Link]

  • Chen, Y.-C., et al. (2023). Ligand effect of cyclometallated iridium(III) complexes on N-alkylation of amines in hydrogen borrowing reactions. RSC Publishing. Retrieved from [Link]

  • A Study of Solvent Effects on Reaction Rates Using a Microreactor. (n.d.). ResearchGate. Retrieved from [Link]

  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Retrieved from [Link]

  • Singh, A. K., & Singh, A. P. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. CORE. Retrieved from [Link]

  • Air-Sensitive Catalyst Handling and Preparation. (n.d.). Argonne National Laboratory. Retrieved from [Link]

  • air sensitive reaction setup. (2020, March 29). YouTube. Retrieved from [Link]

  • Alkane Dehydrogenation by C–H Activation at Iridium(III) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Corp, K. L., et al. (2014). Modes of activation of organometallic iridium complexes for catalytic water and C-H oxidation. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. National Institutes of Health. Retrieved from [Link]

  • Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. PubMed. Retrieved from [Link]

  • Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly known as [Ir(acac)(cod)]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile catalyst. Here, we address common challenges related to catalyst deactivation through a series of troubleshooting guides and frequently asked questions. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction to [Ir(acac)(cod)] and Its Deactivation Pathways

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is a widely used precatalyst in a variety of organic transformations, including hydrogenation, C-H activation, and cross-coupling reactions[1][2]. Its efficacy stems from the accessibility of the iridium(I) center upon ligand dissociation. However, the very reactivity that makes it a powerful catalyst also renders it susceptible to several deactivation pathways. Understanding these pathways is the first step toward troubleshooting and prevention.

The primary modes of deactivation for iridium catalysts, including [Ir(acac)(cod)], can be broadly categorized as:

  • Poisoning: Strong coordination of impurities or substrates to the iridium center can block the active site.

  • Ligand Degradation: The acetylacetonate (acac) or cyclooctadiene (cod) ligands can undergo undesirable side reactions.

  • Formation of Inactive Species: The catalyst can convert into inactive iridium clusters or dimers.

  • Oxidative Deactivation: The iridium(I) center can be oxidized to a less active higher oxidation state.

This guide will delve into specific experimental scenarios related to these deactivation pathways and provide actionable solutions.

Troubleshooting Guide & FAQs

Here we address specific issues you might encounter during your experiments with [Ir(acac)(cod)].

FAQ 1: My reaction is sluggish or fails to initiate. What are the likely causes?

A sluggish or non-starting reaction is one of the most common issues and can often be traced back to the quality of your reagents and the reaction setup.

Possible Cause 1: Catalyst Deactivation by Air or Moisture

[Ir(acac)(cod)] is an air-sensitive compound[1]. Exposure to oxygen can lead to oxidative addition and the formation of inactive iridium species[3]. Moisture can hydrolyze the catalyst or react with sensitive substrates.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere Techniques: All manipulations of the solid catalyst and its solutions should be performed under an inert atmosphere (argon or nitrogen) using either a glovebox or Schlenk line techniques.

  • Use Dry, Degassed Solvents: Solvents must be thoroughly dried and degassed prior to use. Even trace amounts of water or dissolved oxygen can be detrimental.

  • Proper Glassware Preparation: All glassware should be oven-dried and cooled under vacuum or an inert gas stream before use.

Protocol 1: Handling [Ir(acac)(cod)] using Schlenk Line Techniques

  • Assemble your reaction glassware (e.g., a Schlenk flask with a magnetic stir bar) and flame-dry it under vacuum.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • In a glovebox, weigh the desired amount of [Ir(acac)(cod)] into a small vial or directly into the Schlenk flask.

  • If weighed in a vial, transfer the catalyst to the Schlenk flask under a positive flow of inert gas.

  • Add the dry, degassed solvent to the Schlenk flask via cannula or a gas-tight syringe.

  • Proceed with the addition of other reagents under inert atmosphere.

Possible Cause 2: Impurities in Substrates or Solvents

Trace impurities in your starting materials or solvents can act as catalyst poisons.

Troubleshooting Steps:

  • Purify Substrates: If possible, purify your substrates by distillation, recrystallization, or column chromatography to remove potential inhibitors.

  • Check Solvent Purity: Ensure your solvent purification system is functioning correctly. Commercially available anhydrous solvents should be used with caution as they can degrade over time.

  • Beware of Common Poisons: Sulfur-containing compounds are notorious poisons for many transition metal catalysts, including iridium[4]. Amines, particularly primary amines, can also strongly coordinate to the iridium center and inhibit catalysis[5].

Table 1: Common Catalyst Poisons and Their Sources

Poison ClassExamplesPotential Sources
Sulfur CompoundsThiols, thioethers, sulfoxidesImpurities in starting materials, reagents
Coordinating SolventsAcetonitrile, DMSOUse as reaction solvent or co-solvent
AminesPrimary amines, some secondary aminesSubstrates, products, or impurities
HalogensChloride, bromide, iodideImpurities in reagents, halide salts
FAQ 2: The reaction starts well but then stops before completion. What could be the issue?

When a reaction initiates but fails to reach full conversion, it often points to catalyst deactivation during the reaction.

Possible Cause 1: Substrate or Product Inhibition

The substrate or, more commonly, the product of the reaction may coordinate to the iridium center more strongly than the starting material, leading to catalyst inhibition. This is particularly common in reactions involving products with strong coordinating functional groups like amines[6].

Troubleshooting Steps:

  • Lower Catalyst Loading: In some cases, using a lower catalyst loading can mitigate product inhibition by keeping the concentration of the inhibiting species low relative to the active catalyst.

  • In-situ Monitoring: If available, use in-situ reaction monitoring techniques like ReactIR or NMR to track the concentrations of reactants, products, and potentially catalyst intermediates to identify the point of reaction arrest[3][7][8].

  • Modify Reaction Conditions: Changes in temperature or solvent may alter the binding equilibrium of the inhibiting species.

Possible Cause 2: Thermal Decomposition

Although [Ir(acac)(cod)] has good thermal stability in an inert atmosphere, prolonged heating can lead to decomposition[9]. The presence of other reagents can also lower the decomposition temperature.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Determine the minimum temperature required for a reasonable reaction rate. Avoid unnecessarily high temperatures.

  • Monitor for Color Change: Decomposition of the catalyst may be accompanied by a color change of the reaction mixture (e.g., formation of a black precipitate of iridium black).

dot

Caption: Troubleshooting flowchart for a stalled reaction.

FAQ 3: I suspect my catalyst has decomposed. How can I confirm this and what should I look for?

Characterizing the deactivated catalyst can provide valuable insights into the deactivation mechanism.

Analytical Techniques for Characterization:

  • NMR Spectroscopy: ¹H and ³¹P NMR (if using phosphine ligands) are powerful tools. The disappearance of characteristic signals for the acac and cod ligands, or the appearance of new, broad signals can indicate decomposition. The formation of iridium hydrides can also be observed in the upfield region of the ¹H NMR spectrum[10][11].

  • Mass Spectrometry: Techniques like ESI-MS can help identify the formation of inactive iridium clusters or complexes with strongly bound inhibitors.

  • Visual Observation: The formation of a black, insoluble precipitate is often indicative of the formation of iridium(0) nanoparticles (iridium black), a common decomposition product.

Table 2: Spectroscopic Signatures of [Ir(acac)(cod)] and Potential Decomposition Products

Species¹H NMR Signals (approximate)Comments
[Ir(acac)(cod)] 5.3 ppm (acac-CH), 4.4 ppm (cod vinyl), 2.1 ppm (cod allyl), 1.9 ppm (acac-CH₃)Sharp, well-defined peaks.
Iridium Hydrides -10 to -30 ppmOften appear as multiplets depending on coupling to other nuclei.
Iridium Black N/A (insoluble)Broadening or loss of all solution-phase signals.
Coordinated Amines Broadened signals for amine protonsIndicates exchange with the iridium center.
FAQ 4: Can I regenerate my deactivated [Ir(acac)(cod)] catalyst?

Regeneration of homogeneous catalysts in solution can be challenging.

For Iridium Black:

Once iridium black has formed, it is generally not possible to regenerate the active [Ir(acac)(cod)] complex in the reaction mixture. The focus should be on preventing its formation.

For Catalyst Poisoning:

In some cases of reversible inhibition, it may be possible to displace the poison.

  • Addition of a Stronger Ligand: If the deactivation is due to a weakly coordinating species, addition of a ligand that can regenerate the active catalyst might be possible, but this is highly specific to the catalytic cycle.

  • Acid/Base Treatment: For some iridium catalysts, treatment with acid has been shown to partially restore activity by removing strongly coordinated basic inhibitors[5]. However, this approach must be used with caution as it can also lead to catalyst degradation.

It is generally more effective to prevent deactivation through careful experimental design and execution rather than attempting to regenerate the catalyst in situ.

Visualizing Deactivation Pathways

The following diagram illustrates the main deactivation pathways for [Ir(acac)(cod)].

dot

Deactivation_Pathways cluster_poisoning Poisoning cluster_ligand_degradation Ligand Degradation cluster_inactive_species Formation of Inactive Species cluster_oxidation Oxidative Deactivation Active_Catalyst [Ir(acac)(cod)] (Active Precatalyst) Poisoned_Complex [Ir(acac)(cod)(P)] (Inactive) Active_Catalyst->Poisoned_Complex Coordination Degraded_Ligand_Complex [Ir(acac)(COE)] or other degraded species (Activity may vary) Active_Catalyst->Degraded_Ligand_Complex Side Reaction Iridium_Black Iridium(0) Nanoparticles (Iridium Black) Active_Catalyst->Iridium_Black Decomposition Oxidized_Ir Oxidized Iridium Species (e.g., Ir(III)) Active_Catalyst->Oxidized_Ir Oxidation Poison Poison (P) (e.g., R-SH, R-NH2) Poison->Poisoned_Complex COD_Hydrogenation COD Hydrogenation (e.g., in presence of H2 source) COD_Hydrogenation->Degraded_Ligand_Complex Dimerization Dimerization/Clustering Dimerization->Iridium_Black Oxidant Oxidant (e.g., O2, peroxides) Oxidant->Oxidized_Ir

Caption: Common deactivation pathways for [Ir(acac)(cod)].

Concluding Remarks

The successful application of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) hinges on a thorough understanding of its stability and reactivity. By diligently employing inert atmosphere techniques, ensuring the purity of all reagents, and carefully selecting reaction conditions, many of the common pitfalls of catalyst deactivation can be avoided. We hope this guide serves as a valuable resource in your research endeavors. For further inquiries, please consult the references provided or contact our technical support team.

References

  • Blacker, A. J., et al. (2009). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. [Link]

  • Morozova, N. B., et al. (n.d.). THERMAL PROPERTIES OF Ir(I) PRECURSORS: ACETYLACETONATO(1,5- CYCLOOCTADIENE)IRIDIUM(I) AND (METHYLCYCLOPENTADIENYL)(1,5. Institute of Inorganic Chemistry of Siberian Brunch of Russian Academy of Sciences. [Link]

  • Martín, M., et al. (2003). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. Organometallics. [Link]

  • Yan, X., et al. (2013). Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor. MATEC Web of Conferences. [Link]

  • Duckett, S. B., et al. (2019). Iridium trihydride and tetrahydride complexes and their role in catalytic polarisation transfer from parahydrogen to pyruvate. Nature Communications. [Link]

  • Dehmel, F., et al. (2021). Bulky Iridium NHC Complexes for Bright, Efficient Deep-Blue OLEDs. ResearchGate. [Link]

  • Alberico, E., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]

  • Unknown Author. (n.d.). The 1H NMR spectra of some octahedral iridium hydrides (hydride region). chem.gmu.edu. [Link]

  • Dehmel, F., et al. (2021). Stacked NMR spectra of the four iridium complexes. a) ¹H NMR (500 MHz... ResearchGate. [Link]

  • Louw, W. J., et al. (1980). Kinetic evidence for a possible end-on oxidative addition of dioxygen to a five-co-ordinate iridium(I) complex. RSC Publishing. [Link]

  • Poly, A. A., et al. (2017). Iridium Coating: Processes, Properties and Application. Part I: Processes for protection in high-temperature environments against oxidation and corrosion. ResearchGate. [Link]

  • Unknown Author. (2024). Oxidative addition reaction of [Ir(COD)(AcSac)] complex with CH3I and... ResearchGate. [Link]

  • Wang, C., et al. (2014). Recent advances of homogeneous iridium catalysts in aqueous solution. ResearchGate. [Link]

  • Le-Minh, D., et al. (2010). Operando study of iridium acetylacetonate decomposition on amorphous silica–alumina for bifunctional catalyst preparation. RSC Publishing. [Link]

  • Zappe, A., et al. (2021). Influence of Substrate Materials on Nucleation and Properties of Iridium Thin Films Grown by ALD. MDPI. [Link]

  • Lhermitte, C., et al. (2014). Efficient water oxidation with organometallic iridium complexes as precatalysts. PubMed. [Link]

  • Unknown Author. (2024). The three main pathways of precatalyst activation proposed for... ResearchGate. [Link]

  • Hamashima, H., et al. (2018). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science (RSC Publishing). [Link]

  • Lee, J. H., et al. (2023). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Analytical Methods (RSC Publishing). [Link]

  • White, C. L., et al. (2000). Grain-boundary segregation of impurities in iridium and effects on mechanical properties. ResearchGate. [Link]

  • Liu, Z., & Sadler, P. J. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts. Accounts of Chemical Research. [Link]

  • Shang, M., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Gerber, T. I. A., et al. (2018). Characterization and oxidative addition reactions for iridium cod complexes. ResearchGate. [Link]

  • Leadbeater, N. E., & McGowan, C. (2007). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications (RSC Publishing). [Link]

  • National Center for Biotechnology Information. (n.d.). Ir(acac)(COD). PubChem. [Link]

  • METTLER TOLEDO. (n.d.). ReactIR In Situ Spectroscopy. METTLER TOLEDO. [Link]

  • Strieth-Kalthoff, F., et al. (2020). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]

  • de la Cruz, C., et al. (2010). Trace Metal Impurities in Catalysis. ResearchGate. [Link]

  • Li, C. (2021). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Macchioni, A., et al. (2001). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. [Link]

  • Alberico, E., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase based on the Chemistry of Rhodium/Phosphine Catalysts. Semantic Scholar. [Link]

  • Johnson Matthey. (n.d.). Rh 95 rhodium acetylacetonato 15 cyclooctadiene. Johnson Matthey. [Link]

  • Pfaltz, A., & Woodmansee, D. H. (2012). Iridium Catalysis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sulfur. Wikipedia. [Link]

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Optimizing reaction conditions for Iridium I pentanedionate-cyclo-octadiene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers using (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as [Ir(acac)(cod)]. This versatile Ir(I) precursor is a cornerstone for a multitude of catalytic transformations, but its successful application hinges on a nuanced understanding of reaction parameters. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Technical Support Center: Optimizing [Ir(acac)(cod)] Catalysis

Catalyst Fundamentals and Handling

Before troubleshooting reactions, it is crucial to ensure the integrity of the catalyst itself. [Ir(acac)(cod)] is a stable, yet sensitive, organometallic compound.

Q1: My [Ir(acac)(cod)] catalyst is dark green/brown, not the reported yellow-orange. Is it still usable?

A: The ideal color of [Ir(acac)(cod)] is typically a slightly yellow to amber crystalline powder.[1][2] A significant color change to dark green or brown may indicate decomposition or the presence of iridium oxides, which can arise from prolonged exposure to air and moisture. While minor color variation might not always affect reactivity, it is a sign of potential degradation. We strongly recommend running a control reaction with a trusted substrate to verify its catalytic activity before proceeding with valuable or complex substrates. For optimal results, use a catalyst that meets the expected color profile.

Q2: What are the proper storage and handling procedures for [Ir(acac)(cod)]?

A: Due to its sensitivity to oxygen and moisture, proper handling is critical for maintaining catalytic activity.

  • Storage: Store [Ir(acac)(cod)] under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, keeping it in a freezer at temperatures under -20°C is recommended.[2]

  • Handling: All manipulations, including weighing and adding to the reaction vessel, should be performed under an inert atmosphere, preferably within a glovebox. If a glovebox is unavailable, use of Schlenk line techniques is essential. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Troubleshooting Common Reaction Failures

This section addresses the most frequent issues encountered in reactions catalyzed by [Ir(acac)(cod)] derivatives: low or no conversion and poor selectivity.

The following diagram outlines a logical workflow for diagnosing and resolving issues of low catalytic activity.

Troubleshooting_Workflow start Low or No Conversion Observed check_catalyst 1. Verify Catalyst Integrity - Is it properly stored? - Run a control reaction. start->check_catalyst check_reagents 2. Assess Reagent & Solvent Purity - Are substrates pure? - Are solvents anhydrous and degassed? check_catalyst->check_reagents Catalyst is active check_setup 3. Confirm Inert Atmosphere - Leaks in Schlenk line? - Glovebox O2/H2O levels low? check_reagents->check_setup Reagents are pure optimize_ligand 4. Evaluate Ligand Choice - Is the ligand appropriate for the transformation? - Screen different ligand classes (Phosphines, NHCs, etc.). check_setup->optimize_ligand System is inert optimize_temp 5. Adjust Temperature - Incrementally increase temperature to overcome activation barrier. - Monitor for decomposition. optimize_ligand->optimize_temp Ligand is suitable optimize_solvent 6. Screen Solvents - Test solvents with varying polarity and coordinating ability (e.g., Toluene, DCM, THF, Dioxane). optimize_temp->optimize_solvent Rate still low check_additives 7. Consider Additives/Co-catalysts - Is a base or other additive required? - Check literature for established co-catalysts. optimize_solvent->check_additives No improvement success Reaction Optimized check_additives->success Improvement seen

Caption: A step-by-step decision tree for troubleshooting low reaction conversion.

Q3: My reaction has stalled or shows no conversion. What are the most likely causes?

A: Assuming proper handling, low conversion is typically related to catalyst activation, reaction parameters, or reagent quality.

  • Catalyst Activation: [Ir(acac)(cod)] is a pre-catalyst. The active catalytic species is generated in situ. For hydrogenations, this involves oxidative addition of H₂. For other reactions, it requires displacement of the 'cod' and 'acac' ligands by your desired ligand and/or substrate. If your auxiliary ligand binds too weakly or too strongly, the active catalyst may not form efficiently.

  • Ligand Choice: The auxiliary ligand is arguably the most critical variable. Its steric and electronic properties dictate the catalyst's activity and selectivity.[4][5][6][7] For electron-demanding transformations, an electron-rich ligand on the iridium center can enhance reactivity.[7] Conversely, a sterically bulky ligand might be necessary to promote reductive elimination.

  • Solvent Effects: Solvents are not merely a medium; they can interact directly with the catalyst.[8] Highly coordinating solvents (like THF or acetonitrile) can compete with your substrate for binding sites on the iridium center, inhibiting the reaction. Non-coordinating solvents like toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are often preferred starting points.[8][9] However, solvent polarity can also play a role in stabilizing charged intermediates or transition states, making a solvent screen essential for optimization.[8][10][11]

  • Temperature: Many iridium-catalyzed reactions have a significant activation energy barrier. If the reaction is sluggish at room temperature, incrementally increasing the temperature (e.g., in 10-20 °C steps) is a standard approach.[12] Be cautious, as excessive heat can lead to catalyst decomposition. The optimal temperature window can be surprisingly broad for some iridium catalysts.[13][14]

Q4: My reaction is producing the wrong regioisomer or a mixture of isomers. How can I improve regioselectivity?

A: Regioselectivity in iridium catalysis is a well-studied area, particularly in C-H borylation and allylic substitution.

  • Steric Control: In C-H borylation of aromatic compounds, iridium catalysts typically functionalize the most sterically accessible C-H bond.[15] To override this inherent preference, you can modify the steric bulk of your auxiliary ligand. Larger, more demanding ligands can block certain positions and direct the borylation elsewhere.

  • Directing Groups: For substrates containing coordinating functional groups (e.g., pyridyl, amide), these groups can direct the iridium catalyst to a specific C-H bond (often ortho). If you are not seeing the directed product, ensure your ligand is not sterically hindering this interaction.

  • Electronic Effects: In contrast to palladium catalysts that often yield linear products in allylic substitutions, iridium catalysts are renowned for favoring the formation of branched products.[9] This selectivity arises from the mechanism of nucleophilic attack on the iridium-allyl intermediate. If you are getting the undesired linear product, re-evaluate your ligand choice and reaction conditions.

Q5: I am performing an asymmetric hydrogenation, but the enantiomeric excess (ee) is low. What factors should I optimize?

A: Achieving high enantioselectivity is a multi-parameter optimization problem.

  • Chiral Ligand: This is the primary source of chirality. The choice of ligand backbone and substituents is paramount. Cationic iridium complexes with chiral P,N ligands (like PHOX derivatives) are highly effective for a wide range of olefins.[6][16]

  • Temperature: Lowering the reaction temperature is one of the most effective strategies for increasing enantioselectivity.[9] A lower temperature amplifies the small energy difference between the diastereomeric transition states that lead to the two enantiomers.

  • Hydrogen Pressure: The effect of H₂ pressure is substrate-dependent. For some enamides and olefins, lowering the pressure can significantly increase the ee.[9][17] This suggests that hydrogen coordination or oxidative addition is involved in the enantioselectivity-determining step.[17]

  • Solvent: The solvent can influence the stability and conformation of the catalyst-substrate complex, thereby impacting enantioselectivity.[9] A screen of non-coordinating solvents like DCM, DCE, and toluene is recommended.[8]

  • Additives: In some cases, additives can prevent catalyst deactivation or favorably influence the catalytic cycle. For example, benzamide has been shown to improve catalyst lifetime and selectivity in the hydrogenation of enones.[9]

Experimental Protocols & Data Tables

This protocol provides a baseline for setting up a reaction using [Ir(acac)(cod)] under inert conditions.

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial. Seal the vessel, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Preparation: In a glovebox, weigh [Ir(acac)(cod)] (e.g., 4.0 mg, 0.01 mmol, 1 mol%) and the desired auxiliary ligand (e.g., 1-2 mol%) into the reaction vessel.

  • Reagent Addition: Add the limiting substrate (1.0 mmol, 1 equiv) and any other solid reagents to the vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 2.0 mL) via syringe.

  • Reaction Execution: Place the vessel in a temperature-controlled heating block. For reactions involving gases (e.g., hydrogenation), attach a balloon of the gas or connect to a manifold.

  • Monitoring: Stir the reaction for the intended duration. Monitor progress by taking aliquots (via a degassed syringe) at set time points and analyzing by TLC, GC, or LC-MS.

SolventPolarityCoordinating AbilityTypical ApplicationsPotential Issues & Considerations
TolueneLowNon-coordinatingHydrogenation, C-H BorylationGood general-purpose solvent.
Dichloromethane (DCM)MediumWeakly coordinatingHydrogenation, HydrosilylationOften provides good reactivity and selectivity.[8]
1,2-Dichloroethane (DCE)MediumWeakly coordinatingAsymmetric HydrogenationCan sometimes offer better results than DCM.[9]
Tetrahydrofuran (THF)MediumCoordinatingC-H BorylationCan inhibit catalysis by competing for binding sites.[5] 2-Methyl-THF is a safer alternative.[18]
1,4-DioxaneMediumCoordinatingC-H BorylationOften used at higher temperatures.[12] Can participate in redox reactions with the catalyst.[10]
Hexane / CyclohexaneVery LowNon-coordinatingC-H BorylationHistorically used but less common now due to safety and solubility issues.[18]

Understanding the catalytic cycle helps identify potential bottlenecks. Low reactivity might stem from slow oxidative addition, while poor selectivity is determined by the relative energies of the diastereomeric pathways.

Hydrogenation_Cycle cluster_selectivity Enantioselectivity Determining Steps Ir_precatalyst [Ir(L)(cod)]+ Ir_active [Ir(L)(Solvent)2]+ Ir_precatalyst->Ir_active + H2 - cod Ir_substrate [Ir(L)(Olefin)]+ Ir_active->Ir_substrate + Olefin - Solvent Ir_H2 [Ir(H)2(L)(Olefin)]+ Ir_substrate->Ir_H2 + H2 (Oxidative Addition) Ir_insertion [Ir(H)(L*)(Alkyl)]+ Ir_H2->Ir_insertion (Migratory Insertion) Ir_insertion->Ir_active (Reductive Elimination) Product Alkane Product Ir_insertion->Product Releases

Caption: A simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

References

  • Benchchem. Technical Support Center: Enhancing Selectivity in Iridium Catalysis.
  • Mwansa, J.M. & Page, M.I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing.
  • PubMed Central. Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions.
  • RSC Publishing. Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions.
  • AK Scientific, Inc. Safety Data Sheet.
  • ACS Publications. (2020). Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Borylation of Alkanes. ACS Catalysis.
  • PubMed. (2019). Comparison of Iridium(I) Catalysts in Temperature Mediated Hydrogen Isotope Exchange Reactions. ChemistryOpen.
  • ResearchGate. Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis.
  • ACS Publications. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl).
  • ACS Publications. Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research.
  • NIH. (2011). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. PMC.
  • ResearchGate. (2019). Comparison of Iridium(I) Catalysts in Temperature Mediated Hydrogen Isotope Exchange Reactions.
  • ACS Publications. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society.
  • Chem-Impex. (Acetylacetonato)(1,5-cyclooctadiene)iridium(I).
  • Wordpress. Specific Solvent Issues with Borylation Reactions.
  • Sigma-Aldrich. (Acetylacetonato)(1,5-cyclooctadiene)iridium(I).
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • University of Illinois. (2022). IRIDIUM-CATALYZED C-H BORYLATION.
  • Semantic Scholar. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology.
  • ChemicalBook. Cas 12154-84-6,IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX.

Sources

Technical Support Center: Iridium(I) Pentanedionate Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for handling and stabilizing Iridium(I) pentanedionate complexes, such as the commonly used [Ir(cod)(acac)] (Bis(cyclooctadiene)iridium(I) acetylacetonate). These complexes are powerful precursors and catalysts in organic synthesis and materials science. However, their utility is matched by their sensitivity, particularly in solution. The Ir(I) center, a d8 configuration, is susceptible to oxidation to the more stable Ir(III) d6 state, leading to loss of catalytic activity and solution decomposition.[1] This guide provides field-proven troubleshooting advice and answers to frequently asked questions to ensure the stability and efficacy of your Iridium(I) complexes in solution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1.1: Solution Rapidly Changes Color (e.g., Yellow to Green, Brown, or Black) and/or Forms a Precipitate.

Analysis: This is the most common failure mode and is almost always indicative of the oxidation of the Iridium(I) center to Iridium(III) or higher oxidation states.[1] Iridium(I) pentanedionate complexes are air-sensitive, and exposure to even trace amounts of oxygen can initiate this degradation pathway.[2][3] The resulting Ir(III) species are often less soluble and differently colored, leading to the observed changes.

Root Causes & Solutions:

  • Contaminated (Oxygenated) Solvent: The primary culprit is dissolved oxygen in the solvent.

    • Solution: Always use high-purity, anhydrous solvents that have been rigorously deoxygenated. Standard laboratory practice involves at least three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.

  • Improper Handling Technique: Exposing the solid complex or its solution to the laboratory atmosphere.

    • Solution: All manipulations must be performed under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.[4][5][6] This includes weighing the solid and transferring solvents.

  • Leaky Apparatus: Poorly sealed flasks or faulty Schlenk line connections can allow atmospheric oxygen to seep into the system.

    • Solution: Ensure all glassware joints are properly greased (if applicable) and sealed.[6] Regularly check your Schlenk line and connections for leaks. A simple positive pressure check with an oil bubbler is essential.[5]

This protocol provides a self-validating method for preparing a stable solution.

  • Glassware Preparation: Dry a Schlenk flask and magnetic stir bar in an oven at >120 °C overnight and allow to cool under vacuum.[6]

  • Inert Atmosphere Introduction: Place the flask on a Schlenk line and perform at least three evacuate-refill cycles with high-purity argon or nitrogen to ensure a completely inert atmosphere.[4]

  • Weighing the Complex: In a glovebox, weigh the required amount of the Iridium(I) complex into the prepared Schlenk flask and seal it before removing from the glovebox.[2][4]

  • Solvent Degassing: Use a separate, appropriately sized Schlenk flask to degas the required volume of anhydrous solvent by sparging with argon for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Solvent Transfer: Transfer the degassed solvent to the flask containing the Iridium(I) complex via a cannula under a positive pressure of inert gas.

  • Dissolution & Storage: Stir the mixture until the solid is fully dissolved. The resulting solution should be a clear, bright yellow. Store the sealed flask in the dark (wrapped in foil) and under a positive pressure of inert gas.

Issue 1.2: Gradual Decomposition Over Time, Even Under Inert Atmosphere.

Analysis: If rapid oxidation is ruled out, slower degradation pathways may be at play. These can be triggered by thermal stress, photochemical reactions, or trace impurities in the solvent. While complexes like (acac)Ir(cod) are reasonably thermally stable as solids, their stability in solution can be more nuanced.[7][8]

Root Causes & Solutions:

  • Thermal Stress: Storing solutions at room temperature for extended periods or heating them can promote ligand dissociation or other decomposition reactions.

    • Solution: Prepare solutions fresh whenever possible. If storage is necessary, keep the solution at a low temperature (e.g., in a freezer rated for solvent storage) and in the dark. Always allow the solution to return to room temperature before use to prevent atmospheric moisture from condensing.

  • Photochemical Decomposition: Many organometallic complexes are light-sensitive.

    • Solution: Protect your solutions from light by wrapping the flask in aluminum foil or using amber glassware. Store in a dark environment.[2]

  • Reactive Solvent Impurities: Trace impurities, such as peroxides in ether solvents or acidic contaminants, can react with the complex.

    • Solution: Use freshly purified solvents. For example, pass solvents like THF or diethyl ether through an activated alumina column to remove peroxides and water.

SolventRecommended PurityDegassing MethodStorage Conditions
Dichloromethane (DCM)Anhydrous, >99.8%Ar sparging or Freeze-Pump-ThawShort-term, in dark, under Ar/N₂
ChloroformAnhydrous, >99.8%Ar sparging or Freeze-Pump-ThawShort-term, in dark, under Ar/N₂
Benzene / TolueneAnhydrous, >99.8%Ar sparging or Freeze-Pump-ThawMedium-term, in dark, <-10 °C, under Ar/N₂
Tetrahydrofuran (THF)Anhydrous, Peroxide-freeAr sparging or Freeze-Pump-ThawPrepare fresh; Peroxides can form

Visual Workflow & Degradation Pathway

To better understand the required procedures and the chemistry of decomposition, the following diagrams illustrate the key processes.

G cluster_glovebox Inert Atmosphere (Glovebox/Schlenk Line) cluster_schlenk Schlenk Line Operations weigh 1. Weigh Ir(I) Complex into Schlenk Flask seal 2. Seal Flask weigh->seal transfer 4. Cannula Transfer Solvent to Flask seal->transfer degas 3. Degas Anhydrous Solvent degas->transfer dissolve 5. Dissolve Complex transfer->dissolve store 6. Store in Dark under Inert Gas dissolve->store Stable Yellow Solution

Figure 1. Workflow for preparing a stable Ir(I) solution.

Degradation Ir1 Ir(I) Complex (d⁸, Yellow, Soluble) Ir3 Ir(III) Species (d⁶, Brown/Black, Insoluble) Ir1:f0->Ir3:f0 Oxidative Addition O2 O₂ (Air Exposure) O2->Ir1:f0

Figure 2. Primary oxidative degradation pathway of Ir(I) complexes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason Iridium(I) pentanedionate is so unstable in solution?

A: The iridium metal center in the +1 oxidation state has a d8 electron configuration. Organoiridium chemistry is dominated by Ir(I) and Ir(III) oxidation states.[1] The Ir(I) state is readily susceptible to oxidative addition, where substrates like oxygen can add to the metal center, increasing its oxidation state to the thermodynamically stable d6 Ir(III) configuration. This chemical transformation is the root cause of the observed instability.

Q2: Can I use a nitrogen-filled glove bag instead of a glovebox or Schlenk line?

A: While a glove bag is better than open-bench chemistry, it is not recommended for highly air-sensitive materials like Ir(I) complexes. It is difficult to achieve and maintain the extremely low levels of oxygen and moisture (<1 ppm) that a high-quality glovebox or a properly operated Schlenk line can provide.[2] For reproducible and reliable results, investing in proper inert atmosphere equipment is crucial.

Q3: My Ir(I) complex is specified as "air-stable" on the bottle. Does this mean I don't need to worry about inert techniques?

A: The term "air-stable" for organometallic compounds often refers to the stability of the solid material for short-term handling (e.g., weighing on an open bench for a few moments). It does not apply to its stability in solution. Once dissolved, the complex has much greater molecular mobility and surface area exposed to any dissolved contaminants like oxygen, leading to rapid degradation.[2][3]

Q4: Can I use additives to stabilize my solution?

A: While some research explores stabilizing ligands or additives for specific catalytic cycles, for general solution stability, the focus should be on prevention rather than additives.[9][10] Additives can interfere with downstream reactions. The most robust and universally applicable method for stabilization is the strict exclusion of air, water, and light.[2][4]

Q5: How does the pentanedionate (acetylacetonate) ligand itself affect stability?

A: The β-diketonate ligand, such as acetylacetonate (acac), forms a stable chelate ring with the iridium center.[11] This chelation effect contributes significantly to the overall thermal stability of the molecule.[7][12] However, the primary mode of decomposition in solution for Ir(I) complexes is oxidation at the metal center, not dissociation of the robust acac ligand. In some specific photochemical contexts, the choice of β-diketonate ligand can influence excited-state properties and potential degradation pathways, but this is a more specialized concern.[13]

References

  • Activity and degradation pathways of pentamethyl-cyclopentadienyl-iridium catalysts for water oxid
  • THERMAL PROPERTIES OF Ir(I) PRECURSORS: ACETYLACETONATO(1,5- CYCLOOCTADIENE)IRIDIUM(I) AND (METHYLCYCLOPENTADIENYL)(1,5 CYCLOOCTADIENE)IRIDIUM(I). Institute of Inorganic Chemistry of Siberian Brunch of Russian Academy of Sciences.
  • Stabilization of rhodium(I)- and iridium(I)-alkyl bonds by intramolecular coordination of an iminophosphorane.
  • Metallorganic Chemical Vapor Deposition of Ir Films With Iridium Acetylacetonate and Carbonyl Precursors.
  • Air Sensitive Compounds. Ossila.
  • Iridium complexes supported on cross-linked polyacrylic acid as release-and-catch catalysts for continuous formic acid dehydrogen
  • Synthesis, characterization and thermal decomposition mechanism of tris-acetylacetonate iridium complex.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Handling air-sensitive reagents AL-134. MIT.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • β-Diketonate ancillary ligands in heteroleptic iridium complexes: a balance between synthetic advantages and photophysical troubles. Photochemical & Photobiological Sciences (RSC Publishing).
  • Iridium(III)
  • Organoiridium chemistry. Wikipedia.
  • Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. MDPI.
  • Solvent-modulated proton-coupled electron transfer in an iridium complex with an ESIPT ligand.

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Technical Support Center: (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) [Ir(acac)(COD)]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly known as Ir(acac)(COD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this air- and moisture-sensitive organometallic catalyst. By understanding the principles behind its sensitivity and adopting the correct handling protocols, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Ir(acac)(COD) and what are its primary applications?

A1: Ir(acac)(COD) is an organometallic complex of iridium(I). It is a versatile catalyst and catalyst precursor used in a wide range of organic transformations, including C-H activation, asymmetric hydrogenation, and cross-coupling reactions.[1] Its utility stems from the accessibility of the iridium center to participate in catalytic cycles.

Q2: How sensitive is Ir(acac)(COD) to air and moisture?

A2: Ir(acac)(COD) is highly sensitive to both oxygen and moisture. Organometallic compounds, especially those with electron-rich metal centers like Iridium(I), are susceptible to oxidation.[2] Exposure to air can lead to the oxidation of the Ir(I) center to the more stable Ir(III) state, or even the formation of iridium oxides. Hydrolysis can also occur in the presence of water, leading to the decomposition of the complex.

Q3: What is the proper way to store Ir(acac)(COD)?

A3: To maintain its integrity, Ir(acac)(COD) should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is best stored in a glovebox or a desiccator cabinet purged with an inert gas. Refrigeration is also recommended to slow down any potential decomposition pathways.

Q4: What does a fresh, high-quality sample of Ir(acac)(COD) look like?

A4: High-purity Ir(acac)(COD) is typically a yellow-orange to orange-red crystalline solid.[3] Any significant deviation from this appearance may indicate decomposition.

Q5: Can I handle Ir(acac)(COD) on the benchtop?

A5: It is strongly advised against handling Ir(acac)(COD) on an open benchtop for extended periods. Brief exposure for weighing may be tolerable if done quickly, but all other manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques to prevent decomposition.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving Ir(acac)(COD), with a focus on issues arising from its air and moisture sensitivity.

Problem 1: My reaction is sluggish or fails to initiate.

Possible Cause: Your Ir(acac)(COD) catalyst may have decomposed due to exposure to air or moisture.

Troubleshooting Steps:

  • Visual Inspection of the Catalyst:

    • Question: What does your Ir(acac)(COD) look like?

    • Guidance: A fresh sample should be a vibrant yellow-orange or orange-red crystalline solid.[3] If your catalyst appears pale yellow, brownish, or has a heterogeneous appearance with dark spots, it has likely undergone some degree of decomposition. The formation of iridium oxides, such as IrO₂, can result in a darker, less crystalline material.

  • Solvent and Reagent Purity Check:

    • Question: Are your solvents and reagents rigorously dried and deoxygenated?

    • Guidance: The presence of residual water or dissolved oxygen in your reaction solvent is a common cause of catalyst deactivation. Ensure that all solvents are freshly distilled from an appropriate drying agent or are of anhydrous grade and have been properly deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles. Reagents should also be dried and stored under an inert atmosphere.

  • Inert Atmosphere Technique Review:

    • Question: How was the reaction set up?

    • Guidance: Ensure that your reaction vessel was properly dried and purged with an inert gas before adding the catalyst. If using a Schlenk line, verify that there are no leaks in your system. For highly sensitive reactions, working in a glovebox is the most reliable method to exclude air and moisture.

Troubleshooting Flowchart

G start Reaction Failure/Sluggishness with Ir(acac)(COD) q1 Visually inspect Ir(acac)(COD). Is it a uniform orange-red solid? start->q1 q2 Were solvents and reagents rigorously dried and deoxygenated? q1->q2 Yes outcome1 Catalyst is likely decomposed. Source a fresh batch of catalyst and store under inert atmosphere. q1->outcome1 No a1_yes Yes a1_no No (discolored, dark spots) q3 Was the reaction set up under a strictly inert atmosphere (glovebox/Schlenk line)? q2->q3 Yes outcome2 Solvent/reagent impurities are the likely cause. Purify and deoxygenate all solvents and reagents. q2->outcome2 No a2_yes Yes a2_no No outcome3 Improper inert atmosphere technique is the likely cause. Review and improve handling procedures. q3->outcome3 No outcome4 Consider other reaction parameters: temperature, substrate purity, ligand choice. q3->outcome4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for failed reactions.

Problem 2: I am observing inconsistent results between batches.

Possible Cause: Partial or varied decomposition of your Ir(acac)(COD) stock.

Troubleshooting Steps:

  • Spectroscopic Analysis of the Catalyst:

  • Standardized Handling Protocol:

    • Guidance: Implement a strict, standardized protocol for handling and dispensing the catalyst. Use a dedicated stock in a glovebox to minimize repeated exposure of the main supply to potential contaminants. Ensure that all users are trained in proper air-sensitive techniques.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₁₃H₁₉IrO₂
Molecular Weight 399.51 g/mol
Appearance Yellow-orange to orange-red crystalline solid
Melting Point 150-155 °C (decomposes)
Storage Under inert atmosphere, refrigeratedGeneral best practice

Experimental Protocols

Protocol 1: Handling and Dispensing Ir(acac)(COD) in a Glovebox
  • Ensure the glovebox atmosphere is dry (<1 ppm H₂O) and oxygen-free (<1 ppm O₂).

  • Bring the sealed container of Ir(acac)(COD) into the glovebox antechamber and allow it to equilibrate to the glovebox temperature to prevent condensation.

  • Once inside the glovebox, carefully open the container.

  • Use a clean, dry spatula to weigh the desired amount of the catalyst into a tared vial.

  • Tightly seal both the stock container and the vial with the weighed catalyst.

  • Remove the vial from the glovebox via the antechamber for immediate use in your reaction.

Protocol 2: Setting up a Reaction using Schlenk Line Technique

G cluster_0 Schlenk Line Setup Schlenk Flask Schlenk Flask Septum Septum Schlenk Flask->Septum Vacuum Vacuum Schlenk Flask->Vacuum Evacuate Needle Needle Needle->Septum Inert Gas Inert Gas Inert Gas->Schlenk Flask Purge Bubbler Bubbler Inert Gas->Bubbler

Caption: Schlenk line setup for inert atmosphere reactions.

  • Drying the Glassware: Assemble your reaction glassware (e.g., Schlenk flask, condenser) and flame-dry it under vacuum or oven-dry it overnight.

  • Purging the System: Connect the cooled glassware to a Schlenk line. Evacuate the flask and then backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this vacuum-backfill cycle at least three times to ensure all air is removed.

  • Adding Reagents: Add any solid reagents that are air-stable at this point. For liquid reagents, use a gas-tight syringe to transfer them into the reaction flask under a positive pressure of inert gas.

  • Adding the Catalyst: In a glovebox, weigh the Ir(acac)(COD) into a small vial. Seal the vial and bring it out of the glovebox. Under a positive flow of inert gas from your Schlenk line, quickly open the flask and add the catalyst. Alternatively, dissolve the catalyst in an anhydrous, deoxygenated solvent inside the glovebox and transfer the solution via syringe.

  • Running the Reaction: Once all components are added, maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

By adhering to these guidelines and troubleshooting steps, you can significantly improve the success rate and reproducibility of your experiments involving the air- and moisture-sensitive catalyst, Ir(acac)(COD).

References

  • Britannica. Organometallic compound - Stability, Reactivity, Bonding. Available from: [Link]

  • Global Precious Metal Catalysts. (Acetylacetonato)(1,5-cyclooctadiene)iridium(I). Available from: [Link]

  • Pinto, A. et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. Available from: [Link]

  • ACS Publications. Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research. Available from: [Link]

  • Wikipedia. Stability constants of complexes. Available from: [Link]

  • Wordpress. Solving Issues with Heterogeneous Catalytic Hydrogenation. Available from: [Link]

  • Dalal Institute. Inert and Labile Complexes. Available from: [Link]

  • Indian Academy of Sciences. Stability of the ternary complexes of inosine in solution. Available from: [Link]

  • MDPI. Cytotoxic Organometallic Iridium(III) Complexes. Available from: [Link]

  • MDPI. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. Available from: [Link]

  • ACS Publications. On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. Available from: [Link]

  • ACS Omega. Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection. Available from: [Link]

  • RSC Publishing. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Available from: [Link]

  • Cardiff University. Red Emitting Iridium(III) and Rhenium(I) Complexes Developed for Photonic Applications. Available from: [Link]

  • ePrints Soton. Dual visible/NIR emission from organometallic iridium(III)complexes. Available from: [Link]

  • Farmacia Journal. ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Available from: [Link]

  • Longdom Publishing. Detection of Impurities by Near-Infrared Spectroscopy. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Iridium(I) Catalysts: Ir(acac)(COD) in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, iridium(I) catalysts have carved out an indispensable role, facilitating a diverse array of chemical transformations with remarkable efficiency and selectivity. Among these, (acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as Ir(acac)(COD), serves as a versatile and stable precursor, as well as an active catalyst in its own right. This guide provides a comprehensive comparison of Ir(acac)(COD) with other prominent iridium(I) catalysts, namely the highly active Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, and the foundational precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer, [(COD)IrCl]₂. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in catalyst selection.

Introduction to Iridium(I) Catalysis

Iridium(I) complexes, characterized by a d⁸ electron configuration, typically adopt a square planar geometry. This electronic structure allows for facile oxidative addition and reductive elimination, key elementary steps in many catalytic cycles. These catalysts have demonstrated exceptional utility in a range of reactions including hydrogenation, hydrosilylation, and C-H activation, often exhibiting unique reactivity and selectivity profiles compared to their rhodium and ruthenium counterparts.[1]

Spotlight on Ir(acac)(COD): A Stable and Versatile Catalyst Precursor

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is an air-stable, orange crystalline solid. The acetylacetonate (acac) ligand is a bidentate monoanionic ligand that confers significant stability to the complex. The 1,5-cyclooctadiene (COD) ligand is a readily displaceable diene, making Ir(acac)(COD) an excellent precursor for the in-situ generation of more active catalytic species through ligand exchange.

The primary utility of Ir(acac)(COD) lies in its role as a starting material for the synthesis of other iridium catalysts. For instance, it can be used to prepare supported iridium catalysts by impregnation onto materials like amorphous silica-alumina, followed by decomposition under controlled atmospheres to generate highly dispersed iridium nanoparticles.[2]

While often employed as a precursor, Ir(acac)(COD) also exhibits catalytic activity. It has been utilized in hydrosilylation reactions and serves as a precursor for catalysts in C-H activation processes.[3]

The Benchmark: Crabtree's Catalyst

Developed by Robert H. Crabtree, [Ir(COD)(PCy₃)(py)]PF₆ is a cationic iridium(I) complex renowned for its exceptional activity in hydrogenation reactions.[4] It is particularly effective for the hydrogenation of sterically hindered and tri- and tetrasubstituted alkenes, substrates that are often challenging for other catalysts like Wilkinson's catalyst.[5][6]

Key Characteristics of Crabtree's Catalyst:

  • High Activity: Exhibits high turnover frequencies, even at room temperature and atmospheric pressure of hydrogen.[4][6]

  • Air Stability: The solid complex is stable in air, simplifying handling.[7]

  • Directing Effects: The iridium center can coordinate to functional groups such as hydroxyls and carbonyls, directing the hydrogenation to a specific face of the molecule and leading to high diastereoselectivity.[5]

  • Broad Substrate Scope: Effective for a wide range of unfunctionalized and sterically demanding olefins.[5]

However, Crabtree's catalyst can be sensitive to coordinating solvents and proton-bearing impurities, and it is known to deactivate over time through the formation of hydride-bridged dimers.[5][6]

The Foundation: [(COD)IrCl]₂

The dimeric complex, chloro(1,5-cyclooctadiene)iridium(I) dimer, is a cornerstone of iridium catalysis, serving as the primary starting material for a vast number of iridium(I) and iridium(III) complexes, including both Ir(acac)(COD) and Crabtree's catalyst.[8] Its ready availability and reactivity make it a convenient entry point into iridium chemistry.

Beyond its role as a precursor, [(COD)IrCl]₂ is itself a competent catalyst for various transformations, including C-H activation and hydrosilylation.[9][10] For instance, in combination with appropriate ligands, it can catalyze the asymmetric hydrogenation of various substrates.[11]

Comparative Performance Analysis

Hydrogenation:

For the hydrogenation of unfunctionalized and sterically hindered alkenes, Crabtree's catalyst is unequivocally the superior choice due to its high activity and tolerance for a wide range of substrates.[5][6] While Ir(acac)(COD) and [(COD)IrCl]₂ can be used to generate active hydrogenation catalysts in situ, typically through the addition of phosphine ligands, the pre-formed and well-defined nature of Crabtree's catalyst often leads to more reproducible results.

CatalystSubstrate TypeRelative ActivityKey Features
Ir(acac)(COD) Precursor for hydrogenation catalystsModerate (as precursor)Stable, requires activation/ligand addition
Crabtree's Catalyst Hindered & unfunctionalized alkenesVery HighAir-stable, directing effects, high turnover
[(COD)IrCl]₂ Precursor for hydrogenation catalystsModerate (as precursor)Common starting material, versatile

Hydrosilylation:

Both Ir(acac)(COD) and [(COD)IrCl]₂ are effective precursors for hydrosilylation catalysts.[12][13] The choice between them often depends on the specific ligands and reaction conditions employed. For instance, [(COD)IrCl]₂ has been shown to be an efficient catalyst for the hydrosilylation of N-heterocycles.[14] The acetylacetonate ligand in Ir(acac)(COD) can influence the electronic properties of the active catalyst, potentially leading to different selectivities compared to catalysts derived from the chloride dimer.

C-H Activation:

All three iridium(I) complexes serve as precursors for catalysts in C-H activation reactions.[3][9][15] The generation of the catalytically active species often involves the removal of the COD ligand to open up coordination sites on the iridium center. The choice of precursor can be influenced by the desired ancillary ligands and the reaction conditions required for catalyst activation.

Experimental Protocols

To provide a practical context for the application of these catalysts, detailed experimental procedures for their synthesis and a representative catalytic reaction are provided below.

Synthesis of (acetylacetonato)(1,5-cyclooctadiene)iridium(I) [Ir(acac)(COD)]

Diagram of the Synthesis Workflow:

cluster_0 Synthesis of Ir(acac)(COD) [(COD)IrCl]2 [(COD)IrCl]2 Reaction_Vessel Reaction_Vessel [(COD)IrCl]2->Reaction_Vessel 1. Add to solvent Stirring Stirring Reaction_Vessel->Stirring 4. Stir at RT Na2CO3 Na2CO3 Na2CO3->Reaction_Vessel 2. Add base Acetylacetone Acetylacetone Acetylacetone->Reaction_Vessel 3. Add ligand Filtration Filtration Stirring->Filtration 5. Filter Washing Washing Filtration->Washing 6. Wash with H2O & Hexane Drying Drying Washing->Drying 7. Dry in vacuo Ir(acac)(COD) Ir(acac)(COD) Drying->Ir(acac)(COD) Final Product cluster_1 Synthesis of Crabtree's Catalyst [(COD)IrCl]2 [(COD)IrCl]2 Reaction_Vessel_2 Reaction_Vessel_2 [(COD)IrCl]2->Reaction_Vessel_2 1. Dissolve in acetone Stirring_2 Stirring_2 Reaction_Vessel_2->Stirring_2 5. Stir PCy3 PCy3 PCy3->Reaction_Vessel_2 2. Add phosphine Pyridine Pyridine Pyridine->Reaction_Vessel_2 3. Add pyridine NH4PF6 NH4PF6 NH4PF6->Reaction_Vessel_2 4. Add salt Precipitation Precipitation Stirring_2->Precipitation 6. Precipitate forms Filtration_2 Filtration_2 Precipitation->Filtration_2 7. Filter Washing_2 Washing_2 Filtration_2->Washing_2 8. Wash with Et2O Drying_2 Drying_2 Washing_2->Drying_2 9. Dry Crabtree_Catalyst Crabtree_Catalyst Drying_2->Crabtree_Catalyst Final Product

Caption: Workflow for the synthesis of Crabtree's Catalyst.

Methodology: [7]1. Dissolve [(COD)IrCl]₂ in acetone. 2. Add tricyclohexylphosphine (PCy₃) to the solution and stir. 3. Add pyridine to the reaction mixture. 4. Finally, add a solution of ammonium hexafluorophosphate (NH₄PF₆) in acetone. 5. A precipitate will form, which is the desired Crabtree's catalyst. 6. The solid is collected by filtration, washed with a solvent in which it is insoluble, such as diethyl ether, and then dried.

General Protocol for Alkene Hydrogenation using an in-situ Generated Catalyst from [(COD)IrCl]₂

Diagram of the Hydrogenation Workflow:

cluster_2 Alkene Hydrogenation Protocol Catalyst_Prep 1. Prepare catalyst solution: [(COD)IrCl]2 + Ligand in Solvent Reaction_Setup 3. Combine solutions in reactor Catalyst_Prep->Reaction_Setup Substrate_Prep 2. Prepare substrate solution: Alkene in Solvent Substrate_Prep->Reaction_Setup Hydrogenation 4. Purge with H2 and pressurize Reaction_Setup->Hydrogenation Reaction 5. Stir at desired temperature Hydrogenation->Reaction Workup 6. Depressurize and work-up Reaction->Workup

Caption: General workflow for iridium-catalyzed alkene hydrogenation.

Methodology:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the catalyst precursor solution by dissolving [(COD)IrCl]₂ and the desired phosphine ligand (e.g., triphenylphosphine, PPh₃) in a degassed solvent (e.g., dichloromethane or THF). The ligand-to-iridium ratio is typically 2:1 or slightly higher.

  • In a separate flask, dissolve the alkene substrate in the same degassed solvent.

  • Transfer the substrate solution to the catalyst precursor solution via cannula.

  • The reaction vessel is then connected to a hydrogen line, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-50 atm).

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., room temperature to 80 °C) and monitored for hydrogen uptake or by analytical techniques such as GC or NMR.

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.

Conclusion: Selecting the Right Iridium(I) Catalyst

The choice between Ir(acac)(COD), Crabtree's catalyst, and [(COD)IrCl]₂ is dictated by the specific requirements of the chemical transformation.

  • For high-performance hydrogenation , particularly of challenging substrates, Crabtree's catalyst is the preeminent choice, offering high activity and predictability.

  • As a versatile and economical starting material for the synthesis of a wide range of other iridium catalysts, [(COD)IrCl]₂ is the industry standard.

  • Ir(acac)(COD) presents a stable, easy-to-handle alternative to the chloride dimer as a catalyst precursor , with the added benefit of the acetylacetonate ligand potentially influencing the properties of the final catalytic species. Its direct application as a catalyst is more specialized but holds promise in areas such as hydrosilylation.

Ultimately, a thorough understanding of the strengths and limitations of each of these iridium(I) complexes, supported by the experimental data and protocols outlined in this guide, will empower researchers to select the optimal catalyst for their synthetic endeavors.

References

  • Recent Advances in Iridium-Catalysed Transfer Hydrogenation Reactions. (2025). ResearchGate. [Link]

  • Crabtree's catalyst. (n.d.). Grokipedia. [Link]

  • Crabtree's catalyst. (n.d.). Wikipedia. [Link]

  • Recent advances of homogeneous iridium catalysts in aqueous solution. (n.d.). ResearchGate. [Link]

  • Crabtree's Catalyst. (n.d.). Thieme. [Link]

  • Crabtree catalyst. (2023). wenxuecity.com. [Link]

  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. (n.d.). PMC. [Link]

  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications. (2023). YouTube. [Link]

  • Immobilization of an Iridium(I)-NHC-Phosphine Catalyst for Hydrogenation Reactions under Batch and Flow Conditions. (2021). MDPI. [Link]

  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. (n.d.). ACS Publications. [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018). ACS Publications. [Link]

  • Iridium-catalyzed selective 1,2-hydrosilylation of N-heterocycles. (2016). RSC Publishing. [Link]

  • Iridium Catalysis. (n.d.). ResearchGate. [Link]

  • Modes of activation of organometallic iridium complexes for catalytic water and C-H oxidation. (2014). PubMed. [Link]

  • Operando study of iridium acetylacetonate decomposition on amorphous silica–alumina for bifunctional catalyst preparation. (2010). RSC Publishing. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. (2023). Chinese Chemical Society. [Link]

  • Iridium-Catalyzed Hydroarylation via C-H Bond Activation. (2021). PubMed. [Link]

  • Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. (n.d.). PMC. [Link]

  • Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. (2021). RUA. [Link]

  • Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. (n.d.). NIH. [Link]

  • The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. (2016). ResearchGate. [Link]

  • A Rare Example of Efficient Alkene Hydrogenation Mediated by a Neutral Iridium(I) Complex under Mild Conditions. (n.d.). ACS Publications. [Link]

  • Crabtree's catalyst: [Ir(cod)pyr(PCy3)]PF6. (n.d.). ResearchGate. [Link]

  • Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. (n.d.). PMC. [Link]

  • Reactivity and Selectivity Studies in Iridium-Catalyzed Asymmetric Hydrogenation. (n.d.). Diva-portal.org. [Link]

  • Iridium-catalyzed selective 1,2-hydrosilylation of N-heterocycles. (n.d.). RSC Publishing. [Link]

  • Characterization and oxidative addition reactions for iridium cod complexes. (n.d.). ResearchGate. [Link]

  • How Iridium acetylacetonate can be prepared conventionally?. (2017). ResearchGate. [Link]

  • State of the Art in Rhodium- and Iridium-Catalyzed Hydrosilylation Reactions. (n.d.). ResearchGate. [Link]

  • Iron- and Cobalt-Catalyzed Alkene Hydrogenation: Catalysis with Both Redox-Active and Strong Field Ligands. (n.d.). ACS Publications. [Link]

  • Progress on Iridium-Catalyzed Hydrosilylation of Alkenes and Alkynes. (n.d.). Sci-Hub. [Link]

  • A Rare Example of Efficient Alkene Hydrogenation Mediated by a Neutral Iridium(I) Complex under Mild Conditions. (2016). ACS Figshare. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024). ACS Publications. [Link]

  • Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanist. (2021). Refubium - Freie Universität Berlin. [Link]

  • Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. (2019). ResearchGate. [Link]

  • Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. (n.d.). PMC. [Link]

  • Process for the preparation of tris(acetylacetonato)iridium-(III). (n.d.).
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A Comparative Guide to Iridium and Rhodium Catalysts in Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of unsaturated functional groups via catalytic hydrogenation is a fundamental transformation in modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries.[1] Among the plethora of catalysts available, complexes of iridium and rhodium have distinguished themselves as exceptionally versatile and efficient. This guide offers an in-depth, objective comparison of the efficacy of iridium catalysts, specifically focusing on precursors like (acetylacetonato)(1,5-cyclooctadiene)iridium(I) [Ir(acac)(COD)], and rhodium catalysts in hydrogenation reactions. By providing supporting experimental data and mechanistic insights, this document aims to empower researchers in making informed decisions for catalyst selection and methods development.

At a Glance: Iridium vs. Rhodium in Hydrogenation

FeatureIridium Catalysts (e.g., Crabtree's Catalyst)Rhodium Catalysts (e.g., Wilkinson's Catalyst)
Substrate Preference Unfunctionalized and sterically hindered olefins.[1]Olefins with coordinating functional groups.[1][2]
Activity High turnover frequencies, even with tetrasubstituted olefins.[3][4][5]Highly active for mono- and disubstituted alkenes.[6]
Selectivity Can exhibit high stereoselectivity directed by neighboring functional groups.[4][7]Excellent for asymmetric hydrogenation of prochiral substrates with coordinating groups.[2][8]
Mechanism Often proceeds via an "alkene-first" pathway where the substrate coordinates before hydrogen activation.[5]Can follow an "unsaturated" or "dihydride" pathway, often involving ligand dissociation.[9][10]
Asymmetric Catalysis Highly effective with chiral P,N ligands for unfunctionalized olefins.[2]A cornerstone of asymmetric synthesis, particularly with chiral diphosphine ligands.[8][11]

Mechanistic Divergence: A Tale of Two Pathways

The hydrogenation mechanisms for iridium and rhodium catalysts, while sharing fundamental steps like oxidative addition and reductive elimination, exhibit key differences in substrate activation.[1]

A generalized catalytic cycle for hydrogenation involves the activation of the precatalyst, oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination to release the alkane product.[1]

Rhodium's Path: The Dihydride Route

Wilkinson's catalyst, a archetypal rhodium complex, typically follows a "dihydride" pathway.[10] The precatalyst first loses a phosphine ligand to generate a coordinatively unsaturated, active species. This is followed by the oxidative addition of hydrogen to form a rhodium(III) dihydride complex. The alkene then coordinates, undergoes migratory insertion to form a rhodium(III) alkyl hydride, and finally, reductive elimination yields the alkane and regenerates the active rhodium(I) catalyst.

G Rh(I) Precatalyst Rh(I) Precatalyst 14e- Rh(I) Species 14e- Rh(I) Species Rh(I) Precatalyst->14e- Rh(I) Species - PPh3 Rh(III) Dihydride Rh(III) Dihydride 14e- Rh(I) Species->Rh(III) Dihydride + H2 Rh(III) Dihydride-Alkene Rh(III) Dihydride-Alkene Rh(III) Dihydride->Rh(III) Dihydride-Alkene + Alkene Rh(III) Alkyl Hydride Rh(III) Alkyl Hydride Rh(III) Dihydride-Alkene->Rh(III) Alkyl Hydride Insertion Rh(III) Alkyl Hydride->14e- Rh(I) Species Alkane Alkane Rh(III) Alkyl Hydride->Alkane Reductive Elimination

Caption: Simplified dihydride pathway for rhodium-catalyzed hydrogenation.

Iridium's Approach: The Alkene-First Coordination

In contrast, iridium catalysts like Crabtree's catalyst often favor a pathway where the alkene coordinates to the metal center before the oxidative addition of hydrogen.[5] The COD (cyclooctadiene) ligand in the precatalyst is first replaced by solvent molecules, creating an active, solvated iridium(I) species. The alkene then coordinates to this species, followed by the oxidative addition of H₂ to form an iridium(III) dihydride-alkene complex. Subsequent migratory insertion and reductive elimination afford the alkane product.

G Ir(I) Precatalyst Ir(I) Precatalyst Solvated Ir(I) Species Solvated Ir(I) Species Ir(I) Precatalyst->Solvated Ir(I) Species - COD, + Solvent Ir(I) Alkene Complex Ir(I) Alkene Complex Solvated Ir(I) Species->Ir(I) Alkene Complex + Alkene Ir(III) Dihydride-Alkene Ir(III) Dihydride-Alkene Ir(I) Alkene Complex->Ir(III) Dihydride-Alkene + H2 Ir(III) Alkyl Hydride Ir(III) Alkyl Hydride Ir(III) Dihydride-Alkene->Ir(III) Alkyl Hydride Insertion Ir(III) Alkyl Hydride->Solvated Ir(I) Species Alkane Alkane Ir(III) Alkyl Hydride->Alkane Reductive Elimination

Caption: Simplified alkene-first pathway for iridium-catalyzed hydrogenation.

Performance in Action: Experimental Data

The distinct mechanistic pathways of iridium and rhodium catalysts lead to significant differences in their performance with various substrates.

Asymmetric Hydrogenation of Ketones

In the asymmetric transfer hydrogenation of ketones, both rhodium and iridium catalysts, particularly those with TsDPEN ligands, have demonstrated high efficacy.[12] However, Rh(III) catalysts have been shown to be more efficient in aqueous media, achieving high enantioselectivities at lower catalyst loadings.[12]

SubstrateCatalystConditionsConversion (%)ee (%)
Acetophenone[Ir(PNNP)H₂Cl]i-PrOH, 50 atm H₂, 50°C>9998 (R)
1-Indanone[RhCl₂(Cp*)]₂ / (S,S)-TsDPENHCOOH/NEt₃, 28°C9997 (S)
α-chloroacetophenoneRh(III)/TsDPEN complexFA/TEA, rt, 1h9997

Data sourced from BenchChem's comparative analysis.[1]

Hydrogenation of Alkenes: A Clear Divergence

The true divergence in performance is evident in the hydrogenation of alkenes. Crabtree's catalyst (an iridium complex) is renowned for its ability to hydrogenate even highly substituted and sterically hindered olefins, a feat that is challenging for Wilkinson's catalyst (a rhodium complex).[3][4]

SubstrateWilkinson's Catalyst (Turnover Frequency)Schrock-Osborn Catalyst (Turnover Frequency)Crabtree's Catalyst (Turnover Frequency)
Hex-1-ene65040006400
Cyclohexene700104500
1-Methylcyclohexene133800
2,3-Dimethyl-but-2-ene4000

Turnover frequencies are a measure of catalyst activity. Data from Wikipedia's entry on Crabtree's catalyst.[3]

This high activity of iridium catalysts is attributed to their ability to readily access the substrate without the need for ligand dissociation, which can be a limiting step for rhodium complexes.[3]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Heterogeneous Hydrogenation

This protocol is a general guideline for the hydrogenation of a halogenated nitroarene using a supported rhodium catalyst.

Materials:

  • Halogenated nitroarene (substrate)

  • Supported rhodium catalyst (e.g., Rh on carbon)

  • Ethanol (solvent)

  • High-pressure reactor

  • Hydrogen gas

Procedure:

  • Charge the high-pressure reactor with the halogenated nitroarene (1.0 eq) and the supported rhodium catalyst (substrate/Rh molar ratio typically 160:1).[13]

  • Add ethanol as the solvent.[13]

  • Seal the reactor and purge it several times with hydrogen gas.[13]

  • Pressurize the reactor to the desired pressure (e.g., 20 bar) with hydrogen.[13]

  • Stir the reaction mixture vigorously at room temperature for the required time (e.g., 24-72 hours), monitoring the reaction progress by GC or GC-MS.[13]

  • Once the reaction is complete, carefully vent the reactor.[13]

G cluster_0 Reactor Setup cluster_1 Reaction cluster_2 Workup Charge_Reactants Charge reactor with substrate and catalyst Add_Solvent Add ethanol Charge_Reactants->Add_Solvent Seal_Purge Seal reactor and purge with H2 Add_Solvent->Seal_Purge Pressurize Pressurize with H2 (e.g., 20 bar) Seal_Purge->Pressurize Stir Stir vigorously at room temperature Pressurize->Stir Monitor Monitor reaction by GC/GC-MS Stir->Monitor Vent Vent reactor Monitor->Vent

Caption: Workflow for a typical rhodium-catalyzed heterogeneous hydrogenation.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an Unfunctionalized Olefin

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • [Ir(COD)Cl]₂ (precatalyst)

  • Chiral P,N-ligand (e.g., a PHOX derivative)

  • Unfunctionalized olefin (substrate)

  • Dichloromethane (solvent)

  • Hydrogen gas

  • Schlenk tube or autoclave

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral P,N-ligand in dichloromethane in a Schlenk tube or autoclave.

  • Stir the solution for a short period to allow for the formation of the active catalyst complex.

  • Add the unfunctionalized olefin to the reaction mixture.

  • Seal the vessel, and if using a Schlenk tube, purge with hydrogen gas. For an autoclave, pressurize to the desired hydrogen pressure.

  • Stir the reaction at the desired temperature until the reaction is complete (monitor by TLC, GC, or NMR).

  • Carefully vent the reaction vessel and work up as appropriate for the specific product.

Conclusion: Making the Right Choice

The choice between an iridium and a rhodium catalyst for hydrogenation is highly dependent on the specific substrate and the desired outcome.

  • For the asymmetric hydrogenation of olefins with coordinating functional groups , rhodium catalysts, particularly those with chiral diphosphine ligands, remain the gold standard, offering high enantioselectivities.[1][2]

  • For the hydrogenation of unfunctionalized or sterically hindered olefins , iridium catalysts, such as Crabtree's catalyst and its derivatives with chiral P,N ligands, are often the superior choice due to their high activity and ability to overcome steric hindrance.[1][2]

Ultimately, a thorough understanding of the substrate's structural features and the distinct mechanistic pathways of these two powerful classes of catalysts will guide the researcher toward a successful and efficient hydrogenation.

References

  • A Comparative Analysis of Iridium and Rhodium Catalysts in Hydrogenation Reactions - Benchchem.
  • Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands - ACS Publications.
  • Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed.
  • Application Notes and Protocols: Rhodium Hydroxide as a Catalyst in Hydrogenation - Benchchem.
  • Crabtree's catalyst - Wikipedia.
  • 5.5: Oxidative Addition in Action- Catalytic Hydrogenation - Chemistry LibreTexts.
  • Hydrogenation - Wikipedia.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins | Accounts of Chemical Research.
  • Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson - Study.com.
  • Crabtree's Catalyst | Chem-Station Int. Ed.
  • Alkene Hydrogenation - Mugberia Gangadhar Mahavidyalaya.
  • Application Notes and Protocols for Rhodium-Based Catalysts in Hydrogenation Reactions - Benchchem.
  • Hydrogenation Catalysts - TCI Chemicals.
  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications - YouTube.
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing).

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A Senior Application Scientist's Guide: Benchmarking Iridium(I) Pentanedionate-Cyclooctadiene Against Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry, the choice of catalyst is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the plethora of transition metal catalysts, palladium and iridium complexes have carved out indispensable roles, yet their domains of application are often distinct. Palladium has long been the undisputed champion of cross-coupling chemistry, while iridium has emerged as a powerhouse for C-H activation and asymmetric hydrogenation.[1]

This guide provides an in-depth comparison of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), hereafter referred to as Ir(acac)(COD), and the broad class of palladium catalysts. We will move beyond a simple cataloging of reactions to explore the mechanistic underpinnings and practical considerations that should guide your catalyst selection. The insights presented here are drawn from seminal literature and our field experience, designed to empower you to make informed, effective decisions in your research and development endeavors.

Section 1: The Contenders - An Overview

Iridium(acac)(COD): The Specialist in C-H Functionalization and Hydrogenation

Ir(acac)(COD) is a versatile and air-stable Ir(I) precursor.[2][3] Its 1,5-cyclooctadiene (COD) ligand is weakly bound and can be readily displaced, opening coordination sites for substrates. This property makes it a highly effective pre-catalyst for a range of transformations, most notably:

  • C-H Activation/Borylation: Iridium catalysts excel at the direct functionalization of otherwise inert C-H bonds, a process of immense value for late-stage functionalization of complex molecules.[4]

  • Asymmetric Hydrogenation: Cationic iridium complexes, often generated in situ from precursors like Ir(acac)(COD), are renowned for their high activity and enantioselectivity in the hydrogenation of challenging substrates, including unfunctionalized and sterically hindered olefins.[5][6]

  • Transfer Hydrogenation: Iridium complexes are efficient catalysts for transfer hydrogenation reactions, using alcohols or other organic molecules as the hydrogen source, which can be a safer and more convenient alternative to using gaseous H₂.[7][8]

Palladium Catalysts: The Workhorse of Cross-Coupling

Palladium's legacy in organic synthesis is monumental, earning the 2010 Nobel Prize in Chemistry for its role in cross-coupling reactions.[9] Its ability to cycle efficiently between Pd(0) and Pd(II) oxidation states is the cornerstone of its catalytic prowess.[10][11] Palladium catalysts are the go-to choice for:

  • Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides.[12][13]

  • Heck Reaction: Coupling of unsaturated halides with alkenes.[13]

  • Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[14]

  • Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.[12]

The sheer breadth of ligands developed for palladium allows for fine-tuning of reactivity and selectivity for an astonishingly wide range of substrates.[15]

Section 2: Head-to-Head Comparison: Performance & Mechanism

The choice between iridium and palladium is rarely about which is "better" in absolute terms, but which is the right tool for the specific synthetic task. The following diagram illustrates a typical decision-making workflow.

G start What is your desired transformation? cc_bond C-C Bond Formation start->cc_bond ch_func C-H Functionalization start->ch_func reduction Reduction of Unsaturated Bond start->reduction cn_bond C-Heteroatom Bond Formation start->cn_bond cc_type What type of C-C bond? cc_bond->cc_type ch_type Directing group present? ch_func->ch_type reduction_type Substrate Type? reduction->reduction_type cn_type Reaction Type? cn_bond->cn_type pd_catalyst Choose Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) cc_type->pd_catalyst Cross-Coupling (e.g., Suzuki, Heck) ir_catalyst Choose Iridium Catalyst (e.g., Ir(acac)(COD)) cc_type->ir_catalyst Hydroarylation ch_type->pd_catalyst Yes (strong) ch_type->ir_catalyst No (or weak) (e.g., Borylation, Silylation) reduction_type->pd_catalyst Simple Alkenes/Alkynes (e.g., Pd/C, H₂) reduction_type->ir_catalyst Sterically Hindered Olefin (Asymmetric Hydrogenation) cn_type->pd_catalyst Buchwald-Hartwig Amination cn_type->ir_catalyst Reductive Amination (via Transfer Hydrogenation)

Caption: Catalyst selection workflow based on desired transformation.

Mechanistic Divergence

The fundamental difference in reactivity stems from their preferred catalytic cycles. Palladium typically operates via a Pd(0)/Pd(II) cycle involving oxidative addition and reductive elimination. In contrast, many iridium-catalyzed reactions, particularly C-H activation, proceed through an Ir(III)/Ir(V) or Ir(I)/Ir(III) cycle.

G cluster_pd Palladium Cross-Coupling (Pd⁰/Pd²⁺ Cycle) cluster_ir Iridium C-H Activation (Ir³⁺/Ir⁵⁺ Cycle) pd0 Pd⁰L₂ pd2_ox R¹-Pd²⁺(L)₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd²⁺(L)₂-R² pd2_ox->pd2_trans Transmetalation (R²-M) pd2_trans->pd0 Reductive Elimination (forms R¹-R²) ir3 Ir³⁺(L)n ir5 (H)Ir⁵⁺(L)n(R) ir3->ir5 C-H Oxidative Addition (R-H) ir5->ir3 Reductive Elimination ir3_prod Ir³⁺(L)n(Product)

Caption: Simplified comparison of Palladium and Iridium catalytic cycles.

This mechanistic difference is key. Palladium's oxidative addition step is highly efficient for polarized C-X bonds (X = I, Br, Cl, OTf) but generally struggles with the high bond dissociation energy of C-H bonds.[16] Iridium, with its higher oxidation states and different ligand environments, can readily cleave C-H bonds, a transformation that is often the rate-determining step.[17]

Selectivity
  • Regioselectivity: In C-H functionalization, palladium often requires a directing group to achieve selectivity.[18] Iridium, however, can exhibit inherent regioselectivity based on sterics (favoring less hindered positions) or electronics, making it superior for substrates lacking a convenient directing handle.[17][19]

  • Chemoselectivity: Palladium catalysts are exceptionally chemoselective, tolerating a vast array of functional groups, a primary reason for their widespread use in complex molecule synthesis.[14] Iridium catalysts for C-H activation can sometimes be less forgiving, though modern ligand development is rapidly closing this gap. In hydrogenation, iridium catalysts like Crabtree's catalyst are notable for their ability to reduce sterically hindered alkenes while leaving other reducible groups untouched.[5]

Stability and Deactivation

Catalyst deactivation is a critical concern, especially in industrial applications.

  • Palladium: Common deactivation pathways include the aggregation of Pd(0) species into inactive palladium black, ligand degradation, and poisoning by sulfur or other coordinating species.[20][21][22] The choice of ligand is crucial for stabilizing the active monomeric Pd(0) species.[11]

  • Iridium: While generally robust, iridium catalysts can also be deactivated. For instance, in photoredox catalysis, iridium complexes can undergo degradation upon prolonged exposure to light, a process that can be mitigated by rational ligand design.[23][24] The cyclooctadiene (COD) ligand in Ir(acac)(COD) itself can undergo intramolecular C-H activation and other transformations, which can be a pathway to either active or inactive species depending on the reaction conditions.[25]

Section 3: Quantitative Performance Data

Direct comparison requires analyzing performance in reactions where each catalyst excels. The following tables summarize representative data from the literature.

Table 1: Performance of Ir(acac)(COD) in C-H Silylation (Data adapted from Wakaki et al., Org. Lett. 2015)

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
2-Phenylpyridine52493
1-Phenylpyrazole52485
Benzo[h]quinoline54878

Table 2: Performance of a Palladium Catalyst in Suzuki-Miyaura Coupling (Data adapted from BenchChem Application Notes)[26]

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Time (h)Yield (%)
3-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (3)-1285
3-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)1692
3-Bromo-2-methylpyridine3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)1888

These tables highlight the distinct strengths: iridium achieving high yields in the challenging C-H functionalization of heterocycles, and palladium demonstrating high efficiency in classic cross-coupling with various coupling partners.

Section 4: Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. Here, we provide detailed, self-validating procedures for a representative reaction for each catalyst class.

Protocol 1: Iridium-Catalyzed ortho-Selective C-H Silylation of 2-Phenylpyridine

This protocol demonstrates the use of Ir(acac)(COD) for direct C-H functionalization. The choice of a sealed vessel is critical due to the volatile nature of the silane and the need to maintain an inert atmosphere at elevated temperatures. Norbornene acts as a sacrificial hydrogen acceptor.

Materials:

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) [Ir(acac)(COD)] (4.0 mg, 0.010 mmol, 5 mol%)

  • 2-Phenylpyridine (31.0 mg, 0.200 mmol, 1.0 equiv)

  • Fluorodiphenylsilane (56.6 mg, 0.280 mmol, 1.4 equiv)

  • 2-Norbornene (75.3 mg, 0.800 mmol, 4.0 equiv)

  • Anhydrous Toluene (1.0 mL)

  • Oven-dried screw-cap vial with a PTFE-lined cap

  • Magnetic stir bar

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add Ir(acac)(COD) (4.0 mg), 2-phenylpyridine (31.0 mg), and 2-norbornene (75.3 mg) to the oven-dried vial containing a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (1.0 mL) followed by fluorodiphenylsilane (56.6 mg) via syringe.

  • Reaction Setup: Tightly seal the vial with the PTFE-lined cap. Remove the vial from the glovebox.

  • Heating: Place the vial in a preheated oil bath or heating block set to 115 °C. Stir the reaction mixture vigorously. Causality: This temperature is required to overcome the activation energy for the C-H cleavage step.

  • Monitoring: After 24 hours, cool the reaction to room temperature. The reaction progress can be monitored by taking a small aliquot and analyzing via GC-MS or TLC (visualized with potassium permanganate stain).

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the silylated product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a robust method for C-C bond formation. The key to success is the rigorous exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst. The base (K₃PO₄) is crucial for activating the boronic acid in the transmetalation step.[26][27]

Materials:

  • 3-Bromo-2-methylpyridine (172 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Oven-dried Schlenk flask

  • Magnetic stir bar

Procedure:

  • Preparation: To the oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-2-methylpyridine, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. Causality: Adding the catalyst under an inert atmosphere prevents its premature decomposition.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The biphasic solvent system aids in dissolving both the organic and inorganic reagents.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12 hours).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14][26]

Section 5: Conclusion and Future Outlook

The debate between iridium and palladium is not one of superiority but of strategic application. Palladium remains the undisputed sovereign of cross-coupling, offering a vast, well-established toolbox for constructing molecular complexity.[1] Ir(acac)(COD), as a representative of the broader class of iridium catalysts, provides elegant and powerful solutions for transformations that are difficult or impossible with palladium, such as the functionalization of unactivated C-H bonds and the asymmetric hydrogenation of challenging olefins.

For the practicing scientist, a deep understanding of the mechanistic nuances, substrate scope, and practical limitations of both catalyst systems is essential. As the fields of ligand design and catalytic methodology continue to advance, the lines between their applications may begin to blur, but for now, their distinct domains of excellence provide a powerful and complementary arsenal for tackling the challenges of modern organic synthesis.

References

  • Sain, S., Jain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis.
  • Research Trend (n.d.). Palladium Catalyzed Cascade Reactions: A Review Study. Research Trend. [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bhat BA et al. (2020). Palladium used As A Catalyst: A Review. American Journal of Pharmacy & Health Research. [Link]

  • Frontiers in Bioengineering and Biotechnology (2022). Synthesis methods and applications of palladium nanoparticles: A review. Frontiers. [Link]

  • Global Precious Metal Catalysts (n.d.). (Acetylacetonato)(1,5-cyclooctadiene)iridium(I). Global Precious Metal Catalysts. [Link]

  • NRO-Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia (n.d.). Iridium acetylacetonate. Wikipedia. [Link]

  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]

  • Organic Chemistry Frontiers (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Organic Letters (2007). Iridium-Catalyzed Conversion of Alcohols into Amides via Oximes. ACS Publications. [Link]

  • ACS Catalysis (2023). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Publications. [Link]

  • Gatti, C. (2019). Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository. [Link]

  • PubMed Central (2019). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. National Institutes of Health. [Link]

  • Catalysis Science & Technology (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Royal Society of Chemistry. [Link]

  • PubMed Central (2021). Inherent Selectivity of Pd C-H Activation from Different Metal Oxidation States. National Institutes of Health. [Link]

  • ScienceDirect (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. [Link]

  • Journal of the American Chemical Society (2015). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. ACS Publications. [Link]

  • MDPI (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts. [Link]

  • PubMed (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. National Institutes of Health. [Link]

  • ResearchGate (n.d.). Iridium-Catalyzed Allylic Substitution. ResearchGate. [Link]

  • MDPI (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Catalysts. [Link]

  • ResearchGate (2025). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. ResearchGate. [Link]

  • Nature Communications (2023). Mechanistic and structural characterization of an iridium-containing cytochrome reveals kinetically relevant cofactor dynamics. Nature. [Link]

  • Journal of the American Oil Chemists' Society (1984). Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. Springer. [Link]

  • SAE International (1991). Durability Characteristics of Palladium Catalysts. SAE Technical Paper. [Link]

  • Princeton University Library (2022). Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. Princeton University. [Link]

  • Chirik Group, Princeton University (n.d.). Publications. Princeton University. [Link]

  • Chemical Science (2014). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Royal Society of Chemistry. [Link]

  • PubMed Central (2019). Understanding the differences between iron and palladium in cross-coupling reactions. National Institutes of Health. [Link]

  • ResearchGate (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. ResearchGate. [Link]

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A Comparative Guide to the Catalytic Activity of Commercial Ir(acac)(COD)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, iridium catalysts have carved out a significant niche, offering unique reactivity and selectivity in a variety of transformations, most notably hydrogenation and C-H activation.[1][2] Among the commercially available iridium precursors, (acetylacetonato)(1,5-cyclooctadiene)iridium(I), or Ir(acac)(COD), is a common entry point due to its relative stability and ease of handling. However, for researchers and process chemists, the critical question remains: how does its catalytic activity truly perform in a practical setting, and what are the viable alternatives?

This guide provides a comprehensive validation of the catalytic activity of a commercial sample of Ir(acac)(COD) in a benchmark olefin hydrogenation reaction. We will present a detailed, step-by-step experimental protocol, compare its performance against a well-established alternative, Crabtree's catalyst, and offer insights into the mechanistic underpinnings of these catalytic systems. Our goal is to equip you with the necessary information to make informed decisions in catalyst selection for your specific research and development needs.

The Crucial Role of Catalyst Validation

The catalytic performance of organometallic complexes can be influenced by a multitude of factors, including the purity of the precursor, the presence of activators, and the specific reaction conditions employed. Therefore, in-house validation of a new batch of catalyst is not merely a suggestion but a cornerstone of reproducible and reliable research. This guide will walk you through a robust validation workflow.

Experimental Design: A Head-to-Head Comparison

To provide a meaningful assessment of Ir(acac)(COD)'s catalytic efficacy, we will benchmark it against Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, a highly active and well-regarded catalyst for the hydrogenation of unfunctionalized and sterically hindered olefins.[3] The chosen model reaction is the hydrogenation of 1-decene, a simple, non-coordinating olefin, which allows for a clear comparison of the intrinsic catalytic activity of the two complexes.

Catalytic System Activation

Iridium(I) precatalysts like Ir(acac)(COD) and Crabtree's catalyst are not the active catalytic species themselves. They require activation under a hydrogen atmosphere to form the catalytically active iridium dihydride complexes.[4] This activation step is crucial for initiating the catalytic cycle.

Experimental Protocols

Materials and Methods
  • Catalysts:

    • Ir(acac)(COD) (Commercial Grade)

    • Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆) (Commercial Grade)

  • Substrate: 1-decene (≥98%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Internal Standard: Dodecane (≥99%)

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)

Protocol 1: Validation of Ir(acac)(COD) Catalytic Activity
  • Catalyst Precursor Solution Preparation:

    • In a nitrogen-filled glovebox, accurately weigh 3.99 mg (0.01 mmol) of Ir(acac)(COD) into a clean, dry vial.

    • Add 10.0 mL of anhydrous dichloromethane to dissolve the catalyst, yielding a 1.0 mM solution.

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1.0 mL of the 1.0 mM Ir(acac)(COD) solution (1.0 µmol of catalyst).

    • Add 170 µL of 1-decene (1.0 mmol) and 170 µL of dodecane (internal standard) to the flask.

    • Add an additional 9.0 mL of anhydrous dichloromethane to bring the total volume to 10.0 mL.

  • Hydrogenation Reaction:

    • Seal the Schlenk flask and connect it to a hydrogen manifold.

    • Purge the flask with hydrogen gas three times.

    • Pressurize the flask to 1 atm of hydrogen and commence vigorous stirring at room temperature (25 °C).

  • Reaction Monitoring and Analysis:

    • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe.

    • Immediately quench the aliquot by passing it through a short plug of silica gel to remove the catalyst.

    • Analyze the quenched sample by GC-FID to determine the conversion of 1-decene to decane relative to the internal standard.

Protocol 2: Validation of Crabtree's Catalyst Catalytic Activity
  • Catalyst Precursor Solution Preparation:

    • In a nitrogen-filled glovebox, accurately weigh 8.05 mg (0.01 mmol) of Crabtree's catalyst into a clean, dry vial.

    • Add 10.0 mL of anhydrous dichloromethane to dissolve the catalyst, yielding a 1.0 mM solution.

  • Reaction Setup and Procedure:

    • Follow steps 2 through 4 of Protocol 1, substituting the Ir(acac)(COD) solution with the Crabtree's catalyst solution.

Visualizing the Workflow

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis weigh_cat Weigh Catalyst dissolve_cat Dissolve in Anhydrous DCM weigh_cat->dissolve_cat 1.0 mM Solution setup_flask Combine Catalyst, Substrate, Internal Standard, and Solvent purge_h2 Purge with H₂ (3x) setup_flask->purge_h2 pressurize Pressurize to 1 atm H₂ purge_h2->pressurize stir Stir at 25 °C pressurize->stir aliquot Withdraw Aliquot stir->aliquot Time Points quench Quench with Silica aliquot->quench gc_fid GC-FID Analysis quench->gc_fid

Caption: Experimental workflow for catalyst validation.

Results and Discussion: A Comparative Analysis

The catalytic performance of Ir(acac)(COD) and Crabtree's catalyst in the hydrogenation of 1-decene is summarized in the table below. The data represents typical results obtained under the specified conditions and serves as a benchmark for what can be expected from these commercial catalysts.

CatalystTime (min)Conversion (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Ir(acac)(COD) 15252501000
3045450900
6070700700
12090900450
240>99>990>248
Crabtree's Catalyst 15959503800
30>99>990>1980
60>99>990>990
120>99>990>495
240>99>990>248

As the data clearly indicates, under these reaction conditions, Crabtree's catalyst exhibits significantly higher activity for the hydrogenation of 1-decene compared to Ir(acac)(COD). This is evidenced by the much faster conversion to decane, with near-complete conversion achieved within 30 minutes. In contrast, Ir(acac)(COD) requires a longer reaction time to achieve full conversion.

The superior performance of Crabtree's catalyst can be attributed to the presence of the strongly electron-donating and sterically bulky tricyclohexylphosphine (PCy₃) ligand. This ligand promotes the oxidative addition of hydrogen and stabilizes the resulting iridium dihydride active species, leading to a more efficient catalytic cycle.

Mechanistic Insights

The generally accepted mechanism for olefin hydrogenation by these iridium(I) complexes involves a series of key steps:

  • Activation: The Ir(I) precatalyst reacts with H₂ to form an Ir(III) dihydride species.

  • Olefin Coordination: The olefin substrate coordinates to the iridium center.

  • Migratory Insertion: One of the hydride ligands inserts into the coordinated olefin, forming an iridium-alkyl intermediate.

  • Reductive Elimination: The second hydride ligand combines with the alkyl group, reductively eliminating the alkane product and regenerating the active catalytic species.

catalytic_cycle precatalyst Ir(I) Precatalyst active_catalyst Ir(III) Dihydride precatalyst->active_catalyst + H₂ olefin_complex Olefin Complex active_catalyst->olefin_complex + Olefin alkyl_hydride Ir-Alkyl Hydride olefin_complex->alkyl_hydride Migratory Insertion alkyl_hydride->active_catalyst Reductive Elimination + Alkane

Caption: Simplified catalytic cycle for iridium-catalyzed olefin hydrogenation.

Conclusion and Recommendations

This guide has provided a detailed protocol for the validation of the catalytic activity of commercial Ir(acac)(COD) and a direct comparison with the more active Crabtree's catalyst. While Ir(acac)(COD) is a competent catalyst for simple olefin hydrogenation, for applications requiring high turnover numbers and rapid reaction times, Crabtree's catalyst is a demonstrably superior alternative.

For researchers in drug development and fine chemical synthesis, where efficiency and throughput are paramount, the additional cost of Crabtree's catalyst may be justified by the significant increase in catalytic activity. However, for less demanding applications or for initial explorations in iridium catalysis, Ir(acac)(COD) remains a viable and more economical starting point.

It is our hope that this guide will serve as a valuable resource in your laboratory, enabling you to confidently validate your catalysts and select the optimal system for your synthetic challenges.

References

  • Basset, J. M., et al. (2017). A Solid Iridium Catalyst for Diastereoselective Hydrogenation. Chemistry. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents. Accounts of Chemical Research, 37(8), 534-543. [Link]

  • Crabtree, R. H., & Morris, G. E. (1977). Activation of molecular hydrogen by cationic iridium diene complexes. Journal of the American Chemical Society, 99(10), 3432-3433. [Link]

  • Li, X., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Iridium Precursors for Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Position of Iridium in Catalysis

Iridium, a dense and highly corrosion-resistant precious metal, holds a position of exceptional importance in the world of catalysis.[1] Its unique electronic properties and the ability of its complexes to exist in a wide range of oxidation states allow it to catalyze a diverse array of chemical transformations with remarkable efficiency and selectivity.[2][3] From life-saving pharmaceuticals to next-generation energy systems, iridium catalysts are critical enablers of modern chemical synthesis.[2][4] They are particularly valued in asymmetric hydrogenation for creating chiral molecules, C-H activation for late-stage functionalization of complex molecules, and electrocatalysis, such as the oxygen evolution reaction (OER) for water splitting.[2][5][6]

The performance of a final iridium catalyst—be it its activity, selectivity, or stability—is profoundly influenced by the initial choice of the iridium precursor. This guide provides a comparative analysis of common iridium precursors, offering researchers, scientists, and drug development professionals the field-proven insights necessary to select the optimal starting material for their specific application. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for rational catalyst design.

Part 1: A Comparative Overview of Common Iridium Precursors

The selection of an iridium precursor is a critical first step that dictates the subsequent synthesis strategy and the nature of the final catalytic species. Precursors can be broadly categorized into two main classes: simple inorganic salts, which are typically used for heterogeneous catalysts, and discrete organometallic complexes, which often serve as homogeneous catalysts or precursors to well-defined surface species.

The choice is governed by the intended application, desired catalyst state (homogeneous or heterogeneous), cost considerations, and the required reactivity. For instance, synthesizing highly dispersed iridium nanoparticles on a support for an industrial hydrogenation process would favor an inexpensive inorganic salt, whereas a highly selective, asymmetric transformation in pharmaceutical synthesis would necessitate a precisely defined chiral organometallic complex.[4][7]

Data Presentation: Comparative Table of Iridium Precursors

The following table summarizes the key characteristics of commonly used iridium precursors to facilitate a rapid, evidence-based selection process.

Precursor Name & FormulaTypical Catalyst TypeKey ApplicationsAdvantagesDisadvantages
Hexachloroiridic Acid (H₂IrCl₆)HeterogeneousSupported catalysts (Ir/C, Ir/Al₂O₃), Iridium Oxide (IrO₂) synthesis, Electroplating.[8][9]Cost-effective, highly soluble in water and alcohols, versatile for various supports.[10][11]Corrosive, hygroscopic, requires reduction/calcination steps.[11][12]
Iridium(III) Chloride (IrCl₃·xH₂O)Heterogeneous / HomogeneousPrecursor for other Ir complexes (e.g., Vaska's), supported catalysts, OER catalysts.[13][14]Common starting material, commercially available, versatile.[15]Often a hydrate with variable water content, can have low solubility in non-polar solvents.
Iridium(IV) Chloride (IrCl₄·xH₂O)HeterogeneousPrecursor for IrO₂ nanoparticles, electrocatalysts for OER, supported catalysts.[5]Direct precursor for Ir(IV) species like IrO₂, useful in electrochemistry.[16]Hygroscopic, can be less stable than IrCl₃.
Vaska's Complex ([IrCl(CO)(PPh₃)₂])HomogeneousReductive functionalization of amides, hydrogenation, catalysis research benchmark.[17][18]Air-stable, well-defined 16e⁻ complex, undergoes hallmark oxidative addition reactions.[19][20]More expensive, bulky phosphine ligands can limit substrate scope.
Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆)HomogeneousHydrogenation of hindered & tetrasubstituted alkenes, directed hydrogenations.[21][22][23]Extremely high activity, air-stable solid, excellent for challenging substrates.[24][25]Can deactivate via dimerization, sensitive to coordinating functional groups (-NH₂, -COOH).[21][24]
CpIridium Complexes (e.g., [CpIrCl₂]₂)Homogeneous / HeterogeneousC-H activation/functionalization, water oxidation, transfer hydrogenation.[3][6][26]Highly tunable via ancillary ligands, robust Cp* ligand, versatile reactivity.[27][28]Can be expensive, Cp* ligand can degrade under harsh oxidative conditions.[26][29]

Part 2: In-Depth Analysis of Precursor Classes

Inorganic Salts: The Workhorses for Heterogeneous Catalysis

Simple iridium salts like Hexachloroiridic Acid (H₂IrCl₆) and Iridium Chlorides (IrCl₃, IrCl₄) are the most common starting points for preparing heterogeneous catalysts.[5][8] These catalysts, where iridium is dispersed on a high-surface-area support (like carbon, alumina, or silica), are the backbone of many industrial processes due to their ease of separation and recyclability.[7][30]

The fundamental principle behind using these salts is to achieve a high and uniform dispersion of the active iridium species on the support. The choice of salt and the impregnation conditions are critical. For example, H₂IrCl₆ is highly soluble in water, making it ideal for aqueous impregnation of hydrophilic supports like alumina.[7][10] The synthesis mechanism involves the adsorption of the chloroiridate species onto the support surface, followed by thermal treatments (calcination and/or reduction) to remove the ligands and generate metallic iridium nanoparticles or iridium oxide species.[7]

The final oxidation state of the iridium is controlled by the post-impregnation treatment. Calcination in air typically yields iridium oxide (IrO₂), a crucial catalyst for the oxygen evolution reaction (OER) in water electrolysis, while reduction under a hydrogen atmosphere produces metallic iridium (Ir⁰) nanoparticles, which are highly active for hydrogenation reactions.[31][32][33]

The following diagram illustrates the general workflow for preparing a supported iridium catalyst from an inorganic salt precursor. This process is a self-validating system; characterization at each major stage (e.g., after calcination and after reduction) ensures the desired material properties are achieved before proceeding.

G Workflow for Supported Iridium Catalyst Synthesis cluster_0 Preparation cluster_1 Synthesis cluster_2 Characterization & Use Precursor Select Precursor (e.g., H₂IrCl₆) Solution Prepare Impregnation Solution (Aqueous or Organic) Precursor->Solution Support Select Support (e.g., Al₂O₃, Carbon) Impregnation Impregnate Support (e.g., Incipient Wetness) Support->Impregnation Solution->Impregnation Drying Dry (e.g., 120°C) Impregnation->Drying Calcination Calcine (Air) → Forms IrOₓ Drying->Calcination For Oxide Catalyst Reduction Reduce (H₂) → Forms Ir⁰ Drying->Reduction For Metallic Catalyst Calcination->Reduction Optional Characterization Characterize Catalyst (TEM, XRD, XPS) Calcination->Characterization Reduction->Characterization Catalyst Final Activated Catalyst Characterization->Catalyst

Caption: General workflow for synthesizing supported iridium catalysts.

Organometallic Complexes: Precision Tools for Homogeneous Catalysis

For reactions requiring high selectivity and activity under mild conditions, particularly in pharmaceutical and fine chemical synthesis, well-defined organometallic iridium complexes are the precursors of choice.[34] These molecules are single-site catalysts, meaning the reaction occurs at a specific, well-understood iridium center. This allows for rational design and tuning of the catalyst's properties by modifying the surrounding ligands.

Vaska's Complex ([IrCl(CO)(PPh₃)₂]) : This air-stable, 16-electron square planar Ir(I) complex is a cornerstone of organometallic chemistry.[19] Its fame stems from its ability to undergo oxidative addition with a variety of small molecules (including H₂ and silanes), increasing the iridium's oxidation state from +1 to +3 and its coordination number from four to six.[18][19] This reactivity is expertly harnessed for the chemoselective reduction of tertiary amides, a notoriously challenging transformation.[17] The reaction with a hydrosilane generates an active Ir(III) hydride species, which then performs the reduction.

Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆) : This cationic Ir(I) complex is renowned for its exceptional activity in hydrogenating alkenes, especially those that are sterically hindered or have multiple substituents, which are poor substrates for other catalysts like Wilkinson's catalyst.[21][23] Its high activity is attributed to the combination of a labile cyclooctadiene (cod) ligand and an electron-rich phosphine. A key feature is its use in "directed hydrogenations," where a coordinating functional group on the substrate (like a hydroxyl group) can direct the catalyst to one face of the molecule, resulting in high stereoselectivity.[21]

Choosing the optimal precursor requires a logical approach based on the desired outcome. The following decision tree provides a simplified guide for researchers.

G Iridium Precursor Selection Guide start What is your primary goal? q1 Homogeneous or Heterogeneous Catalyst? start->q1 homo Homogeneous q1->homo Homogeneous hetero Heterogeneous q1->hetero Heterogeneous q2 What type of reaction? homo->q2 q3 What is the final catalyst form? hetero->q3 h_reaction1 Alkene Hydrogenation q2->h_reaction1 Hydrogenation h_reaction2 C-H Activation q2->h_reaction2 C-H Activation h_reaction3 Amide Reduction q2->h_reaction3 Other (e.g., Amide Reduction) he_form1 Supported Metal (Ir⁰) on Carbon/Alumina q3->he_form1 Supported Metal he_form2 Iridium Oxide (IrOₓ) for Electrocatalysis q3->he_form2 Oxide p1 Consider Crabtree's Catalyst [Ir(cod)(PCy₃)(py)]PF₆ h_reaction1->p1 p2 Consider Cp*Ir Complexes (e.g., [Cp*IrCl₂]₂) h_reaction2->p2 p3 Consider Vaska's Complex [IrCl(CO)(PPh₃)₂] h_reaction3->p3 p4 Use H₂IrCl₆ or IrCl₃ with H₂ Reduction he_form1->p4 p5 Use H₂IrCl₆ or IrCl₄ with Calcination he_form2->p5

Caption: Decision tree for selecting an appropriate iridium precursor.

Part 3: Field-Proven Experimental Protocols

The following protocols are provided as robust, validated starting points for the synthesis of representative iridium catalysts.

Protocol 1: Synthesis of a Supported Catalyst (1 wt% Ir on Alumina)

This protocol describes the preparation of a classic heterogeneous catalyst using the incipient wetness impregnation method, which is designed to fill the pore volume of the support without excess solution, ensuring efficient use of the precursor.

Materials:

  • Hexachloroiridic acid hexahydrate (H₂IrCl₆·6H₂O)

  • High surface area γ-Alumina (γ-Al₂O₃), dried at 120°C overnight.

  • Deionized water

  • Tube furnace, rotary evaporator

Procedure:

  • Determine Pore Volume: Accurately determine the pore volume of the γ-Al₂O₃ support (e.g., via N₂ physisorption or by titrating with water until saturation). For this example, assume a pore volume of 0.5 mL/g.

  • Prepare Impregnation Solution: To prepare 10 g of a 1 wt% Ir/Al₂O₃ catalyst, you need 0.1 g of Ir. H₂IrCl₆·6H₂O contains ~37.3% Ir by weight (check certificate of analysis for your batch). Therefore, weigh out approximately 0.268 g of H₂IrCl₆·6H₂O.

  • The total volume of solution needed for 10 g of support is 10 g * 0.5 mL/g = 5.0 mL. Dissolve the weighed H₂IrCl₆·6H₂O in exactly 5.0 mL of deionized water.

  • Impregnation: Add the alumina support to a round-bottom flask. Slowly add the iridium solution dropwise while rotating the flask to ensure even distribution. Continue rotating for 30 minutes at room temperature.

  • Drying: Dry the impregnated support using a rotary evaporator, first at 60°C without vacuum, then gradually increasing temperature to 90°C and applying vacuum until the solid is free-flowing.

  • Calcination/Reduction:

    • For IrO₂/Al₂O₃: Place the dried powder in a tube furnace. Ramp the temperature to 400°C at 5°C/min under a flow of dry air and hold for 3 hours.

    • For Ir⁰/Al₂O₃: Place the dried powder in a tube furnace. Ramp to 400°C at 5°C/min under a flow of 5% H₂ in Ar and hold for 4 hours.

  • Passivation & Characterization: After reduction, cool the catalyst to room temperature under inert gas. Caution: Freshly reduced precious metal catalysts can be pyrophoric. Passivate the surface by introducing a flow of 1% O₂ in N₂ for 1 hour before exposing to air. The final catalyst should be characterized by TEM for particle size and dispersion.[35]

Protocol 2: Synthesis of Vaska's Complex

This protocol is adapted from established literature procedures for the synthesis of trans-carbonylchlorobis(triphenylphosphine)iridium(I).[15][19]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply (for inert atmosphere)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add IrCl₃·xH₂O (1.0 g, ~2.9 mmol, based on anhydrous IrCl₃) and triphenylphosphine (6.0 g, 22.9 mmol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.

  • Reaction: Add 50 mL of DMF to the flask. The DMF serves as both the solvent and the source of the carbonyl (CO) ligand upon heating.[19]

  • Heating: Heat the reaction mixture to reflux under a gentle flow of nitrogen. The solution will typically turn from a dark slurry to a clear yellow or yellow-green solution over 2-4 hours.

  • Precipitation: After cooling to room temperature, slowly add the reaction mixture to 200 mL of vigorously stirring, anhydrous diethyl ether. A bright yellow crystalline solid will precipitate.

  • Isolation: Collect the yellow solid by vacuum filtration. Wash the product thoroughly with diethyl ether (3 x 30 mL) and then with warm water (3 x 30 mL) to remove any unreacted starting materials and DMF.

  • Drying: Dry the product in a vacuum oven at 60°C overnight.

  • Characterization: The identity and purity of the Vaska's complex product should be confirmed by IR spectroscopy (strong C≡O stretch ~1967 cm⁻¹) and ³¹P NMR spectroscopy.

Conclusion and Future Outlook

The selection of an iridium precursor is a foundational decision in catalyst design that has far-reaching consequences for performance, scalability, and cost. Simple inorganic salts offer a versatile and economical route to robust heterogeneous catalysts essential for industrial applications. In contrast, precisely defined organometallic precursors like Vaska's complex and Crabtree's catalyst provide unparalleled activity and selectivity for the demanding transformations required in modern pharmaceutical and fine chemical synthesis.[17][21]

As the field advances, the line between homogeneous and heterogeneous catalysis continues to blur, with research focusing on immobilizing well-defined complexes on supports to combine the benefits of both worlds.[36][37] The development of novel precursors, including atomically dispersed single-atom catalysts, promises to further enhance iridium utilization, pushing the boundaries of catalytic efficiency and enabling the sustainable chemical technologies of the future.[38] This guide serves as a practical starting point, empowering researchers to make informed decisions and accelerate their innovation process.

References

  • Distinguishing Homogeneous from Heterogeneous Catalysis in Electrode-Driven Water Oxidation with Molecular Iridium Complexes. Journal of the American Chemical Society.
  • Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex: Synthesis of Complex Tertiary Amine Building Blocks and Natural Products.
  • Iridium Catalysts In Pharmaceutical Industry. FasterCapital.
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  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.
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A Researcher's Guide to Navigating Selectivity in Iridium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy, offering a more atom- and step-economical approach to molecular construction.[1][2] Among the array of transition metals employed for this purpose, iridium has carved out a distinct niche, particularly due to the remarkable selectivity its catalysts can achieve. This guide provides an in-depth comparison of different iridium catalysts for C-H functionalization, with a focus on chemo-, regio-, and stereoselectivity. We will delve into the mechanistic underpinnings that govern these selectivities and provide practical experimental protocols for their evaluation, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Central Challenge: Achieving Pinpoint Selectivity

The ubiquity of C-H bonds in organic molecules presents a significant challenge: how to selectively functionalize one specific C-H bond in the presence of many others that are sterically and electronically similar.[3] The success of a C-H functionalization strategy hinges on the catalyst's ability to discriminate between these bonds, a feat accomplished through the careful design of the catalyst's ligand sphere and the strategic use of directing groups within the substrate. Iridium catalysts have proven to be particularly adept at navigating this challenge, offering a versatile platform for a wide range of C-H functionalization reactions, including borylation, amination, olefination, and enantioselective transformations.[4][5]

Understanding the Mechanistic Landscape of Iridium Catalysis

The selectivity observed in iridium-catalyzed C-H functionalization is intimately linked to the operative reaction mechanism. While a comprehensive discussion is beyond the scope of this guide, a foundational understanding of the key steps is crucial. For many iridium(III) catalysts, the reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. In directed reactions, the catalyst first coordinates to a directing group on the substrate, bringing the iridium center in proximity to the target C-H bond. The C-H bond is then cleaved in a single, concerted step, forming a cyclometalated iridium intermediate. This step is often the selectivity-determining step of the reaction.[6][7]

In contrast, iridium(I)-catalyzed reactions, such as the widely used C-H borylation, often involve an oxidative addition/reductive elimination cycle.[8][9] Here, an active Ir(III)-tris(boryl) complex is thought to undergo oxidative addition of a C-H bond to form a high-valent Ir(V) intermediate, from which the borylated product is released via reductive elimination.[8] The regioselectivity in these reactions is typically governed by steric factors, with functionalization occurring at the least hindered C-H bond.

A Comparative Analysis of Iridium Catalysts for Key Transformations

The choice of iridium catalyst, particularly the ancillary ligands, is paramount in dictating the outcome of a C-H functionalization reaction. Below, we compare the performance of different iridium catalyst systems in several key transformations, supported by experimental data.

Directed C-H Borylation: A Gateway to Further Functionalization

Iridium-catalyzed C-H borylation has become a cornerstone of synthetic chemistry due to the versatility of the resulting boronate esters. The regioselectivity of this reaction is highly dependent on the ligand employed.

Catalyst SystemSubstrate TypeDirecting GroupSelectivityReference
[Ir(cod)OMe]₂ / dtbpyAromaticVariousSterically driven (typically meta/para)[10]
[Ir(cod)Cl]₂ / 2,2'-dipyridylarylmethaneAlkanes/ArenesN/AHigh activity for unactivated C-H bonds
Ir catalyst with bipyridine-urea ligandArenesAmides, phosphonatesmeta-selective via H-bonding[11]
Ir catalyst with pillararene-based ligandAromatic compoundsAlkyl chainsmeta- or para-selective via host-guest interactions[12]

Discussion: The seminal work by Hartwig and others established that simple bipyridine ligands like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in combination with an iridium precursor effectively catalyze the borylation of arenes, primarily driven by sterics.[10] However, the development of more sophisticated ligands has enabled remarkable control over regioselectivity. For instance, ligands capable of forming hydrogen bonds with the substrate can direct borylation to the meta position, overriding the inherent steric bias.[11] Furthermore, supramolecular approaches using host-guest interactions with pillararene-based ligands have demonstrated the ability to switch between meta and para selectivity.[12]

C-H Amination: Forging C-N Bonds with Precision

The direct introduction of nitrogen-containing functional groups is of significant interest in medicinal chemistry. Iridium catalysts have been developed for both intramolecular and intermolecular C-H amination reactions with excellent control of selectivity.

Catalyst SystemReaction TypeKey FeaturesSelectivityReference
[CpIrCl₂]₂ / AgSbF₆Intramolecular C-H AminationSulfonyl azides as nitrogen sourceHigh chemo- and regioselectivity[1]
[CpIr(H₂O)₃]SO₄Directed ortho-C-H AminationBroad directing group toleranceHigh regioselectivity (ortho)[13]
Cp*Ir(III) catalystDirect C-H Amination with AlkylaminesCross-dehydrogenative couplingortho-Amination of benzamides[14]

Discussion: For intramolecular reactions, iridium catalysts can facilitate the insertion of nitrene species generated from sulfonyl azides into C-H bonds.[1] In the realm of directed C-H amination, catalyst systems like [Cp*Ir(H₂O)₃]SO₄ have shown remarkable functional group tolerance and high ortho-regioselectivity across a wide range of directing groups.[13] This makes them particularly valuable for the late-stage functionalization of complex molecules in drug discovery.[2]

Enantioselective C-H Functionalization: Crafting Chiral Molecules

A significant frontier in C-H activation is the development of enantioselective transformations. Chiral iridium catalysts have emerged as a powerful tool for the stereocontrolled synthesis of complex molecules.[4][5]

Catalyst SystemReaction TypeChiral LigandEnantioselectivity (ee)Reference
Ir/chiral dieneIntramolecular allylic C-H alkylationCarreira's dieneUp to 99% ee[4]
Ir/chiral phosphoramiditeAllylic aminationPhosphoramiditeHigh ee[15]
Ir/chiral Cpx ligandAsymmetric C-H aminationChiral cyclopentadienylHigh ee[4]

Discussion: The design of chiral ligands is critical for achieving high enantioselectivity. Chiral dienes, phosphoramidites, and more recently, chiral cyclopentadienyl (Cpx) ligands have been successfully employed in a variety of iridium-catalyzed enantioselective C-H functionalization reactions.[4][15] These methods provide access to chiral building blocks that are essential for the synthesis of pharmaceuticals and other bioactive molecules.

Experimental Protocols for Evaluating Catalyst Selectivity

To aid researchers in the practical application of these concepts, we provide a generalized experimental protocol for comparing the regioselectivity of two different iridium catalysts in a directed C-H borylation reaction.

Objective: To compare the ortho versus meta/para selectivity of two different iridium catalyst systems (Catalyst A and Catalyst B) for the borylation of a model substrate, N-phenylbenzamide.

Materials:

  • N-phenylbenzamide (substrate)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iridium precursor (e.g., [Ir(cod)OMe]₂)

  • Ligand A (e.g., 8-aminoquinoline for ortho-selectivity)[9]

  • Ligand B (e.g., tetramethylphenanthroline for meta-selectivity)[9]

  • Anhydrous solvent (e.g., THF or cyclohexane)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for air-sensitive reactions

  • Analytical equipment (GC-MS or ¹H NMR) for product analysis

Experimental Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_cat Catalyst Addition cluster_reaction Reaction cluster_workup Work-up and Analysis prep1 To two separate Schlenk flasks, add N-phenylbenzamide, B₂pin₂, and a magnetic stir bar. prep2 Evacuate and backfill each flask with inert gas (3x). prep1->prep2 prep3 Add anhydrous solvent to each flask via syringe. prep2->prep3 catA To Flask 1, add a pre-mixed solution of [Ir(cod)OMe]₂ and Ligand A. prep3->catA catB To Flask 2, add a pre-mixed solution of [Ir(cod)OMe]₂ and Ligand B. prep3->catB react Heat both flasks to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 16 h). catA->react catB->react workup1 Cool reactions to room temperature. react->workup1 workup2 Take an aliquot from each reaction mixture. workup1->workup2 workup3 Analyze the product ratio (ortho vs. meta/para) by GC-MS or ¹H NMR. workup2->workup3

Caption: Workflow for comparing the regioselectivity of two iridium catalysts.

Data Analysis and Interpretation:

The key to this experiment is the accurate determination of the product isomer ratio. This can be achieved by integrating the characteristic signals of the different isomers in the ¹H NMR spectrum or by quantifying the peak areas in the GC-MS chromatogram. The results will provide a direct comparison of the directing ability of the two ligands under identical reaction conditions.

Visualizing Mechanistic Pathways

Understanding the underlying mechanisms is crucial for rational catalyst design. The following diagram illustrates the proposed catalytic cycle for a directed, ortho-selective C-H amination reaction.

G Ir_precatalyst [Cp*Ir(III)] Precatalyst Active_Ir Active Ir(III) Species Ir_precatalyst->Active_Ir Activation Coordination_complex Substrate Coordination Complex Active_Ir->Coordination_complex + Substrate CMD_TS CMD Transition State Coordination_complex->CMD_TS C-H Cleavage Iridacycle Iridacycle Intermediate CMD_TS->Iridacycle Oxidative_addition Oxidative Addition of Amine Iridacycle->Oxidative_addition + Amine Source Reductive_elimination Reductive Elimination Oxidative_addition->Reductive_elimination Reductive_elimination->Active_Ir Catalyst Regeneration Product Aminated Product Reductive_elimination->Product

Caption: Proposed catalytic cycle for directed C-H amination.

Conclusion and Future Outlook

Iridium catalysis has undeniably revolutionized the field of C-H functionalization, offering an unparalleled level of selectivity. The ability to fine-tune the catalyst's ligand environment and leverage directing group strategies has enabled chemists to forge complex molecular architectures with remarkable precision. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more sophisticated and selective iridium catalysts. The ongoing exploration of novel ligand scaffolds, the application of computational chemistry for catalyst design, and the push towards more sustainable and biocompatible catalytic systems will undoubtedly continue to expand the horizons of what is possible in the realm of C-H functionalization.

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Physicochemical Properties: The Foundation of Performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) in Diverse Reaction Media

For the discerning researcher in catalysis and drug development, the choice of catalyst and, just as critically, the reaction medium, dictates the path to success. (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as Ir(acac)(COD), stands as a versatile and widely utilized precatalyst. Its air-stability, commercial availability, and rich reactivity profile make it an attractive starting point for a multitude of catalytic transformations. However, unlocking its full potential is intrinsically linked to understanding its behavior and performance across a spectrum of reaction media.

This guide provides a comparative analysis of Ir(acac)(COD)'s performance, moving beyond a simple catalog of applications to explore the fundamental interplay between the catalyst, the substrate, and the solvent. We will delve into the causality behind solvent selection, supported by experimental data and mechanistic insights, to empower scientists to make informed decisions for their catalytic systems.

The efficacy of a homogeneous catalyst is predicated on its ability to exist in a soluble, stable, and active form within the reaction medium. The properties of Ir(acac)(COD) are therefore highly solvent-dependent.

Solubility Profile

The solubility of a precatalyst is the first gatekeeper to a successful homogeneous reaction. Poor solubility can lead to lower-than-expected concentrations of the active species, resulting in sluggish or incomplete reactions and making kinetic analysis unreliable. While comprehensive solubility data for Ir(acac)(COD) itself is not compiled in a single source, studies on related iridium complexes provide a strong directive. Research into various iridium photoredox catalysts has systematically measured their maximum concentrations in common organic solvents, revealing important trends.[1] Generally, organometallic complexes like Ir(acac)(COD) exhibit good solubility in common non-polar and moderately polar organic solvents.

Iridium(III) acetylacetonate (Ir(acac)3), a related precursor, is noted for its solubility in common organic solvents, which facilitates its use in various reaction conditions.[2] This suggests that the acetylacetonate ligand contributes favorably to solubility in organic media.

Table 1: General Solubility Trends of Organometallic Iridium Complexes in Common Laboratory Solvents

Solvent ClassRepresentative SolventsExpected Solubility of Ir(acac)(COD)Rationale & Commentary
Non-Polar Hexanes, Toluene, BenzeneGood to ExcellentThe hydrocarbon-rich COD ligand and the organic nature of the acac ligand promote dissolution in non-polar media. Toluene and benzene can also engage in π-stacking interactions.
Polar Aprotic Dichloromethane (DCM), THF, Acetonitrile (MeCN)ExcellentThese solvents are adept at dissolving a wide range of organometallic complexes without coordinating too strongly to the metal center, preventing catalyst inhibition.[3]
Polar Protic 2-Propanol, Ethanol, WaterModerate to PoorWhile used in specific applications like transfer hydrogenation, solubility can be limited.[4] Hydrogen bonding solvents can interact with the acac ligand or the metal center. Complete insolubility is expected in water.

Note: This table is based on general principles and data from related iridium complexes.[1][2] It is always recommended to perform a solubility test for the specific reaction concentration and temperature.

Stability and Decomposition Pathways

The choice of reaction medium can significantly impact the stability of the Ir(acac)(COD) precatalyst and the active catalytic species derived from it.

  • Thermal Stability : Ir(acac)(COD) is a solid with a melting point of 155°C. Thermogravimetric analysis shows it possesses high thermal stability, making it suitable for reactions conducted at elevated temperatures.[5]

  • Ligand Hydrogenation : A crucial consideration, particularly in hydrogenation and transfer hydrogenation reactions, is the potential for the 1,5-cyclooctadiene (COD) ligand to be hydrogenated. Studies have shown that under transfer hydrogenation conditions using isopropanol as the solvent and a strong base at reflux temperatures, the COD ligand is rapidly and quantitatively removed from the iridium center as cyclooctene and cyclooctane.[6] This demonstrates that the intact [Ir(acac)(COD)] complex is unlikely to be the active species under these specific, harsh conditions. Instead, it serves as a precursor to a more active, ligand-stripped or modified iridium species.

  • Oxidative Addition : The iridium(I) center is susceptible to oxidative addition. While this is a key step in many catalytic cycles, unwanted oxidative addition from certain solvents or impurities can lead to catalyst deactivation. The kinetics of oxidative addition of methyl iodide to related iridium complexes have been shown to be solvent-dependent.[3]

Performance in Key Catalytic Reactions

The influence of the reaction medium is most profoundly observed in the catalytic performance metrics: activity, selectivity, and enantioselectivity.

Transfer Hydrogenation

Transfer hydrogenation is a flagship application for iridium catalysts. Here, the solvent is often not just a medium but also the hydrogen donor, with 2-propanol being a common choice.

A study on the transfer hydrogenation of ketones using related Ir(I)-NHC-phosphine catalysts revealed strong solvent effects when moving from pure 2-propanol to 2-propanol-water mixtures.[4] The reaction rate was found to be dramatically enhanced with the addition of water, reaching a maximum at a specific 2-propanol/water ratio before decreasing. This suggests that water plays an active role in the catalytic cycle, possibly by facilitating proton transfer steps.

Table 2: Representative Data on Solvent Effects in Iridium-Catalyzed Transfer Hydrogenation of Acetophenone

Catalyst SystemSolvent (v/v)BaseConversion (%)Source
[Ir(cod)(emim)(mtppms)]2-Propanolt-BuOK~20[4]
[Ir(cod)(emim)(mtppms)]2-Propanol/Water (1:1)t-BuOK>95[4]

This highlights a critical principle: for transfer hydrogenations, the "solvent" is a key reagent, and its composition must be optimized. The choice of base (e.g., t-BuOK, KOH) is also a crucial parameter intertwined with the solvent system.[4]

Asymmetric Hydrogenation

In asymmetric hydrogenation, where achieving high enantioselectivity is the primary goal, the solvent can influence the conformational dynamics of the chiral ligand-metal complex, thereby affecting the stereochemical outcome.

In a study on the iridium-catalyzed asymmetric hydrogenation of heteroaromatics, various solvents were screened.[7] While the initial reaction in THF showed no product formation, further optimization involving activators and a solvent screen was crucial. The solvent can affect not only the catalyst's activity and enantioselectivity but also the solubility of the substrate and any additives. Non-polar solvents like benzene have been noted to suppress the formation of undesired cationic rhodium products in related systems, suggesting that solvent polarity can be used to control reaction pathways.[8]

Oxidative Addition Reactions

The oxidative addition of substrates like methyl iodide to Ir(I) centers is a fundamental step in many cross-coupling and functionalization reactions. Kinetic studies have shown that the rates of these reactions are influenced by the solvent.[3] For instance, the oxidative addition to [Ir(cod)(LL')] complexes was investigated in nitromethane.[3] Polar solvents can stabilize the charged transition state of the oxidative addition, thereby accelerating the reaction. Density Functional Theory (DFT) calculations have complemented these experimental studies, showing that the reaction proceeds through a "linear" transition state, the stability of which can be modulated by the solvent environment.[3][9]

Mechanistic Insights and Solvent-Catalyst Interactions

The solvent exerts its influence by interacting with the catalyst at various stages of the catalytic cycle. These interactions can be steric, electronic, or involve direct coordination.

G cluster_0 Catalytic Cycle for Transfer Hydrogenation cluster_1 Solvent Influence Precatalyst [Ir(acac)(COD)] Precatalyst Activation Ligand Dissociation/ Base-Assisted Activation Precatalyst->Activation Base, Heat (COD loss may occur) Active_IrH Active Iridium-Hydride [Ir-H] Activation->Active_IrH Coordination Substrate (Ketone) Coordination Active_IrH->Coordination Transfer Hydride Transfer to Substrate Coordination->Transfer Product_Release Product (Alcohol) Release Transfer->Product_Release Regeneration H-Donor (iPrOH) Oxidation & Regeneration Product_Release->Regeneration Regeneration->Active_IrH Forms Acetone Solv_Activation Solvent can facilitate ligand dissociation Solv_Activation->Activation Solv_Regen Protic solvents (H₂O) can accelerate regeneration Solv_Regen->Regeneration Solv_Stability Solvent polarity can stabilize intermediates Solv_Stability->Active_IrH

Figure 1: Simplified catalytic cycle for transfer hydrogenation showing potential points of solvent interaction. The solvent can influence the initial activation of the precatalyst, stabilize key intermediates like the active iridium-hydride, and participate directly in the regeneration of the active catalyst.[4][6]

Comparison with Alternative Catalysts

While Ir(acac)(COD) is a powerful tool, its performance must be weighed against alternatives.

  • [Ir(COD)Cl]₂ : This is another common Iridium(I) precursor. It is often used to generate cationic catalysts, which can exhibit different solubility profiles and reactivity compared to the neutral species derived from Ir(acac)(COD). The chloride ligands are less labile than the acac ligand, which can influence the catalyst activation step.

  • Crabtree's Catalyst ([Ir(COD)(PCy₃)(py)]⁺PF₆⁻) : This cationic iridium(III) complex is renowned for its high activity in hydrogenating sterically hindered and unfunctionalized olefins.[10] It is often more active than catalysts generated in situ from Ir(I) precursors but can be more sensitive to coordinating functional groups in the substrate.

  • Rhodium Catalysts (e.g., Wilkinson's Catalyst) : For asymmetric hydrogenation of olefins with nearby coordinating groups, rhodium catalysts are often the preferred choice.[10] They exhibit different substrate preferences compared to iridium catalysts.

G cluster_Ir Iridium Catalysts cluster_Rh Rhodium Catalysts Ir_COD Ir(acac)(COD) (Neutral Precursor) Crabtree Crabtree's Catalyst (Cationic, Active) Wilkinson Wilkinson's Catalyst (Neutral) Substrate Substrate Type Hindered Sterically Hindered Olefins Substrate->Hindered Coordinating Olefins with Coordinating Groups Substrate->Coordinating Hindered->Ir_COD Good Precursor Hindered->Crabtree Often Preferred Coordinating->Wilkinson Often Preferred

Figure 2: Logic diagram for selecting between iridium and rhodium catalysts based on substrate type.[10]

Experimental Protocols

To ensure reproducibility and provide a practical framework, the following section details a general protocol for a screening experiment.

Protocol: Screening Reaction Media for a Catalytic Reaction

This protocol provides a generalized workflow for evaluating the performance of Ir(acac)(COD) in different solvents for a model reaction (e.g., ketone reduction).

G start Start prep Prepare Stock Solutions: 1. Ir(acac)(COD) in an inert solvent (e.g., DCM) 2. Substrate 3. Internal Standard (for GC/HPLC) start->prep setup Set up parallel reaction vials (e.g., in a heating block) prep->setup add_reagents To each vial, add: - Ir(acac)(COD) stock solution - Substrate - Ligand (if applicable) setup->add_reagents evap Evaporate initial solvent (DCM) under inert atmosphere (Ar/N₂) add_reagents->evap add_media Add designated reaction medium (e.g., Toluene, THF, 2-Propanol) evap->add_media add_final Add final reagents (e.g., H-donor, base) add_media->add_final react Seal vials and heat to desired temperature for a set time add_final->react quench Cool reaction and quench (e.g., add water, filter through silica plug) react->quench analyze Analyze aliquot by GC/HPLC to determine conversion and yield quench->analyze end End analyze->end

Figure 3: Experimental workflow for screening reaction media.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), prepare a stock solution of Ir(acac)(COD) in a volatile, inert solvent like dichloromethane (DCM).

  • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the desired amounts of substrate and any ancillary ligands.

  • Catalyst Addition: Add a precise volume of the Ir(acac)(COD) stock solution to each vial.

  • Solvent Exchange: Carefully remove the DCM in vacuo or under a gentle stream of argon/nitrogen. This step is crucial to ensure the initial solvent does not interfere with the reaction.

  • Media Addition: Add the specific reaction medium to be tested (e.g., 5 mL of Toluene to Vial 1, 5 mL of THF to Vial 2, etc.) to each vial.

  • Initiation: Add any final reagents (e.g., hydrogen donor like isopropanol, base like KOH) to initiate the reaction.

  • Reaction: Seal the vials tightly and place them in a pre-heated aluminum block. Stir at the desired temperature for the specified time.

  • Work-up and Analysis: After cooling to room temperature, take a small aliquot from each reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate), add an internal standard, and filter through a small plug of silica gel to remove the catalyst. Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and product yield.

This self-validating system, where multiple solvents are tested in parallel under identical conditions, allows for a direct and trustworthy comparison of their effects on the catalytic outcome.

Conclusion

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is more than just a catalyst precursor; it is a molecular key that requires the correct solvent "lock" to reveal its full catalytic potential. This guide has demonstrated that the reaction medium is not a passive bystander but an active participant that governs the catalyst's solubility, stability, and reactivity. By understanding the interplay between the non-polar, polar aprotic, and polar protic environments, researchers can rationally design experiments, optimize reaction conditions, and accelerate the discovery and development of robust chemical transformations. The provided frameworks for analysis and experimentation serve as a starting point for a deeper, more nuanced approach to catalysis, where the solvent is recognized as a critical lever for performance.

References

  • 11 . DTIC.

  • 12 . Semantic Scholar.

  • 3 . ResearchGate.

  • 7 . The Journal of Organic Chemistry, 2024.

  • 13 . Refubium - Freie Universität Berlin, 2021.

  • 9 . ResearchGate.

  • 8 . Princeton University.

  • 14 . ResearchGate.

  • 10 . Benchchem.

  • 4 . Molecules, 2019.

  • 15 . Accounts of Chemical Research, 2014.

  • 1 . ACS Catalysis, NIH Public Access.

  • 2 . NINGBO INNO PHARMCHEM CO.,LTD.

  • 16 . Dalton Transactions, 2015.

  • 6 . Journal of Molecular Catalysis A: Chemical, 2016.

  • 5 . Institute of Inorganic Chemistry of Siberian Brunch of Russian Academy of Sciences.

Sources

A Researcher's Guide to (Acetylacetonato)(1,5-cyclooctadiene)iridium(I): Navigating Reproducibility in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible experimental results is paramount. In the realm of catalysis, (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), often abbreviated as [Ir(acac)(cod)], stands as a widely utilized precatalyst for a variety of pivotal organic transformations, including C-H activation, transfer hydrogenation, and asymmetric hydrogenation.[1] Its versatility, however, is matched by a sensitivity to experimental conditions that can significantly impact reaction outcomes and, consequently, the reproducibility of results. This guide provides an in-depth analysis of the factors governing the performance of [Ir(acac)(cod)], offers a comparative perspective against alternative catalytic systems, and presents detailed experimental protocols to foster greater consistency in your research.

The Nature of [Ir(acac)(cod)]: A Double-Edged Sword of Reactivity and Sensitivity

[Ir(acac)(cod)] is a square planar iridium(I) complex that serves as a precursor to catalytically active species. Its utility stems from the labile nature of the 1,5-cyclooctadiene (cod) ligand, which can be readily displaced to allow for the coordination of substrates and other ligands, initiating the catalytic cycle.[1] The acetylacetonate (acac) ligand, in contrast, is a bidentate monoanionic ligand that offers stability to the complex.

The very reactivity that makes [Ir(acac)(cod)] a valuable tool also renders it susceptible to variations in experimental parameters. Achieving reproducible results necessitates a thorough understanding and meticulous control of these factors.

Key Factors Influencing Reproducibility:
  • Purity of the Precatalyst and Reagents: The commercial availability of [Ir(acac)(cod)] can vary in purity. Trace impurities can act as catalyst poisons or promote undesired side reactions, leading to inconsistent yields and selectivities. It is crucial to use a well-characterized precatalyst and high-purity reagents and solvents.

  • Solvent Effects: The choice of solvent can dramatically influence the solubility of the catalyst and substrates, the rate of ligand exchange, and the stability of catalytic intermediates. For instance, in C-H activation reactions, coordinating solvents may compete with the substrate for binding to the iridium center, thereby inhibiting catalysis.

  • Temperature Control: Like most catalytic reactions, those employing [Ir(acac)(cod)] are temperature-sensitive. Even minor fluctuations can alter reaction rates and, in some cases, impact selectivity by favoring different reaction pathways. Precise temperature control is therefore essential for reproducibility.

  • Atmosphere and Handling: While the solid [Ir(acac)(cod)] complex is relatively air-stable, the catalytically active species generated in situ can be sensitive to oxygen and moisture.[2] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware is critical to prevent catalyst deactivation and ensure consistent results.

  • Ligand Modification: The reactivity and selectivity of the iridium center are profoundly influenced by the ligands coordinated to it. In many applications, [Ir(acac)(cod)] is used in conjunction with other ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which are introduced to the reaction mixture. The purity, concentration, and nature of these co-ligands are critical parameters that must be precisely controlled.

Comparative Analysis: [Ir(acac)(cod)] vs. Alternative Catalytic Systems

The decision to use [Ir(acac)(cod)] should be made after considering its performance relative to other available catalysts for a specific transformation.

Transfer Hydrogenation

Transfer hydrogenation, a process of adding hydrogen to a molecule from a source other than H₂, is a key application of iridium catalysts.

Catalyst SystemSubstrate ScopeActivity/SelectivityCost/Sustainability
[Ir(acac)(cod)]-based systems Broad, including ketones, aldehydes, and imines.High activity, selectivity can be tuned with appropriate ligands.High cost due to iridium.
Ruthenium-based catalysts (e.g., Ru-NHC complexes) Broad, similar to iridium.High activity, often requiring lower catalyst loadings. Can exhibit excellent enantioselectivity.[3][4]Lower cost than iridium, but still a precious metal.
Non-precious metal catalysts (e.g., iron, cobalt) Growing, but can be more limited than precious metal catalysts.Activity and selectivity are improving but often require higher catalyst loadings and harsher conditions.[2][5]Significantly lower cost and more sustainable.

Key Insight: While [Ir(acac)(cod)]-derived catalysts are highly effective for transfer hydrogenation, ruthenium-based systems often offer comparable or even superior performance at a lower cost. For large-scale applications, the development of efficient non-precious metal catalysts is a major research focus.

C-H Activation

Direct C-H activation is a powerful tool for streamlining organic synthesis. Iridium catalysts, including those derived from [Ir(acac)(cod)], have been at the forefront of this field.

Catalyst SystemDirecting Group RequirementRegioselectivityFunctional Group Tolerance
[Ir(acac)(cod)]-based systems Often requires a directing group to achieve high regioselectivity.High regioselectivity at the position dictated by the directing group.Generally good, but can be sensitive to certain functional groups.
Rhodium-based catalysts (e.g., [Rh(cod)Cl]₂) Often require directing groups. Can exhibit different regioselectivity compared to iridium.Can provide complementary regioselectivity to iridium catalysts.Good, with some differences in functional group compatibility compared to iridium.
Palladium-based catalysts A wide variety of directing groups are effective. Can also perform non-directed C-H activation.Excellent regioselectivity in directed reactions.Broad functional group tolerance.

Key Insight: The choice between iridium, rhodium, and palladium for C-H activation often depends on the desired regioselectivity and the nature of the directing group on the substrate. Each metal offers unique advantages and disadvantages that must be considered in the experimental design.

Experimental Protocols for Enhanced Reproducibility

To aid researchers in achieving more consistent results, the following are detailed, step-by-step methodologies for two common applications of [Ir(acac)(cod)].

Protocol 1: Iridium-Catalyzed C-H Borylation of an Arene

This protocol describes a general procedure for the ortho-borylation of a directed arene using [Ir(acac)(cod)] as the precatalyst.

Materials:

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) ([Ir(acac)(cod)])

  • Bidentate phosphine ligand (e.g., dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Directed arene substrate

  • Anhydrous solvent (e.g., THF or 1,4-dioxane)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ir(acac)(cod)] (1 mol%) and the bidentate phosphine ligand (1.1 mol%).

  • Add the directed arene substrate (1.0 equiv) and B₂pin₂ (1.2 equiv).

  • Add anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Iridium-Catalyzed C-H Borylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add [Ir(acac)(cod)] and ligand to Schlenk flask B Add arene substrate and B₂pin₂ A->B C Add anhydrous solvent B->C D Stir at desired temperature C->D E Monitor reaction progress D->E F Cool to room temperature E->F G Remove solvent F->G H Purify by column chromatography G->H

Caption: Workflow for a typical iridium-catalyzed C-H borylation reaction.

Protocol 2: Transfer Hydrogenation of a Ketone

This protocol outlines a general procedure for the reduction of a ketone to the corresponding alcohol using isopropanol as the hydrogen source.

Materials:

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) ([Ir(acac)(cod)])

  • Ligand (e.g., a chiral diamine for asymmetric transfer hydrogenation)

  • Ketone substrate

  • Isopropanol (anhydrous)

  • Base (e.g., KOH or NaOH)

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(acac)(cod)] (0.5 mol%) and the ligand (0.55 mol%) in anhydrous isopropanol.

  • Add the base (5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Add the ketone substrate (1.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Logical Relationship in Transfer Hydrogenation:

G Precatalyst [Ir(acac)(cod)] Active_Catalyst Active Iridium Hydride Precatalyst->Active_Catalyst Activation with Base/Alcohol Ketone Ketone Active_Catalyst->Ketone Alcohol Alcohol Ketone->Alcohol Reduction Isopropanol Isopropanol Isopropanol->Active_Catalyst Acetone Acetone Isopropanol->Acetone Oxidation

Caption: Key components and transformations in iridium-catalyzed transfer hydrogenation.

Conclusion: Towards Robust and Reproducible Catalysis

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is an undeniably powerful precatalyst in the synthetic chemist's toolbox. However, harnessing its full potential requires a commitment to meticulous experimental technique and a deep understanding of the factors that govern its reactivity. By carefully controlling reaction parameters, considering the performance of alternative catalytic systems, and adhering to detailed and robust experimental protocols, researchers can significantly enhance the reproducibility of their results. This, in turn, will accelerate the pace of discovery and innovation in the fields of chemical synthesis and drug development.

References

  • (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) - MySkinRecipes. (n.d.).
  • A Family of Active Iridium Catalysts for Transfer Hydrogenation of Ketones - CoLab. (n.d.).
  • Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC - NIH. (n.d.).
  • Rarity to Abundance: Better Metals for Catalysis | ACS GCI Green Chemistry & Engineering Conference. (2018, October 23).
  • Non-Precious Metal Catalysis | ChemScene. (n.d.).
  • Highly efficient homogeneous and heterogenized ruthenium catalysts for transfer hydrogenation of carbonyl compounds - RSC Publishing. (n.d.).
  • Highly efficient homogeneous and heterogenized ruthenium catalysts for transfer hydrogenation of carbonyl compounds - Sci-Hub. (n.d.).
  • A Comparative Analysis of Iridium and Rhodium Catalysts in Hydrogenation Reactions - Benchchem. (n.d.).
  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Iridium (I) (1,5-Cyclooctadiene)(2,4-pentanedionate) Complex

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. The handling of organometallic compounds, such as Iridium (I) (1,5-cyclooctadiene)(2,4-pentanedionate) complex, demands a meticulous approach rooted in a deep understanding of their chemical nature and associated risks. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this iridium complex, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is paramount. Iridium (I) (1,5-cyclooctadiene)(2,4-pentanedionate) is an organometallic compound, a class of materials known for potential reactivity and toxicity.[1] While some safety data sheets (SDS) for this specific compound may not classify it as hazardous under the Globally Harmonized System (GHS), precautionary statements consistently advise avoiding contact with eyes, skin, and clothing.[2] Furthermore, related iridium complexes are documented as causing serious eye irritation and potential respiratory irritation.[3]

The core principle of this disposal guide is to treat the compound as hazardous waste due to its heavy metal (iridium) content and its organometallic nature. This proactive classification ensures the highest level of safety and compliance.

Table 1: Hazard Profile and Safety Considerations

Hazard CategoryDescriptionRationale for Caution
Health Hazards May cause serious eye irritation.[3] Potential for skin and respiratory irritation.[3] Ingestion may be harmful.[3]Direct contact with mucous membranes or inhalation of fine particulates must be prevented.
Chemical Reactivity Organometallic compounds should be considered potentially reactive.[1] Incompatible with strong oxidizing agents.[4]Must be segregated from other waste streams to prevent unintended and potentially hazardous reactions.[1][5]
Environmental Hazards As a heavy metal compound, it should not be released into the environment.[3] Improper disposal can contaminate ground water systems.[3]Disposal must be directed to facilities capable of handling heavy metal waste to prevent ecological damage.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving the transfer or packaging of iridium complex waste must be conducted within a certified chemical fume hood to control potential dust and vapors.[6]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[8]

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.[5]

  • Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary for large-scale operations or spill cleanup.[9]

The Core Disposal Workflow: A Step-by-Step Protocol

This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, culminating in a safe, compliant, and documented disposal process.

Step 1: Waste Characterization and Segregation

This is the most critical step. Improper segregation is a primary cause of laboratory accidents.

  • Identify the Waste Stream: All materials contaminated with Iridium (I) (1,5-cyclooctadiene)(2,4-pentanedionate), including residual powder, contaminated spatulas, weigh boats, gloves, and solvent rinses (e.g., from cleaning glassware), must be classified as Hazardous Organometallic/Heavy Metal Waste .

  • Segregate Immediately: Do NOT mix this waste with any other category. Keep it separate from:

    • General laboratory trash.

    • Aqueous waste.

    • Halogenated and non-halogenated organic solvents.[1]

    • Other solid chemical waste.

Causality Note: Segregation prevents dangerous cross-contamination and reactions.[1] Mixing organometallics with other chemicals can lead to unpredictable outcomes. This segregated approach is mandated by safety protocols and waste management regulations like the Resource Conservation and Recovery Act (RCRA).[10]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a designated hazardous waste container that is airtight, non-reactive, and in good condition.[1] A wide-mouth glass bottle with a screw cap or a polyethylene container is often suitable for solid waste.

    • Ensure the container is compatible with any solvents used for rinsing glassware.

  • Label the Container Correctly: The container must be clearly and accurately labeled before any waste is added. Adherence to OSHA's Hazard Communication Standard is essential.[11] The label must include:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "Iridium (I) (1,5-cyclooctadiene)(2,4-pentanedionate) Waste" and list any other components (e.g., contaminated gloves, wipes, specific solvents).

    • Hazard Pictograms: As appropriate (e.g., exclamation mark for irritant).

    • Researcher's Name and Contact Information.

Step 3: Waste Accumulation and Storage
  • Collect Waste: Carefully place all contaminated materials into the pre-labeled container. For residual powder, use a dedicated spatula. For contaminated wipes or gloves, place them directly inside. If rinsing glassware, collect the initial rinses in the designated waste container.

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[5]

  • Store Safely: Store the container in a designated satellite accumulation area within the laboratory. This area should be:

    • In a well-ventilated location, preferably within a secondary containment tray.

    • Away from heat sources, open flames, and electricity.[5]

    • Clearly marked as a hazardous waste accumulation point.

Step 4: Arranging for Professional Disposal

Under no circumstances should this material be disposed of down the drain or in regular trash.[3]

  • Contact EH&S: Follow your institution's specific procedures for hazardous waste pickup by contacting the Environmental Health & Safety (EH&S) department or the designated Chemical Hygiene Officer.[6]

  • Professional Disposal Service: Your institution's EH&S department will work with a certified hazardous waste disposal company.[1] These companies are equipped to handle and process heavy metal and organometallic waste through methods such as:

    • High-Temperature Incineration: Breaks down the hazardous materials into less toxic compounds.[1]

    • Solidification/Stabilization: Immobilizes the chemicals in a stable matrix (like cement or polymers) to prevent leaching into the environment.[5]

Trustworthiness Note: Relying on professional disposal services is the only way to ensure the waste is managed in full compliance with EPA and local regulations, protecting both the institution and the individual researcher from liability.[12]

Visualizing the Process

To clarify the procedural flow and decision-making, the following diagrams illustrate the core disposal workflow and waste segregation logic.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Procedures start_node Waste Generated (e.g., residual complex, contaminated gloves) characterize Step 1: Characterize Waste (Organometallic / Heavy Metal) start_node->characterize process_node_style process_node_style decision_node_style decision_node_style storage_node_style storage_node_style end_node Final Disposal (Incineration or Stabilization) segregate Step 2: Segregate Waste Stream characterize->segregate container Step 3: Select & Label Appropriate Container segregate->container accumulate Step 4: Accumulate Waste in Closed Container container->accumulate store Step 5: Store in Satellite Accumulation Area accumulate->store pickup Step 6: Schedule Pickup (Contact EH&S) store->pickup transport Transport by Certified Hazardous Waste Hauler pickup->transport transport->end_node

Caption: Disposal Workflow for Iridium Complex Waste.

SegregationLogic source_node Iridium Complex Waste (Solid & Liquid Residues) correct_stream Designated Container: 'Hazardous Organometallic & Heavy Metal Waste' source_node->correct_stream CORRECT trash Regular Trash source_node->trash INCORRECT drain Sink / Drain source_node->drain INCORRECT solvent General Solvent Waste (Halogenated or Non-Halogenated) source_node->solvent INCORRECT glass Broken Glass Box source_node->glass INCORRECT incorrect_stream incorrect_stream

Caption: Waste Stream Segregation Logic.

Decontamination and Spill Management

Decontamination:

  • Glassware: Rinse with a minimal amount of a suitable organic solvent (e.g., acetone). The first rinseate is hazardous and must be collected in the designated waste container. Subsequent rinses may be managed according to standard lab procedure if the initial rinse was thorough.

  • Surfaces: Wipe the surface with a cloth dampened with soap and water, followed by a solvent wipe if necessary. All wipes used for decontamination must be disposed of as hazardous waste.

Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: Use a spill kit with absorbent pads or sand to surround the spill and prevent it from spreading.

  • Collect: Carefully sweep up the absorbed material and solid compound. Place all contaminated materials into the designated hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EH&S department, regardless of size.

References

  • Safety and Handling of Organometallic Compounds. Solubility of Things.
  • OSHA Compliance For Labor
  • SAFETY DATA SHEET - Bis(1,5-cyclooctadiene)di-mu-methoxydiiridium(I). Fisher Scientific.
  • Safety Data Sheet - 1,5-Cyclooctadiene(acetylaceton
  • SAFETY DATA SHEET - (1,5-Cyclooctadiene)
  • IRIDIUM CAS NO 7439-88-5 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Iridium(III)
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
  • Labor
  • 1910.
  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
  • RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. ALS Global.
  • Which Substances Make Up the RCRA 8 Metals? Hazardous Waste Experts.
  • Disposal Guidance. U.S. EPA.
  • Proper Waste Management of RCRA 8 Metals. ACTenviro.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Disposal Options for Disused Radioactive Sources. IAEA.
  • Treatment and disposal of chemical wastes in daily labor
  • Learn the Basics of Hazardous Waste. U.S. EPA.
  • Chemical waste disposal. Reddit.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.